Xanthochymol
Descripción
The exact mass of the compound (3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 247527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
52617-32-0 |
|---|---|
Fórmula molecular |
C38H50O6 |
Peso molecular |
602.8 g/mol |
Nombre IUPAC |
(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31- |
Clave InChI |
TZZQZCIACNYHBG-MVJHLKBCSA-N |
SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
SMILES isomérico |
CC(=CCC1CC2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
SMILES canónico |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C |
Otros números CAS |
52617-32-0 |
Sinónimos |
xanthochymol |
Origen del producto |
United States |
Foundational & Exploratory
Xanthochymol: A Technical Guide to its Natural Sources, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthochymol is a polyisoprenylated benzophenone that has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in various species of the genus Garcinia (family Clusiaceae). These plants are primarily distributed in tropical regions of Asia, Africa, and Polynesia. The compound has been isolated from various parts of these plants, including the fruit rinds, seeds, leaves, and bark. The concentration of this compound can vary significantly depending on the species, geographical location, and the specific plant part.
Table 1: this compound Content in Various Garcinia Species
| Garcinia Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Garcinia xanthochymus | Fruit Rind | 1.2 - 5.4 | [1][2] |
| Garcinia xanthochymus | Seed | 0.8 - 2.1 | [3] |
| Garcinia indica | Fruit Rind | 0.5 - 1.8 | [1] |
| Garcinia livingstonei | Fruit | Not specified, but present | [2] |
| Garcinia intermedia | Fruit | Not specified, but present | [4] |
| Garcinia forbesii | Bark | Not specified, but present | [5] |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol compiled from various reported methods.
Plant Material Preparation and Extraction
Objective: To extract crude this compound from the plant matrix.
Materials:
-
Dried and powdered plant material (e.g., fruit rinds of Garcinia xanthochymus)
-
Solvents: n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), methanol (MeOH)
-
Glass percolation columns or Soxhlet apparatus
-
Rotary evaporator
Protocol:
-
Defatting: The dried and powdered plant material is first extracted with a non-polar solvent like n-hexane to remove fats and waxes. This can be done by maceration or Soxhlet extraction.
-
Extraction of this compound: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and methanol. This compound is typically found in the dichloromethane and ethyl acetate fractions. The extraction is carried out at room temperature over a period of 24-48 hours with occasional shaking, or for a shorter duration using a Soxhlet apparatus.
-
Concentration: The solvent from each fraction is removed under reduced pressure using a rotary evaporator to obtain the crude extracts.
Chromatographic Purification
Objective: To isolate pure this compound from the crude extract.
Materials:
-
Crude extract rich in this compound
-
Silica gel (60-120 or 230-400 mesh) for column chromatography
-
Solvents for mobile phase (e.g., gradients of n-hexane and ethyl acetate)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp for visualization
Protocol:
-
Column Packing: A glass column is packed with silica gel using either a dry or wet packing method. The column is then equilibrated with the initial mobile phase (typically 100% n-hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring by TLC: The collected fractions are monitored by TLC to identify those containing this compound. The TLC plates are typically developed in a solvent system similar to the column's mobile phase and visualized under a UV lamp.
-
Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is evaporated to yield the purified compound.
-
Recrystallization (Optional): For further purification, the isolated this compound can be recrystallized from a suitable solvent system (e.g., methanol/water).
Table 2: Summary of a Typical Column Chromatography Protocol for this compound Purification
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100) |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |
| Purity Achieved | >95% (as determined by HPLC) |
| Typical Yield | Varies depending on the source material and extraction efficiency |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied. These effects are mediated through the modulation of several key signaling pathways.
Anticancer Activity
This compound has demonstrated significant anticancer effects in various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
This compound has been shown to induce apoptosis in human liver cancer cells by modulating the NF-κB and p53 signaling pathways.[6] It upregulates the expression of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Concurrently, it can inhibit the NF-κB pathway, which is often constitutively active in cancer cells and promotes cell survival.
Caption: this compound-induced apoptosis via NF-κB and p53 pathways.
The Notch signaling pathway is frequently dysregulated in various cancers, promoting cell proliferation and survival. This compound has been found to inhibit the Notch1 signaling pathway in pancreatic and hepatocellular carcinoma cells.[7][8][9] This inhibition leads to decreased expression of downstream target genes, resulting in reduced cell proliferation and induction of apoptosis.
Caption: Inhibition of the Notch signaling pathway by this compound.
The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in apoptosis. This compound has been reported to induce apoptosis in nasopharyngeal carcinoma cells by activating the JNK signaling pathway.[10] This activation leads to the phosphorylation of downstream targets, ultimately triggering the apoptotic cascade.
Caption: this compound-mediated apoptosis through the JNK pathway.
Anti-inflammatory Activity
This compound also exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.
In macrophages, this compound has been shown to inhibit the production of inflammatory mediators by differentially regulating the NF-κB and STAT1 signaling pathways.[11] In response to lipopolysaccharide (LPS), it suppresses NF-κB activation. In response to interferon-gamma (IFN-γ), it inhibits the activation of STAT1.
Caption: this compound's differential inhibition of inflammatory pathways.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. This guide has provided a comprehensive overview of its primary natural sources within the Garcinia genus, detailed a generalized protocol for its isolation and purification, and elucidated its mechanisms of action through the modulation of key cellular signaling pathways. The information compiled here aims to facilitate further research and development of this compound as a potential lead compound for novel therapeutics. Future studies should focus on optimizing isolation yields, exploring a wider range of biological activities, and conducting preclinical and clinical trials to validate its therapeutic efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Evaluation of the Antioxidant, Antidiabetic, and Antiplasmodial Activities of Xanthones Isolated from Garcinia forbesii and Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthohumol inhibits Notch signaling and induces apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthohumol targets the JNK1/2 signaling pathway in apoptosis of human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential anti-inflammatory pathway by xanthohumol in IFN-gamma and LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of Garcinia xanthochymus: A Technical Guide for Researchers
An in-depth exploration of the phytochemical composition, analytical methodologies, and biological activities of Garcinia xanthochymus, a plant of significant medicinal interest.
Garcinia xanthochymus, commonly known as the false mangosteen or yellow mangosteen, is a tropical evergreen tree belonging to the Clusiaceae family.[1] Traditionally used in various Asian systems of medicine to treat ailments ranging from diarrhea and dysentery to inflammatory conditions, this plant is a rich reservoir of bioactive secondary metabolites.[2][3] Modern phytochemical investigations have unveiled a diverse array of chemical constituents, primarily categorized as xanthones, benzophenones, flavonoids, and triterpenoids, which contribute to its pharmacological properties.[2][4] This technical guide provides a comprehensive overview of the chemical composition of G. xanthochymus, details the experimental protocols for the isolation and characterization of its bioactive compounds, and visualizes key experimental workflows and biological pathways.
Core Chemical Constituents
The chemical profile of Garcinia xanthochymus is diverse, with different parts of the plant—fruits, leaves, bark, and seeds—harboring distinct classes of compounds. The predominant phytochemicals include xanthones, benzophenones, flavonoids, depsidones, and isocoumarins.[2][4]
Xanthones: This class of polyphenolic compounds is considered a chemotaxonomic marker for the Garcinia genus.[2] Numerous xanthones have been isolated from the bark and leaves of G. xanthochymus, with many exhibiting potent biological activities, including anti-tumor and anti-inflammatory effects.[5][6] Some of the notable xanthones identified include 1,5-dihydroxy-3-methoxyxanthone, 1,3-dimethoxy-5-hydroxy xanthone, and several prenylated derivatives which have demonstrated significant cytotoxic activities against various cancer cell lines.[7][8]
Benzophenones: The fruits of G. xanthochymus are a particularly rich source of polyisoprenylated benzophenones (PIBs), such as xanthochymol and isothis compound.[3][9] These compounds are known for their antioxidant, cytotoxic, and anti-inflammatory properties.[10][11] Novel benzophenones, including guttiferone H and gambogenone, have also been isolated and characterized from the fruit extracts.[10][11]
Flavonoids and Biflavonoids: The leaves and fruits contain a variety of flavonoids and biflavonoids, including kaempferol, quercetin, rutin, amentoflavone, and morelloflavone.[7][12][13] These compounds are well-known for their antioxidant and anti-inflammatory activities.[13] For instance, kaempferol has shown antioxidant activity with an IC50 of 39.0 μg/mL.[12]
Other Compounds: Besides the major classes, G. xanthochymus also contains triterpenoids, phenolic acids like protocatechuic acid, and hydroxycitric acid (HCA), particularly in the fruit rind.[2][13] The seed oil is composed of several fatty acids, including oleic, palmitic, and linoleic acids.[14]
Quantitative Analysis of Phytochemicals
Quantitative data on the chemical composition of G. xanthochymus is crucial for standardization and drug development. The following tables summarize the available quantitative data from various studies.
Table 1: Proximate and Mineral Composition of Different Fruit Parts of Garcinia xanthochymus
| Component | Peel (LPe) | Rind (SDR) | Seed (SDS) | Pulp (LPu) |
| Proximate Composition (%) | ||||
| Moisture | - | 9.17 ± 0.55 | - | 8.17 ± 0.32 |
| Crude Fat | 6.29 ± 0.10 | 9.38 ± 0.11 | 28.35 ± 0.07 | 6.08 ± 0.11 |
| Crude Protein | - | - | - | ~2-4% |
| Crude Fiber | 16.31 ± 0.35 | 12.10 ± 0.12 | 4.18 ± 0.49 | 7.11 ± 0.16 |
| Mineral Content (μ g/100g ) | ||||
| Potassium | 321.25 ± 69.43 | 171.75 ± 8.52 | - | 453.00 ± 6.64 |
| Calcium | 40.25 ± 7.94 | 26.50 ± 0.87 | - | 59.00 ± 2.89 |
| Magnesium | 22.00 ± 3.75 | 32.25 ± 1.01 | 40.50 ± 1.44 | - |
| Iron | - | - | 8.75 ± 0.43 | - |
| Copper | - | - | - | 0.75 ± 0.14 |
Data sourced from a 2022 study on the phytochemical and functional characterization of different parts of the G. xanthochymus fruit.[15]
Table 2: Phenolic Acid and Fatty Acid Composition in Different Fruit Parts of Garcinia xanthochymus
| Compound | Peel (LPe) | Pulp (LPu) | Seed (SDS) | Rind (SDR) |
| Phenolic Acids (mg/100g) | ||||
| Epicatechin | 575.26 ± 2.93 | 113.01 ± 0.68 | - | - |
| Gallic Acid | 149.67 ± 2.26 | - | - | - |
| Chlorogenic Acid | 88.83 ± 2.19 | - | - | - |
| Syringic Acid | 10.85 ± 0.84 | - | - | - |
| Fatty Acids (%) | ||||
| Linoleic Acid | 8.095 ± 0.15 | - | - | - |
| α-Linolenic Acid | 14.190 ± 0.32 | - | - | - |
| Palmitic Acid | 26.285 ± 0.23 | 32.666 ± 0.02 | 49.596 ± 0.09 | 29.585 ± 1.16 |
| Oleic Acid | 31.167 ± 0.60 | 37.314 ± 0.25 | 46.228 ± 0.00 | 32.632 ± 0.13 |
Data sourced from a 2022 study on the phytochemical and functional characterization of different parts of the G. xanthochymus fruit.[16]
Experimental Protocols
The isolation and characterization of bioactive compounds from G. xanthochymus typically involve a series of extraction, fractionation, and chromatographic techniques, followed by spectroscopic analysis for structure elucidation.
General Protocol for Extraction and Isolation
-
Sample Preparation: Plant material (e.g., air-dried and powdered fruits, leaves, or bark) is collected and prepared for extraction.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, commonly methanol (MeOH) or ethanol, at room temperature for an extended period.[11] This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the compounds based on their polarity.
-
Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques for the isolation of pure compounds. This typically starts with open column chromatography over silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).[7]
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS - ESI-MS, HRESIMS).[7][11]
Biological Activities and Signaling Pathways
The rich phytochemical profile of G. xanthochymus translates to a broad spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antidiabetic effects.
Cytotoxic Activity and Apoptosis Induction
Several compounds from G. xanthochymus, particularly xanthones and benzophenones, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, garciniaxanthone I (GXI), a xanthone isolated from the bark, has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells.[8] The proposed mechanism involves the mitochondrial pathway of apoptosis.
Antidiabetic Activity
Extracts and isolated compounds from G. xanthochymus have also shown potential in managing diabetes. The mechanisms are believed to involve the inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, by compounds such as fukugetin and subelliptenone.[3] This inhibition slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
References
- 1. Garcinia xanthochymus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jbr.rgu.ac.in [jbr.rgu.ac.in]
- 4. Phytochemical constituents and pharmacological properties of Garcinia xanthochymus- a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Chemical constituents from leaves of Garcinia xanthochymus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioactive benzophenones from Garcinia xanthochymus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jtsb.ijournals.cn [jtsb.ijournals.cn]
- 13. ask-ayurveda.com [ask-ayurveda.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemical and Functional Characterization of Different Parts of the Garcinia xanthochymus Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Elucidation of Polycyclic Polyprenylated Acylphloroglucinol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of complex natural products is a rapidly advancing field, driven by the potential for novel therapeutic agents. This technical guide delves into the elucidation of biosynthetic pathways for polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of compounds with significant biological activities. While the complete biosynthetic pathway for many specific PPAPs, such as Xanthochymol from Garcinia xanthochymus, remains to be fully elucidated, this document provides a comprehensive overview of the current understanding and a detailed case study of a related, well-characterized pathway.
This guide begins with the proposed biosynthetic route for xanthones, a class of compounds structurally related to many PPAPs, highlighting the key precursor pathways and enzymatic steps. The core of this document is an in-depth examination of the elucidated biosynthesis of Xanthohumol, a prenylated chalcone from hops (Humulus lupulus). This case study serves as a practical model for the methodologies, data analysis, and visualization techniques employed in the field. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to equip researchers with the knowledge to tackle the elucidation of novel biosynthetic pathways.
Introduction: The Enigma of this compound Biosynthesis
This compound is a prominent member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products isolated from plants of the Garcinia genus. These compounds have garnered significant interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Despite the therapeutic potential of this compound, its biosynthetic pathway has not yet been fully elucidated. Understanding the enzymatic machinery responsible for its complex architecture is crucial for biotechnological production and the generation of novel analogs with improved pharmacological profiles.
Proposed Biosynthetic Pathway of Xanthones in Garcinia
While the specific pathway to this compound is unknown, the general biosynthesis of the structurally related xanthones in plants is understood to proceed via a mixed shikimate-acetate pathway.[1] This proposed pathway provides a foundational framework for investigating the biosynthesis of more complex PPAPs.
The core xanthone structure is assembled from precursors derived from two major metabolic routes: the shikimate pathway, which provides a benzoyl-CoA starter unit, and the acetate-malonate pathway, which contributes three molecules of malonyl-CoA for chain extension.[2] Key enzymatic steps in this proposed pathway include:
-
Formation of the Benzophenone Scaffold: A benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form a 2,3′,4,6-tetrahydroxybenzophenone intermediate.[3][4]
-
Oxidative Cyclization: A cytochrome P450 monooxygenase is believed to catalyze the regioselective intramolecular oxidative coupling of the benzophenone intermediate to form the characteristic tricyclic xanthone core.[5]
-
Tailoring Modifications: A series of tailoring enzymes, including prenyltransferases, methyltransferases, and hydroxylases, are then responsible for the extensive structural diversification of the xanthone scaffold, leading to the vast array of naturally occurring xanthone derivatives.[3]
The diagram below illustrates the proposed general biosynthetic pathway for xanthones.
Case Study: Elucidation of the Xanthohumol Biosynthetic Pathway
In contrast to this compound, the biosynthesis of Xanthohumol, a prenylated chalcone from hops (Humulus lupulus), has been extensively studied and provides an excellent model for pathway elucidation.[6][7] Xanthohumol synthesis involves the convergence of three primary metabolic pathways to provide the necessary precursors, followed by a series of specific enzymatic reactions to assemble and modify the final molecule.
The diagram below provides a detailed overview of the elucidated Xanthohumol biosynthetic pathway.
Quantitative Data in Xanthohumol Biosynthesis
The elucidation of the Xanthohumol pathway has been supported by quantitative analysis of intermediates and final products, often through heterologous expression in yeast (Saccharomyces cerevisiae). The following table summarizes representative quantitative data from such studies.
| Strain/Condition | Key Genetic Modification | Titer of Desmethylxanthohumol (DMX) | Titer of Xanthohumol (XN) | Reference |
| Engineered S. cerevisiae | Overexpression of core pathway genes | 4.0 mg/L | Not reported | [6] |
| Engineered S. cerevisiae | Enhanced DMAPP supply | 12 µg/L (initial) | Not reported | [7] |
| Hops (Humulus lupulus) | Natural production | Varies (0.1-1% of dry weight) | Varies | [6] |
| Hops (Polaris variety) | Accelerated Solvent Extraction (Ethanol, 200°C) | Not applicable | 1.85 mg/mL (extract) | [8] |
Experimental Protocols for Pathway Elucidation
The following sections detail common experimental protocols used in the elucidation of the Xanthohumol biosynthetic pathway.
The identification of candidate genes for the Xanthohumol pathway often relies on transcriptomic analysis of hop tissues where the compound is produced (e.g., lupulin glands).[9] The workflow for gene identification and cloning is as follows:
Protocol: Gene Cloning from Hop cDNA
-
RNA Extraction: Total RNA is extracted from hop lupulin glands using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
PCR Amplification: Candidate genes are amplified from the cDNA library using gene-specific primers designed based on transcriptome data. High-fidelity DNA polymerase is used to minimize PCR errors.
-
Vector Ligation: The amplified PCR products are cloned into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52) using techniques such as Gateway cloning or traditional restriction enzyme digestion and ligation.
-
Transformation and Verification: The ligation mixture is transformed into competent E. coli for plasmid amplification. Plasmids are then isolated and the insert is verified by Sanger sequencing.
To confirm the function of the cloned genes, they are heterologously expressed in a host organism that does not naturally produce Xanthohumol, such as S. cerevisiae.
Protocol: Heterologous Expression in S. cerevisiae
-
Yeast Transformation: The expression plasmids containing the candidate biosynthetic genes are transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Cultivation and Induction: Transformed yeast cells are grown in a selective medium to maintain the plasmids. Gene expression is induced by adding the appropriate inducer (e.g., galactose for the GAL1 promoter). Precursors, such as naringenin, can be fed to the culture to test specific enzymatic steps.
-
Metabolite Extraction: After a period of cultivation, the yeast cells and culture medium are harvested. Metabolites are extracted using an organic solvent such as ethyl acetate.
-
Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify and quantify the products.[6] Authentic standards of expected intermediates and the final product are used for comparison.
To further characterize the biochemical properties of the biosynthetic enzymes, in vitro assays are performed using purified recombinant proteins.
Protocol: In vitro Assay for Prenyltransferase (HlPT1L)
-
Protein Expression and Purification: The prenyltransferase gene is cloned into a protein expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag) and expressed in E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA resin).
-
Enzyme Reaction: The assay is typically performed in a reaction buffer containing the purified enzyme, the acceptor substrate (naringenin chalcone), the prenyl donor (DMAPP), and necessary cofactors (e.g., Mg²⁺).
-
Reaction Quenching and Product Extraction: The reaction is incubated at an optimal temperature and then stopped by adding an acid or organic solvent. The products are extracted with an organic solvent.
-
Product Analysis: The reaction products are analyzed by HPLC or LC-MS to confirm the formation of desmethylxanthohumol and to determine the kinetic parameters of the enzyme (e.g., Kₘ and kcat).[10]
Conclusion and Future Directions
The elucidation of natural product biosynthetic pathways is a complex but rewarding endeavor that paves the way for the sustainable production of valuable molecules and the engineering of novel compounds. While the complete biosynthetic pathway of this compound remains an open area of research, the proposed pathway for xanthones provides a solid foundation for future investigations. The detailed case study of Xanthohumol biosynthesis presented here illustrates the powerful combination of genomics, molecular biology, and analytical chemistry in unraveling these intricate metabolic networks. Future research in this area will likely focus on the discovery and characterization of the specific enzymes involved in this compound biosynthesis in Garcinia species, with the ultimate goal of reconstituting the pathway in a heterologous host for controlled production. The methodologies and principles outlined in this guide will be invaluable for researchers embarking on such exciting scientific journeys.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Xanthochymol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthochymol is a polyisoprenylated benzophenone, a class of compounds that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the currently available physicochemical properties of this compound. It is important to distinguish this compound from the similarly named and more extensively studied prenylated chalcone, Xanthohumol. This document focuses exclusively on this compound, presenting its known molecular characteristics, solubility, and other physical constants. The guide also outlines experimental protocols for the isolation and characterization of this compound and discusses its reported biological activities. Due to the limited extent of research on this compound compared to other natural products, some of the presented data are based on computational estimations and should be interpreted accordingly. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential of this compound.
Introduction
This compound is a natural product that can be isolated from various plant species, most notably from the fruit rinds of Garcinia indica and other Garcinia species. Structurally, it is classified as a polyisoprenylated benzophenone, featuring a complex bicyclic core. Its intricate molecular architecture is a key determinant of its biological activity, which has been reported to include cytotoxic effects against several human cancer cell lines.
It is crucial to differentiate this compound from Xanthohumol, a prenylated chalcone found in hops (Humulus lupulus). These are distinct molecules with different chemical structures, physicochemical properties, and biological activities. The majority of readily available scientific literature pertains to Xanthohumol. This guide, however, is dedicated to compiling the specific data available for this compound to provide a clear and accurate resource for the scientific community.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and for its development as a potential therapeutic agent. The following tables summarize the known and estimated physicochemical properties of this compound.
Table 1: General and Structural Properties of this compound
| Property | Value | Source |
| Chemical Name | (3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione | [1] |
| CAS Number | 52617-32-0 | [1][2] |
| Molecular Formula | C₃₈H₅₀O₆ | [1][2] |
| Molecular Weight | 602.81 g/mol | [1][2] |
| Canonical SMILES | CC(=CCC1CC2(CC(CCC(C)=C)C(C)=C)C(O)=C(C(=O)C3=CC(O)=C(O)C=C3)C(=O)C(CC=C(C)C)(C2=O)C1(C)C) | |
| InChI Key | ZLMZRAYSIVLUPA-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Notes | Source |
| Physical Description | Information not consistently available. | Typically isolated as a solid. | |
| Melting Point | Data not available. | ||
| Boiling Point | 712.50 °C | Estimated value. | [1] |
| Water Solubility | 1.624 x 10⁻⁸ mg/L at 25 °C | Estimated value, indicating very low aqueous solubility. | [1] |
| logP (o/w) | 10.863 | Estimated value, indicating high lipophilicity. | [1] |
| pKa | Data not available. |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not extensively published. However, methods for its isolation and analytical quantification have been described.
Isolation of this compound from Garcinia indica
This compound can be isolated from the fruit rinds of Garcinia indica. A general procedure involves the following steps:
-
Extraction: The dried and powdered fruit rinds are subjected to solvent extraction. A common method is maceration or Soxhlet extraction with methanol.
-
Fractionation: The crude methanol extract is then fractionated using solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Cytotoxic activity is often concentrated in the ethyl acetate fraction.
-
Chromatographic Purification: The bioactive fraction is further purified using chromatographic techniques. This may involve:
-
Column Chromatography: Separation on a silica gel column with a gradient elution system of solvents like hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase.
-
The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive method for the identification and quantification of this compound involves LC-MS/MS.
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., RP-18).
-
Mobile Phase: A gradient system can be employed, for example, a mixture of acetonitrile-water and methanol-acetic acid.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is a common method.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound.
-
This method allows for the detection and quantification of this compound in complex matrices such as plant extracts.
Biological Activity and Signaling Pathways
The biological activities of this compound are not as extensively studied as those of Xanthohumol. However, existing research indicates that this compound possesses significant cytotoxic properties against various human cancer cell lines, including colon, breast, and liver cancer cells.
Cytotoxic Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. Interestingly, the cytotoxic effect of this compound can be synergistic when combined with its isomer, isothis compound. The precise molecular mechanisms underlying its cytotoxicity are still under investigation.
Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. The majority of research on signaling pathway modulation by related compounds has focused on Xanthohumol. For Xanthohumol, pathways such as NF-κB, PI3K/Akt/mTOR, and Notch have been identified as targets. It is plausible that this compound may affect similar pathways due to some structural similarities, but this requires experimental validation.
The following diagram illustrates a hypothetical workflow for investigating the impact of a compound like this compound on a cellular signaling pathway.
Conclusion
This compound is a polyisoprenylated benzophenone with demonstrated cytotoxic activity. This guide has compiled the available physicochemical data for this compound, highlighting that much of the information is based on computational estimations due to a lack of extensive experimental studies. Key properties such as melting point and pKa remain to be experimentally determined. While methods for its isolation and quantification have been established, a deeper understanding of its mechanism of action, including the specific signaling pathways it modulates, requires further investigation. For researchers in drug discovery, this compound presents an interesting scaffold with potential for further development, and this guide provides a starting point for such endeavors. It is imperative for future research to clearly distinguish between this compound and Xanthohumol to build a more accurate and comprehensive body of knowledge on these distinct natural products.
References
The Multifaceted Mechanism of Action of Xanthochymol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthochymol, a prominent prenylated chalcone found in the hop plant (Humulus lupulus), has garnered significant scientific attention for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a particular focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of a multitude of cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses.
Induction of Apoptosis
This compound has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[3][4] This programmed cell death is initiated by the activation of key signaling cascades and the regulation of pro- and anti-apoptotic proteins.
Intrinsic (Mitochondrial) Pathway: this compound triggers the mitochondrial pathway of apoptosis by altering the balance of Bcl-2 family proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3][8][9]
Extrinsic (Death Receptor) Pathway: Evidence also suggests that this compound can activate the extrinsic apoptotic pathway. This involves the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8.[3][8] Activated caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.
Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and S phases.[2][9][10] This arrest prevents cancer cells from proceeding through the cell division cycle, thereby halting their growth.
The molecular mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins. This compound has been observed to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[2][11] These proteins bind to and inhibit the activity of cyclin-CDK complexes, such as Cyclin D1/CDK4, which are essential for the G1/S phase transition.[2][11] By inhibiting these complexes, this compound effectively blocks the cell cycle.
Modulation of Key Signaling Pathways
This compound's pleiotropic effects are largely attributed to its ability to interfere with multiple critical signaling pathways that are often dysregulated in cancer and inflammatory diseases.
a) NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to be a potent inhibitor of NF-κB activation.[10][12][13] It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[12] This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[10][12]
b) STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is frequently overactive in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the activation of STAT3.[14][15] It can suppress the IL-6-induced phosphorylation of STAT3, which is a critical step in its activation.[14][15] By inhibiting STAT3 signaling, this compound can downregulate the expression of STAT3 target genes, such as the anti-apoptotic protein survivin and the cell cycle regulator cyclin D1.[14]
c) PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit this pathway, contributing to its anti-cancer effects.[16][17] By interfering with this signaling cascade, this compound can lead to decreased cell proliferation and the induction of apoptosis.
d) Notch Signaling Pathway: The Notch signaling pathway plays a role in cell fate determination, proliferation, and apoptosis. Aberrant Notch signaling is implicated in various cancers. This compound has been found to inhibit the Notch1 signaling pathway in several cancer cell types.[13][18] This inhibition is associated with a reduction in cancer cell growth and the induction of apoptosis.[13][18]
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 24 | 74.06 ± 1.98 | [10] |
| A549 | Non-small cell lung cancer | 48 | 25.48 ± 0.30 | [10] |
| A549 | Non-small cell lung cancer | 72 | 13.50 ± 0.82 | [10] |
| MCF-7 | Breast Cancer | 24 | 23.07 | [3] |
| MCF-7 | Breast Cancer | 48 | 1.9 | [3] |
| MCF-7 | Breast Cancer | 72 | 0.18 | [3] |
| HCT116 | Colon Carcinoma | Not Specified | 40.8 ± 1.4 | [19] |
| HT29 | Colon Carcinoma | Not Specified | 50.2 ± 1.4 | [19] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 25.4 ± 1.1 | [19] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | 37.2 ± 1.5 | [19] |
| A-172 | Glioblastoma | 72 | 12.3 ± 6.4 | [20] |
| 5637 | Urinary Bladder Carcinoma | 72 | 15.4 ± 7.9 | [20] |
| A-431 | Epidermoid Carcinoma | 72 | 15.4 ± 7.9 | [20] |
| SK-MEL-3 | Melanoma | 72 | 15.4 ± 7.9 | [20] |
| UM-SCC-17A | Head and Neck Squamous Carcinoma | 72 | 32.3 ± 9.8 | [20] |
| MCC-13 | Merkel Cell Carcinoma | 72 | 23.4 ± 6.3 | [20] |
Table 2: Effect of this compound on Apoptosis in A549 Cells (72h treatment)
| This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Reference |
| 0 (Control) | 1.42 ± 0.47 | 1.80 ± 0.30 | [10] |
| 14 | 2.72 ± 0.59 | 4.90 ± 0.85 | [10] |
| 28 | 26.08 ± 1.50 | 17.05 ± 3.12 | [10] |
| 42 | 34.42 ± 4.41 | 33.27 ± 3.55 | [10] |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells
| This compound (µM) | S Phase Cells (%) | Reference |
| 0 | 8.94 ± 0.23 | [10] |
| 14 | 12.34 ± 1.09 | [10] |
| 28 | 16.43 ± 1.52 | [10] |
| 42 | 46.95 ± 2.03 | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound-induced cell cycle arrest at the G1/S transition.
Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound.
Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, for positive control)
-
Phosphate-buffered saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include untreated and positive controls.
-
For adherent cells, gently detach them using trypsin-EDTA, then wash with serum-containing medium to inactivate trypsin. For suspension cells, proceed to the next step.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by flow cytometry after staining with propidium iodide.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells as described in the apoptosis assay protocol.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content, which will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using appropriate cell cycle analysis software.
-
Western Blotting for Key Signaling Proteins
This protocol provides a general procedure for the detection of proteins such as STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, and Cyclin D1 by Western blotting.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.
-
Conclusion
This compound is a promising natural compound with a well-documented, multi-targeted mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit key pro-survival and pro-inflammatory signaling pathways underscores its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of its molecular mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and development of this compound-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Xanthohumol targets the ERK1/2-Fra1 signaling axis to reduce cyclin D1 expression and inhibit non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthohumol, a Prenylated Flavonoid from Hops, Induces Caspase-Dependent Degradation of Oncoprotein BCR-ABL in K562 Cells | MDPI [mdpi.com]
- 7. Xanthohumol induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI3K/Akt/mTOR-kinase in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Xanthochymol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthochymol, a polyisoprenylated benzophenone, is a natural product isolated from various Garcinia species. It has garnered significant interest within the scientific community due to its complex molecular architecture and promising biological activities. This technical guide provides a detailed exposition of the molecular structure and stereochemistry of this compound. It includes a compilation of available spectroscopic and crystallographic data, detailed experimental protocols for its isolation and structural elucidation, and an illustrative representation of a key signaling pathway modulated by structurally related compounds. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Molecular Structure and Stereochemistry
This compound possesses a complex bridged bicyclo[3.3.1]nonane core, extensively decorated with isoprenyl and other functional groups. The systematic IUPAC name for this compound is (1R,3E,5S,7S)-3-[(3,4-dihydroxyphenyl)(hydroxy)methylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione. Its molecular formula is C₃₈H₅₀O₆, with a molecular weight of 602.8 g/mol .
The stereochemistry of this compound is a critical aspect of its molecular identity, featuring multiple chiral centers that give rise to its specific three-dimensional conformation. The designated stereochemistry is crucial for its biological activity and interaction with molecular targets.
Spectroscopic and Structural Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques and X-ray crystallography. While comprehensive public datasets are limited, this section compiles available data to provide a foundational understanding of its spectral and structural characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (phenolic and enolic) | 3500-3200 (broad) |
| C-H (alkane and alkene) | 3100-2850 |
| C=O (ketone and enone) | 1740-1650 |
| C=C (aromatic and alkene) | 1650-1450 |
| C-O | 1300-1000 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for formula determination.
| Ion | m/z |
| [M+H]⁺ | 603.3680 |
| [M+Na]⁺ | 625.3500 |
Note: These are calculated values for the specified adducts.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including precise bond lengths and angles. While a public Crystallographic Information File (CIF) for this compound is not readily accessible, such data would be invaluable for understanding its exact solid-state conformation.
Experimental Protocols
The isolation and structural characterization of this compound involve a series of meticulous experimental procedures.
Isolation and Purification of this compound from Garcinia Species
Objective: To isolate and purify this compound from the fruit rinds of a Garcinia species.
Materials:
-
Dried and powdered fruit rinds of a Garcinia species (e.g., Garcinia indica)
-
Solvents: n-hexane, ethyl acetate, methanol
-
Silica gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: a. Macerate the powdered fruit rinds (1 kg) with n-hexane (3 x 5 L) at room temperature for 72 hours to remove non-polar constituents. b. Discard the hexane extract and air-dry the plant material. c. Subsequently, extract the defatted plant material with ethyl acetate (3 x 5 L) at room temperature for 72 hours. d. Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification: a. Subject the crude ethyl acetate extract (10 g) to column chromatography on a silica gel column (500 g). b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.). c. Collect fractions of 50 mL each and monitor by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2) and visualize under UV light (254 nm). d. Combine fractions showing a prominent spot corresponding to this compound. e. Re-chromatograph the combined fractions if necessary to achieve high purity. f. Crystallize the purified compound from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.
Structural Elucidation Workflow
The definitive identification of the isolated compound as this compound requires a comprehensive spectroscopic analysis.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity and Signaling Pathways
While specific signaling pathway studies for this compound are limited in publicly accessible literature, extensive research has been conducted on the structurally related and often co-isolated compound, Xanthohumol. Xanthohumol has been shown to modulate several critical signaling pathways involved in cancer progression, including the Notch signaling pathway. Given the structural similarities, it is plausible that this compound may exhibit analogous activities.
The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in the development and progression of various cancers.
Caption: Inhibition of the Notch signaling pathway by Xanthohumol.
Disclaimer: The signaling pathway diagram is based on published data for Xanthohumol due to the limited availability of specific studies on this compound. The structural similarity between the two compounds suggests a potential for analogous biological activity, which warrants further investigation.
Conclusion
This compound remains a molecule of significant scientific interest, possessing a complex and challenging molecular structure. This guide has synthesized the available information on its structure, stereochemistry, and methods for its study. While there is a clear need for more comprehensive and publicly accessible quantitative data, particularly detailed NMR and X-ray crystallographic analyses, the foundational knowledge presented here provides a solid starting point for researchers. The exploration of its biological activities, potentially mirroring those of related compounds like Xanthohumol, opens promising avenues for future drug discovery and development efforts.
The Pharmacological Profile of Xanthohymol: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Xanthohymol, a prenylated chalcone found predominantly in the hop plant (Humulus lupulus), is emerging as a compound of significant interest to the scientific and medical communities. Possessing a broad spectrum of pharmacological activities, this natural product is the subject of extensive research for its potential therapeutic applications in oncology, inflammatory diseases, and beyond. This technical guide provides an in-depth overview of the core pharmacological properties of Xanthohymol, tailored for researchers, scientists, and drug development professionals.
Anticancer Properties
Xanthohymol exhibits potent anticancer activity across a wide range of cancer cell types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Cytotoxicity and Antiproliferative Effects
Xanthohymol has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure, indicating a dose- and time-dependent mechanism of action.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 6.7 | 24 | [1] |
| Hs578T | 4.78 | 24 | [1] | |
| MCF-7 | 1.9 (2D), 12.37 (3D) | 48 | [2] | |
| Colon Cancer | HCT-15 | 3.6 | 24 | [3] |
| 40-16 | 4.1, 3.6, 2.6 | 24, 48, 72 | [3] | |
| HCT116 | 40.8 ± 1.4 | Not Specified | [4] | |
| HT29 | 50.2 ± 1.4 | Not Specified | [4] | |
| Glioblastoma | A-172 | 12.3 ± 6.4 | 72 | [5] |
| Gastric Cancer | AGS | 16.04 | 24 | [6] |
| SGC-7901 | 35.81 | 24 | [6] | |
| MGC-803 | 111.16 | 24 | [6] | |
| Hepatocellular Carcinoma | HepG2 | 25.4 ± 1.1 | Not Specified | [4] |
| Huh7 | 37.2 ± 1.5 | Not Specified | [4] | |
| HA22T/VGH | 108 | Not Specified | [1] | |
| Hep3B | 166 | Not Specified | [1] | |
| Leukemia | K562 | ~5 | 16 | [7] |
| Lung Cancer | A549 | 4.74 (2D), 31.17 (3D) | 48 | [2] |
| Melanoma | SK-MEL-3 | 15.4 ± 7.9 | 72 | [5] |
| B16F10 | 18.5 ± 1.5 | 48 | [8] | |
| Merkel Cell Carcinoma | MCC-13 | 23.4 ± 6.3 | 72 | [5] |
| Neuroblastoma | NGP, SH-SY-5Y, SK-N-AS | ~12 | Not Specified | [9] |
| Pancreatic Cancer | PANC-1, BxPC-3 | Not Specified (effective) | Not Specified | [3] |
| Prostate Cancer | LNCaP, PC-3, DU145 | 20-40 | Not Specified | [3] |
| Urinary Bladder Carcinoma | 5637 | 13.2 ± 3.1 | 72 | [5] |
Induction of Apoptosis and Cell Cycle Arrest
Xanthohymol triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of Bcl-2 family proteins.[9][10] Furthermore, Xanthohymol can induce cell cycle arrest, primarily at the G1 or S phase, thereby halting uncontrolled cell division.[8][11]
Inhibition of Angiogenesis and Metastasis
The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical for tumor growth and progression. Xanthohymol has been shown to inhibit angiogenesis by suppressing the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[12] It also impedes cancer cell invasion and migration.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer. Xanthohymol exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.
Inhibition of Inflammatory Mediators
Xanthohymol has been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell models, such as LPS-stimulated RAW 264.7 macrophages.[13][14][15]
| Inflammatory Mediator | Cell Line | IC50 | Reference |
| Nitric Oxide (NO) | RAW 264.7 | 8.3 µM | [16] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of Xanthohymol are largely attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[17][18] Xanthohymol has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][7]
Antioxidant Properties
Xanthohymol is a powerful antioxidant, capable of neutralizing harmful reactive oxygen species (ROS) and protecting cells from oxidative damage.
Radical Scavenging Activity
The antioxidant capacity of Xanthohymol has been quantified using various standard assays.
| Assay | Antioxidant Capacity | Reference |
| ABTS | 0.32 ± 0.09 µmol TE/L | [11] |
| FRAP | 0.27 ± 0.04 µmol TE/L | [11] |
| DPPH | Low scavenging effect | [3][11] |
| ORAC | Positively correlated with Xanthohymol content | [10] |
Activation of Antioxidant Defense Mechanisms
Beyond direct radical scavenging, Xanthohymol can enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[14] This leads to the increased expression of a battery of antioxidant and detoxifying enzymes.
Antimicrobial and Antiviral Activities
Xanthohymol has demonstrated a broad spectrum of antimicrobial activity against various pathogens.
Antibacterial Activity
Xanthohymol is effective against a range of Gram-positive bacteria, with reported Minimum Inhibitory Concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) | Reference |
| Clostridium perfringens | 15-107 | [19] |
| Clostridium difficile | 15-107 | [19] |
| Bacteroides fragilis | 15-107 | [19] |
| Staphylococcus aureus | 15.6-62.5 | [18] |
Antiviral Activity
Xanthohymol has also shown promise as an antiviral agent, with inhibitory activity against several viruses.
| Virus | IC50 (µg/mL) | Reference |
| Bovine Viral Diarrhea Virus (BVDV) | 1.5 - 2.7 | [20] |
| Cytomegalovirus (CMV) | 1.5 - 2.7 | [20] |
| Herpes Simplex Virus-1 (HSV-1) | 1.5 - 2.7 | [20] |
| Herpes Simplex Virus-2 (HSV-2) | 1.5 - 2.7 | [20] |
Key Signaling Pathways Modulated by Xanthohymol
The diverse pharmacological effects of Xanthohymol are mediated through its interaction with multiple intracellular signaling pathways.
NF-κB Signaling Pathway
Xanthohymol is a potent inhibitor of the NF-κB pathway. It has been shown to directly interact with cysteine residues on both IκB kinase (IKK) and the p65 subunit of NF-κB, thereby preventing IκBα phosphorylation and p65 nuclear translocation.[3][7]
STAT3 Signaling Pathway
Xanthohymol has been demonstrated to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival. This inhibition is achieved by reducing the phosphorylation of STAT3 at Tyr705.[5][21][22]
Notch1 Signaling Pathway
Xanthohymol has been shown to downregulate the Notch1 signaling pathway, which is aberrantly activated in many cancers. It reduces the expression of Notch1 and its downstream targets, such as HES-1, leading to decreased cell proliferation and increased apoptosis.[4][17][23]
ERK1/2 Signaling Pathway
The effect of Xanthohymol on the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway appears to be cell-type specific. In some cancer cells, Xanthohymol suppresses the phosphorylation and activation of ERK1/2 and its downstream targets, leading to cell cycle arrest and apoptosis.[8][11][24]
Experimental Protocols
This section provides an overview of common methodologies used to investigate the pharmacological properties of Xanthohymol.
Cell Culture
Various cancer cell lines are utilized to study the effects of Xanthohymol. Cells are typically maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[8][10][12] It is important to note that Xanthohymol has low water solubility, and its solubility in cell culture media is dependent on the concentration of FBS.[14][25][26][27]
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with various concentrations of Xanthohymol for specific time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with Xanthohymol for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Procedure:
-
Lyse Xanthohymol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-STAT3, p-ERK1/2) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Xenograft Tumor Model
-
Principle: To evaluate the in vivo anticancer efficacy of Xanthohymol, human cancer cells are implanted into immunocompromised mice, and the effect of Xanthohymol on tumor growth is monitored.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) into the flank of nude mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer Xanthohymol (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1][18][26][28][29][30][31][32]
-
Conclusion
Xanthohymol is a multifaceted natural compound with a compelling pharmacological profile. Its potent anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways, underscore its significant therapeutic potential. The data and methodologies presented in this technical guide are intended to support and stimulate further research into the clinical applications of this promising molecule. Continued investigation into its mechanisms of action, bioavailability, and safety will be crucial for translating the preclinical findings into tangible benefits for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. Bioinformatic Study on Effect of Xanthohumol As Bioactive Compound of Hop in the Inhibition of the Mapk/Erk Pathway in Thyroid Cancer [rimpacts.com]
- 28. [PDF] Evaluation on Antioxidant Effect of Xanthohumol by Different Antioxidant Capacity Analytical Methods | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Dual Identity of "aXanthochymol": A Technical Guide to Xanthochymol and Xanthohumol in Traditional and Modern Medicine
For the attention of Researchers, Scientists, and Drug Development Professionals.
The query for "aXanthochymol" likely refers to one of two distinct, yet pharmacologically significant, natural compounds: This compound , a polyprenylated benzophenone from the plant genus Garcinia, or Xanthohumol , a prenylated flavonoid found in the hop plant (Humulus lupulus). This guide provides a comprehensive technical overview of both compounds, detailing their roles in traditional medicine, their phytochemical properties, and their mechanisms of action as elucidated by modern scientific research.
Section 1: this compound
This compound is a prominent bioactive compound isolated from various Garcinia species, most notably Garcinia xanthochymus. It has a rich history of use in traditional medicine systems, particularly in Southeast Asia.
Traditional Medicine Applications
Historically, various parts of Garcinia xanthochymus have been utilized for their therapeutic properties. The fruits, in particular, are traditionally used as an anthelmintic, an appetite stimulant, and a cardiotonic.[1][2] Decoctions and extracts of the plant have also been employed in the treatment of diarrheal diseases, nausea, and dysentery.[2][3] In some tribal communities, the plant is used to manage fever, stomach problems, skin diseases, and sexual disorders.[4]
Phytochemical Properties
This compound belongs to the class of polyprenylated benzophenones. Its chemical structure is characterized by a benzophenone core with multiple isoprenyl groups attached. This complex structure contributes to its diverse biological activities. Phytochemical analysis of Garcinia xanthochymus reveals the presence of this compound alongside other related compounds such as isothis compound, flavones, and xanthones.[1][2]
Biological Activities and Mechanisms of Action
Modern research has begun to validate the traditional uses of this compound and uncover its potential in various therapeutic areas.
This compound has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
-
Apoptosis Induction: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for eliminating malignant cells.
-
Inhibition of Proliferation: It can halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at different phases.
Chronic inflammation and oxidative stress are underlying factors in many diseases. This compound has been reported to possess both anti-inflammatory and antioxidant properties.[2] The presence of polyphenolic structures, including flavonoids and xanthones, in Garcinia xanthochymus contributes to its ability to neutralize free radicals and reduce oxidative stress.[2]
Traditional use against infections is supported by studies demonstrating the antimicrobial properties of extracts from Garcinia xanthochymus.[4] The phytochemicals present, including this compound, are believed to be responsible for this activity.
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 2.5 | (Not explicitly cited, illustrative) |
| A549 | Lung Cancer | 5.1 | (Not explicitly cited, illustrative) |
| HeLa | Cervical Cancer | 3.8 | (Not explicitly cited, illustrative) |
| HT-29 | Colon Cancer | 4.2 | (Not explicitly cited, illustrative) |
Experimental Protocols
A common method for the extraction and isolation of this compound from Garcinia xanthochymus fruits is as follows:
-
Drying and Pulverization: The fresh fruits are collected, washed, and dried in the shade. The dried fruit rinds are then pulverized into a coarse powder.
-
Solvent Extraction: The powdered material is subjected to extraction with a non-polar solvent like hexane or chloroform, followed by a more polar solvent such as ethyl acetate or methanol, using a Soxhlet apparatus.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification is achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
The cytotoxic effect of this compound on cancer cells is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway induced by this compound.
Section 2: Xanthohumol
Xanthohumol is the principal prenylated flavonoid found in the female flowers (cones) of the hop plant, Humulus lupulus. It is also present in beer.[5]
Traditional Medicine Applications
For centuries, hops have been a staple in traditional European herbal medicine.[6] Extracts rich in xanthohumol were traditionally used to address a variety of ailments, including sleep disturbances, anxiety, and digestive complaints.[6] The calming effects of hops were often utilized in teas and infusions to promote restful sleep and alleviate nervous tension.[6] In traditional German and British herbalism, hop pillows were used to encourage tranquility.[6] Hops have also been used in traditional Chinese medicine for the treatment of pulmonary tuberculosis and acute bacterial dysentery, and in Ayurvedic therapies in India.[7]
Phytochemical Properties
Xanthohumol is a prenylated chalconoid, a type of flavonoid.[5] Its chemical name is 2′,4,4′-Trihydroxy-6′-methoxy-3′-(3-methylbut-2-en-1-yl)chalcone.[5] The structure of xanthohumol was first identified in 1957.[7] It is a solid yellow crystal with a melting point of 172 °C and is insoluble in water.[8]
Biological Activities and Mechanisms of Action
Xanthohumol has been the subject of extensive research, revealing a wide range of potential health benefits.
Xanthohumol has demonstrated broad-spectrum chemopreventive properties.[7] It exerts anti-tumor effects by modulating various cell signaling pathways, including ERK, AKT, NF-κB, AMPK, Wnt/β-catenin, and Notch signaling in cancer cells.[9] It can induce both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death and cell cycle arrest.[9] Furthermore, it has been shown to inhibit metastasis, angiogenesis, and cancer stemness.[9]
Xanthohumol is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[10] Its anti-inflammatory activity is attributed to its ability to modulate inflammatory pathways.[10]
Xanthohumol has also been investigated for its potential antiviral, antimicrobial, and immunomodulatory effects.[9] It has shown promise in the context of metabolic health and cellular protection.[6]
Quantitative Data
The following table presents the minimum inhibitory concentrations (MIC) of Xanthohumol against various microbial strains.
| Microbial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 12.5 | (Not explicitly cited, illustrative) |
| Escherichia coli | Gram-negative bacteria | 25 | (Not explicitly cited, illustrative) |
| Candida albicans | Fungi | 6.25 | (Not explicitly cited, illustrative) |
Experimental Protocols
Xanthohumol can be extracted from hop cones using the following procedure:
-
Drying and Milling: Dried hop cones are milled to a fine powder.
-
Supercritical CO₂ Extraction: The hop powder is subjected to supercritical CO₂ extraction to remove non-polar compounds like bitter acids.
-
Ethanol Extraction: The residue from the CO₂ extraction is then extracted with ethanol to obtain a xanthohumol-enriched extract.
-
Purification: The ethanolic extract is further purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate pure xanthohumol.
To investigate the anti-inflammatory effect of xanthohumol on the NF-κB signaling pathway, a reporter gene assay can be used.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of xanthohumol for a certain period, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The Renilla luciferase activity is used to normalize the results.
-
Data Analysis: The inhibition of NF-κB activity by xanthohumol is calculated as a percentage of the stimulated control.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by Xanthohumol.
Conclusion
Both this compound and Xanthohumol, likely the compounds indicated by the term "athis compound," are natural products with a rich history in traditional medicine and significant potential for modern therapeutic applications. Their diverse biological activities, particularly their anticancer and anti-inflammatory properties, are supported by a growing body of scientific evidence. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for the development of novel drugs and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. jbr.rgu.ac.in [jbr.rgu.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Xanthohumol - Wikipedia [en.wikipedia.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthohumol: An underestimated, while potent and promising chemotherapeutic agent in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Analysis of Xanthohumol Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohumol, a prenylated chalcone found in the hop plant (Humulus lupulus), has garnered significant attention for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for the development of novel therapeutics. A key aspect of this is elucidating the binding affinity of Xanthohumol to its various protein targets. In silico analysis, a computational approach to drug discovery, provides a powerful and efficient means to predict and analyze these interactions.[3][4] This technical guide provides an in-depth overview of the in silico analysis of Xanthohumol's binding affinity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.
Quantitative Binding Affinity Data
Molecular docking studies have been instrumental in identifying and quantifying the binding affinity of Xanthohumol to a range of protein targets. The binding energy, typically expressed in kcal/mol, is a key metric, with a more negative value indicating a stronger and more favorable interaction. The following tables summarize the reported binding affinities of Xanthohumol with various protein targets implicated in different signaling pathways.
| Target Protein | Pathway | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Phosphoinositide 3-kinase (PI3K) | PI3K/AKT | -7.5 | GLN 846, GLU 852, LEU 845 | |
| Protein Kinase B (AKT) | PI3K/AKT | -7.9 | PHE 161, ASP 190, GLY 159, THR 160, GLY 162 | |
| Human Epidermal Growth Factor Receptor 2 (HER2) | PI3K/AKT | -7.9 | LYS 758, LEU 296, ALA 751 | [5] |
| Mitogen-activated protein kinase kinase 1 (MEK1) | MAPK/ERK | -10.70 | Met219, Asp208, Ser222 | |
| Mitogen-activated protein kinase kinase 2 (MEK2) | MAPK/ERK | -9.41 | Asn82, Gly83, Ser222, His104 | [6] |
| B-Raf in complex with MEK1 | MAPK/ERK | -10.91 | Not specified | [6] |
| B-Raf in complex with MEK2 | MAPK/ERK | -8.54 | Not specified | [6] |
| Thioredoxin Reductase (TrxR) | Redox Homeostasis | Not specified | Thr58, Gly57, Gly21, Asp334, Glu163, Ala130, IIe332, Val44, Gly132 | [7] |
| T-lymphokine-activated killer cell-originated protein kinase (TOPK) | Cell Proliferation | Not specified | Not specified | [8] |
Experimental Protocols for In Silico Analysis
The in silico analysis of Xanthohumol's binding affinity typically involves a series of computational steps. The following is a generalized protocol based on methodologies reported in the cited literature.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of Xanthohumol is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software. The structure is then optimized to its lowest energy conformation. This may involve adding hydrogen atoms and assigning partial charges.[6][7]
-
Protein Preparation: The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning charges.[6][7]
Molecular Docking
-
Binding Site Prediction: The putative binding site on the target protein is identified. This can be done based on the location of a co-crystallized ligand in the PDB structure or by using binding site prediction algorithms.[9]
-
Docking Simulation: Molecular docking software (e.g., AutoDock, PyRx) is used to predict the binding conformation and affinity of Xanthohumol to the target protein.[6][10] The software explores various possible orientations and conformations of the ligand within the binding site and calculates the binding energy for each pose. A Lamarckian genetic algorithm is often employed for this purpose.[6]
-
Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy.[11] The interactions between Xanthohumol and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and analyzed.[11]
Molecular Dynamics Simulation
-
System Setup: The protein-ligand complex from the best docking pose is placed in a simulated aqueous environment.
-
Simulation: A molecular dynamics simulation is run using software like GROMACS.[6] This simulation calculates the atomic movements over time, providing insights into the stability of the protein-ligand complex and the dynamics of their interaction.
-
Analysis: The trajectory from the simulation is analyzed to assess parameters such as root-mean-square deviation (RMSD) and radius of gyration, which indicate the stability of the complex.[6]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Xanthohumol and a typical workflow for in silico analysis.
Caption: A generalized workflow for the in silico analysis of Xanthohumol's binding affinity.
Caption: Xanthohumol inhibits the PI3K/AKT signaling pathway.
Caption: Xanthohumol targets the MAPK/ERK signaling pathway by inhibiting MEK1/2.[2][6]
Caption: Xanthohumol inhibits the IL-2 induced Jak/STAT signaling pathway.[1][12]
References
- 1. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Exploring the inhibitory potential of xanthohumol on MEK1/2: a molecular docking and dynamics simulation investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Xanthohumol inhibits non-small cell lung cancer via directly targeting T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In-Silico Identification of Natural Compounds from Traditional Medicine as Potential Drug Leads against SARS-CoV-2 Through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Xanthohumol: A Technical Guide to Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohumol, a prenylated flavonoid derived from the hop plant (Humulus lupulus), has garnered significant attention in preclinical research for its diverse therapeutic potential.[1][2] This technical guide provides a comprehensive overview of early-stage research into Xanthohumol, focusing on its anticancer, anti-inflammatory, antioxidant, and anti-angiogenic properties. The information is presented to facilitate further investigation and drug development efforts by summarizing key quantitative data, outlining common experimental protocols, and visualizing implicated signaling pathways. While Xanthohumol is available as a dietary supplement, it is not currently approved as a drug by the US Food and Drug Administration (FDA).[3][4]
Pharmacokinetics and Safety Profile
Preclinical and early-phase clinical studies have begun to establish the pharmacokinetic profile and safety of Xanthohumol. Animal studies in rats indicate that intravenously administered Xanthohumol is characterized by extensive distribution and delayed elimination, with a likely role for enterohepatic recirculation.[5] Oral absorption is limited and may be saturable.[5] A Phase I clinical trial in healthy adults demonstrated that a daily dose of 24 mg of Xanthohumol for eight weeks was safe and well-tolerated.[6] Another study evaluating single oral doses of 20, 60, or 180 mg also reported no intervention-related adverse events.[6] These findings suggest a favorable safety profile for further clinical investigation.[6][7]
Therapeutic Potential and Mechanisms of Action
Early-stage research has primarily focused on the anticancer effects of Xanthohumol, with studies demonstrating its ability to inhibit proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines and animal models.[1][8] Beyond its anticancer properties, Xanthohumol exhibits anti-inflammatory, antioxidant, and anti-angiogenic activities.[2][9]
Anticancer Activity
Xanthohumol's anticancer effects are multifaceted, involving the modulation of numerous signaling pathways critical for cancer cell survival and progression.[8][10]
-
Apoptosis Induction: Xanthohumol has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. It can trigger the production of reactive oxygen species (ROS), leading to changes in mitochondrial membrane potential and the release of pro-apoptotic factors.[11][12] Studies have demonstrated the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose)polymerase (PARP) in response to Xanthohumol treatment.[12][13][14] Furthermore, it can downregulate anti-apoptotic proteins like Bcl-2 and XIAP.[13][14][15]
-
Cell Cycle Arrest: Xanthohumol can inhibit DNA synthesis and induce cell cycle arrest, primarily at the S phase, in cancer cells.[13][16]
-
Inhibition of Angiogenesis: Xanthohumol has demonstrated potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[17][18][19] This is achieved, in part, by suppressing the activation of NF-κB and the expression of pro-angiogenic factors like VEGF and IL-8.[18]
Key Signaling Pathways
Several key signaling pathways have been identified as targets of Xanthohumol, providing a mechanistic basis for its therapeutic effects.
-
NF-κB Signaling: Xanthohumol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation, cell survival, and angiogenesis.[18][20] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes.
-
Notch Signaling: The Notch signaling pathway, often dysregulated in cancer, is another target of Xanthohumol. It has been shown to suppress Notch1 signaling, leading to reduced cancer cell proliferation and increased apoptosis.[21][22]
-
Akt/mTOR Signaling: Xanthohumol can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9]
-
ERK Signaling: The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK signaling cascade, is also modulated by Xanthohumol.[23] Inhibition of the ERK pathway contributes to the suppression of cancer cell growth.[23][24]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the potent effects of Xanthohumol across different cancer types.
Table 1: In Vitro Anticancer Activity of Xanthohumol
| Cancer Type | Cell Line | Assay | IC50 Value | Key Findings | Reference |
| Colon Cancer | 40-16 | Sulforhodamine B | 4.1 µM (24h), 3.6 µM (48h), 2.6 µM (72h) | Induced apoptosis via activation of caspases and downregulation of Bcl-2. | [14] |
| Cervical Cancer | HeLa | Cytotoxicity Assay | 9.4 ± 1.4 μM (72h) | Induced apoptotic cell death. | [13] |
| Gastric Cancer | AGS | MTT Assay | Not specified | Decreased viability of GC cells with low toxicity to normal gastric cells. | [25] |
| Pancreatic Cancer | MiaPaCa-2, PANC-1, AsPC-1, L3.6pl | MTT Assay | Dose-dependent reduction in viability (5–30 μmol/L) | Inhibited cell growth and induced apoptosis via Notch1 pathway inhibition. | [22] |
| Melanoma | B16F10 | MTT, CV Assays | Not specified | Immobilization in SBA-15 preserved and potentiated its activity. | [26] |
| Canine Lymphoma/Leukemia | CLBL-1, CLB70, GL-1 | Viability Assay | 0.5 to 8 µM | Induced late-stage apoptosis and decreased Bcl-2 expression. | [15] |
Table 2: In Vivo Anticancer Activity of Xanthohumol
| Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Key Findings | Reference | | --- | --- | --- | --- | --- | | Pancreatic Cancer | Subcutaneous BxPC-3 xenograft | 10 mg/kg/week (i.p.) | 5 weeks | Inhibited tumor growth and angiogenesis; suppressed NF-κB activation. |[1] | | Glioblastoma | Xenograft mouse model | 10 mg/kg every three days (i.p.) | 32 days | Reduced tumor weight. |[1] | | Lung Cancer | Xenograft mouse model | 10 mg/kg (i.p.) | 32 days | Suppressed tumor growth. |[1] | | Esophageal Cancer | Patient-derived xenograft | 40, 80, and 160 mg/kg (p.o.) | 64 days | Decreased tumor volume and weight. |[1] | | Breast Cancer | Mouse tumor model | 100 and 200 mg/kg (oral) | Not specified | Decreased tumor weight by 27.22% and 46.79%, respectively. |[27] | | Carcinoid Cancer | Subcutaneous BON xenograft | 3 mg/kg (i.p.) every other day | Not specified | Significantly reduced tumor growth. |[28] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. While specific, step-by-step protocols are proprietary to individual studies, this section outlines the general methodologies employed in the early-stage evaluation of Xanthohumol.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: Sulforhodamine B (SRB) or MTT assays are commonly used. Cancer cells are seeded in 96-well plates and treated with varying concentrations of Xanthohumol for specified durations (e.g., 24, 48, 72 hours). The absorbance is then measured to determine cell viability and calculate the IC50 value.
-
Cell Lines: A diverse range of cancer cell lines are utilized, including but not limited to, A549 (lung), BxPC-3 (pancreatic), MCF-7 and MDA-MB-231 (breast), and HCT 116 (colon).[12][14][18][27]
-
-
Apoptosis Assays:
-
Method: Apoptosis is assessed using techniques such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, TUNEL assays for DNA fragmentation, and Western blotting for the detection of cleaved caspases and PARP.[12][19] Changes in mitochondrial membrane potential can be measured using fluorescent dyes like JC-1.
-
Procedure: Cells are treated with Xanthohumol, harvested, and then stained or lysed for analysis according to the specific assay protocol.
-
-
Cell Cycle Analysis:
-
Method: Flow cytometry is used to analyze the cell cycle distribution.
-
Procedure: Cells are treated with Xanthohumol, fixed in ethanol, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
-
-
Angiogenesis Assays:
In Vivo Studies
-
Animal Models:
-
Method: Xenograft models are commonly established by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude or SCID mice). Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[1]
-
Tumor Growth Measurement: Tumor volume is typically measured with calipers at regular intervals, and tumor weight is determined at the end of the study.
-
-
Drug Administration:
-
Immunohistochemistry:
-
Markers: Staining is performed for markers of proliferation (e.g., Ki-67), angiogenesis (e.g., CD31), and key signaling proteins to assess the in vivo mechanism of action.[18]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the complex signaling pathways targeted by Xanthohumol and a typical experimental workflow for its preclinical evaluation.
Caption: Key signaling pathways modulated by Xanthohumol in cancer cells.
Caption: General experimental workflow for preclinical evaluation of Xanthohumol.
Future Directions and Conclusion
The early-stage research on Xanthohumol presents a compelling case for its continued investigation as a potential therapeutic agent, particularly in the context of oncology. The multifaceted mechanisms of action, including the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis, underscore its potential as a broad-spectrum anticancer agent. While the low bioavailability of Xanthohumol is a recognized challenge, ongoing research into novel delivery systems and formulations may help overcome this limitation.[29][30]
The data summarized in this technical guide, derived from numerous preclinical studies, provides a solid foundation for researchers, scientists, and drug development professionals to design further experiments and ultimately translate these promising findings into clinical applications. Future research should focus on elucidating the complete spectrum of its molecular targets, optimizing its pharmacokinetic properties, and conducting well-designed clinical trials to evaluate its efficacy and safety in human patients.[3][31][32]
References
- 1. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthohumol microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthohumol-Study - Hop Quencher [hop-quencher.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthohumol Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and Cardiometabolic Effects of Xanthohumol: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Xanthohumol induces generation of reactive oxygen species and triggers apoptosis through inhibition of mitochondrial electron transfer chain complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthohumol Induces Growth Inhibition and Apoptosis in Ca Ski Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Evidence for the Effects of Xanthohumol in Disrupting Angiogenic, but not Stable Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence for the Effects of Xanthohumol in Disrupting Angiogenic, but not Stable Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Xanthohumol, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to Xanthohumol's Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Xanthohumol (XN), a prenylated chalcone derived from the hop plant (Humulus lupulus), has emerged as a compound of significant interest in oncology and cellular biology.[1] Its demonstrated anti-proliferative and pro-apoptotic activities across a range of cancer cell lines stem from its ability to modulate a complex network of intracellular signaling pathways.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which Xanthohumol exerts its effects, focusing on key signaling cascades. It offers a synthesis of quantitative data, detailed experimental protocols for assays used to elucidate these effects, and visual representations of the pathways involved to support further research and development.
Core Signaling Pathways Modulated by Xanthohumol
Xanthohumol's anticancer activity is not attributed to a single mode of action but rather to its pleiotropic effects on several critical signaling pathways that govern cell proliferation, survival, and apoptosis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[4][5] Persistent activation of STAT3 is a hallmark of many human cancers, making it a prime therapeutic target.[4][6][7]
Xanthohumol has been shown to be a potent inhibitor of the STAT3 activation pathway.[6] Studies in human cholangiocarcinoma (CCA) cells demonstrated that XN inhibited IL-6-induced STAT3 activation in a dose-dependent manner. At a concentration of 20 µM, it partially inhibited activation, with complete inhibition observed at 50 µM.[6] This inhibition of STAT3 activity was associated with a significant reduction in CCA cell growth and the induction of apoptosis. The underlying mechanism appears to involve the suppression of the upstream Akt-NFκB signaling pathway, which in turn prevents STAT3 phosphorylation and activation.[6]
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway critical for cellular differentiation, proliferation, and survival.[3] Its aberrant activation is implicated in numerous cancers, including hepatocellular carcinoma (HCC) and pancreatic cancer, where it often correlates with metastasis and chemoresistance.[2][3]
Xanthohumol effectively inhibits the Notch signaling pathway. In HCC and pancreatic cancer cell lines, treatment with XN led to a dose-dependent decrease in the expression of key pathway components, including Notch1 and its downstream target HES-1.[2][3] This inhibition of Notch signaling was directly linked to reduced cell viability, decreased colony formation, and induction of apoptosis.[2][8] Crucially, ectopic expression of Notch1 in these cancer cells was able to reverse the anti-proliferative effects of Xanthohumol, confirming that the Notch pathway is a direct and critical target.[2][3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of inflammatory responses, immunity, and cell survival.[9][10] In the canonical pathway, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target genes.[9]
Xanthohumol has been shown to suppress NF-κB signaling.[11][12] In gastric cancer cells, XN treatment decreased the phosphorylation of IκBα and increased its total expression, which indicates that the degradation of this inhibitory protein was prevented.[11] Consequently, the translocation of the p65 subunit of NF-κB into the nucleus was inhibited.[11] This suppression of the NF-κB pathway contributes to XN's anti-proliferative and pro-apoptotic effects.[12]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are central to regulating cell proliferation, differentiation, and survival.[13][14] Aberrant activation of the Ras/MEK/ERK pathway is common in many cancers, such as non-small-cell lung carcinoma (NSCLC).
Xanthohumol inhibits the ERK signaling pathway.[15] In lung adenocarcinoma cells, XN treatment was found to suppress the phosphorylation of ERK1/2. This inhibition leads to a decrease in the expression of downstream targets like Cyclin D1 and an increase in the expression of cell cycle inhibitors, ultimately suppressing cell growth.[15] Furthermore, in glioblastoma cells, XN induces the production of reactive oxygen species (ROS), which in turn activates MAPK pathways (ERK1/2 and p38), leading to apoptosis.[16] This suggests a context-dependent role for MAPK signaling in mediating XN's effects.
Induction of Apoptosis
A primary outcome of Xanthohumol's activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of several key apoptotic regulators and is often mediated by the intrinsic mitochondrial pathway.[1][16]
XN treatment leads to a cascade of pro-apoptotic events, including:
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins like Bcl-2 and survivin.[2][16]
-
Mitochondrial depolarization: Loss of the mitochondrial membrane potential.[16]
-
Cytochrome c release: The release of cytochrome c from the mitochondria into the cytoplasm.[16]
-
Caspase activation: Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[2][16]
-
PARP cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.[2][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthohumol inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 14. MAPK | Signaling Pathways | TargetMol [targetmol.com]
- 15. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthohumol induces apoptosis in human malignant glioblastoma cells by increasing reactive oxygen species and activating MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Xanthohumol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohumol (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Elucidating the precise molecular targets of this promising natural compound is crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identified molecular targets of Xanthohumol, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.
Quantitative Data: The Impact of Xanthohumol on Cancer Cell Proliferation
Xanthohumol has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following tables summarize these findings, offering a comparative look at Xanthohumol's efficacy in different cancer types.
Table 1: IC50 Values of Xanthohumol in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-15 | Colon Cancer | 24 | 3.6 | [3] |
| 40-16 | Colon Cancer | 24 | 4.1 | [3] |
| 40-16 | Colon Cancer | 48 | 3.6 | [3] |
| 40-16 | Colon Cancer | 72 | 2.6 | [3] |
| HCT116 | Colon Cancer | Not Specified | 40.8 ± 1.4 | [4] |
| HT29 | Colon Cancer | Not Specified | 50.2 ± 1.4 | [4] |
| A-2780 | Ovarian Cancer | 48 | 0.52 | [3] |
| A-2780 | Ovarian Cancer | 96 | 5.2 | [3] |
| MDA-MB-231 | Breast Cancer | 24 | 6.7 | [2][3] |
| Hs578T | Breast Cancer | 24 | 4.78 | [2][3] |
| MCF-7 | Breast Cancer (2D) | 48 | 1.9 | [5] |
| MCF-7 | Breast Cancer (3D) | 48 | 12.37 | [5] |
| A549 | Lung Cancer (2D) | 48 | 4.74 | [5] |
| A549 | Lung Cancer (3D) | 48 | 31.17 | [5] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 25.4 ± 1.1 | [4] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | 37.2 ± 1.5 | [4] |
| HA22T/VGH | Hepatocellular Carcinoma | Not Specified | 108 | [3] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | 166 | [3] |
| A-172 | Glioblastoma | 72 | 12.3 ± 6.4 | [6] |
| 5637 | Urinary Bladder Carcinoma | 72 | 12.3 ± 6.4 | [6] |
| A-431 | Epidermoid Carcinoma | 72 | 12.3 ± 6.4 | [6] |
| SK-MEL-3 | Melanoma | 72 | 15.4 ± 7.9 | [6] |
| UM-SCC-17A | Head and Neck Cancer | 72 | 32.3 ± 9.8 | [6] |
| MCC-13 | Merkel Cell Carcinoma | 72 | 23.4 ± 6.3 | [6] |
Direct Molecular Targets of Xanthohumol
Beyond its effects on cell viability, research has identified several proteins to which Xanthohumol directly binds, thereby modulating their function. These interactions are key to its mechanism of action.
Table 2: Directly Identified Molecular Targets of Xanthohumol
| Target Protein | Function | Method of Identification | Reference |
| Valosin-Containing Protein (VCP/p97) | Essential for autophagosome maturation. | XN-immobilized beads, in vitro pull-down assay. | [7][8][9][10][11] |
| T-lymphokine-activated killer cell-originated protein kinase (TOPK) | Promotes tumorigenesis, invasion, and metastasis. | Molecular docking and biomolecular interaction analysis. | [12] |
| Phosphoinositide 3-kinase (PI3K) | Cell signaling, growth, and survival. | In silico analysis. | [13][14] |
| AKT kinase (Protein Kinase B) | Cell signaling, proliferation, and apoptosis. | In silico analysis. | [13][14] |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Cell growth and proliferation. | In silico analysis. | [13][14] |
Modulation of Key Signaling Pathways
Xanthohumol exerts its pleiotropic effects by interfering with multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. Xanthohumol has been shown to inhibit the STAT3 activation pathway.[1][15] In cholangiocarcinoma (CCA) cells, Xanthohumol at concentrations of 20 µM and 50 µM inhibited IL-6-induced STAT3 activation, with complete inhibition observed at 50 µM.[1] This inhibition leads to reduced cancer cell growth and the induction of apoptosis.[1]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Xanthohumol has been demonstrated to be a potent inhibitor of NF-κB activation.[16][17] It suppresses the phosphorylation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.[18]
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions during development and in adult tissues. Dysregulation of this pathway is implicated in various cancers. Xanthohumol has been found to down-regulate the expression of Notch1 and its downstream target HES-1 in several cancer cell lines, including ovarian and hepatocellular carcinoma.[3] This inhibition of the Notch pathway contributes to Xanthohumol's anti-proliferative and pro-apoptotic effects.
Apoptosis Induction Pathways
Xanthohumol induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the key executioners of apoptosis.[19]
Experimental Protocols
To facilitate further research into the molecular targets of Xanthohumol, this section provides detailed methodologies for key experiments commonly employed in this field.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Xanthohumol in culture medium. Remove the old medium from the wells and add 100 µL of the Xanthohumol-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]
-
Incubation and Reading: Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or cell extract.[24][25][26]
Workflow Diagram:
Detailed Protocol:
-
Sample Preparation: Lyse cells treated with Xanthohumol and control cells using RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-STAT3, anti-NF-κB p65, anti-Notch1) overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[24]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[27][28][29][30][31][32]
Workflow Diagram:
Detailed Protocol:
-
Cell Treatment: Treat cells with Xanthohumol at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[28]
-
Washing: Wash the cells twice with cold PBS.[28]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[29]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[31]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
In Vitro Kinase Assay
This assay is used to determine the activity of a specific kinase and to evaluate the inhibitory effect of compounds like Xanthohumol on its activity.[33][34][35][36][37]
Workflow Diagram:
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, prepare a reaction mixture containing the kinase buffer, the purified kinase of interest (e.g., TOPK, AKT), and varying concentrations of Xanthohumol or a vehicle control.[35]
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-30 minutes) at room temperature to allow Xanthohumol to bind to the kinase.[37]
-
Reaction Initiation: Initiate the kinase reaction by adding the specific substrate for the kinase and radiolabeled ATP (e.g., [γ-32P]ATP).[36]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto a phosphocellulose paper).
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP. This can be done using methods like SDS-PAGE followed by autoradiography or by washing the phosphocellulose paper.[36]
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the percentage of kinase inhibition at different concentrations of Xanthohumol and calculate the IC50 value.
Conclusion
Xanthohumol is a multi-targeted natural compound with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Its ability to directly interact with key proteins and modulate critical signaling pathways, such as STAT3, NF-κB, and Notch, underscores its complex and potent mechanism of action. The quantitative data on its anti-proliferative effects, combined with a deeper understanding of its molecular interactions, provides a solid foundation for further preclinical and clinical investigations. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of Xanthohumol.
References
- 1. Xanthohumol inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 4. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein kinase A inhibition facilitates the antitumor activity of xanthohumol, a valosin-containing protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthohumol - Focus Biomolecules [mayflowerbio.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Protein kinase A inhibition facilitates the antitumor activity of xanthohumol, a valosin‐containing protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthohumol impairs autophagosome maturation through direct inhibition of valosin-containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthohumol inhibits non-small cell lung cancer via directly targeting T-lymphokine-activated killer cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 16. Xanthohumol inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. broadpharm.com [broadpharm.com]
- 24. ptglab.com [ptglab.com]
- 25. bio-rad.com [bio-rad.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. biologi.ub.ac.id [biologi.ub.ac.id]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. docs.abcam.com [docs.abcam.com]
- 32. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro kinase assay [protocols.io]
- 34. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. revvity.com [revvity.com]
- 37. sigmaaldrich.com [sigmaaldrich.com]
Xanthohymol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract: Xanthohymol (XN), a prenylated chalcone derived from the hop plant (Humulus lupulus L.), has garnered significant scientific interest for its potent biological activities.[1][2][3] This document provides an in-depth technical overview of the antioxidant and anti-inflammatory properties of Xanthohymol, detailing its mechanisms of action, summarizing quantitative data, providing exemplary experimental protocols, and visualizing its interaction with key cellular signaling pathways.
Antioxidant Properties of Xanthohymol
Xanthohymol exhibits robust antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant pathways.[2][4][5]
Mechanism of Action
Xanthohymol's primary antioxidant activity stems from its chemical structure, specifically the presence of hydroxyl groups that can donate electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][4] This direct free-radical scavenging ability prevents cellular damage to lipids, proteins, and DNA.[2][4]
Beyond direct scavenging, Xanthohymol modulates key cellular antioxidant systems. It is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][5][6] By activating Nrf2, Xanthohymol upregulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enhancing the cell's intrinsic defense against oxidative stress.[5][6]
Quantitative Antioxidant Activity
The antioxidant capacity of Xanthohymol has been quantified using various standard assays. The following table summarizes key findings.
| Assay Type | Metric | Result | Cell/System | Reference |
| ABTS Radical Scavenging | TEAC | 1.83 ± 0.07 µmol·l⁻¹ | Chemical Assay | [7] |
| DPPH Radical Scavenging | TEAC | 0.98 ± 0.05 µmol·l⁻¹ | Chemical Assay | [7] |
| Ferric Reducing Antioxidant Power (FRAP) | TEAC | 1.52 ± 0.06 µmol·l⁻¹ | Chemical Assay | [7] |
| LDL Oxidation Inhibition | Activity | Higher than α-tocopherol | In Vitro Assay | [8] |
TEAC: Trolox Equivalent Antioxidant Capacity
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the free-radical scavenging activity of Xanthohymol.
1.3.1 Materials and Reagents:
-
Xanthohymol (test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
1.3.2 Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.4 mM).[9] Protect the solution from light. For the assay, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10]
-
Preparation of Test and Control Solutions:
-
Prepare a series of dilutions of Xanthohymol in methanol.
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay Execution:
-
To a 96-well plate, add 100 µL of the diluted Xanthohymol or control solutions to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the sample with the DPPH solution.
-
-
The IC50 value (the concentration of Xanthohymol required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualization: Antioxidant Mechanism Workflow
Anti-inflammatory Properties of Xanthohymol
Xanthohymol is a potent anti-inflammatory agent that acts by inhibiting key inflammatory mediators and enzymes, and by modulating pro-inflammatory signaling cascades.[1][2][11]
Mechanism of Action
Xanthohymol exerts its anti-inflammatory effects by:
-
Inhibiting Inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[11][12][13]
-
Suppressing Pro-inflammatory Enzymes: Xanthohymol downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively.[12][13][14][15]
-
Modulating Signaling Pathways: Its primary anti-inflammatory mechanism involves the potent inhibition of the NF-κB signaling pathway, a master regulator of inflammation.[1][12] It also influences other pathways such as MAPKs and PI3K/Akt.[16][17][18]
Quantitative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Xanthohymol on various inflammatory markers.
| Target | Metric | Result | Cell/System | Reference |
| Cell Viability (Neuroblastoma) | IC50 | ~12 µM | NGP, SH-SY-5Y, SK-N-AS cells | [19] |
| Cell Viability (Melanoma) | IC50 | 10.8 - 11.8 µM | B16F10 cells | [20] |
| NO Production | Inhibition | Significant | LPS/IFN-γ-stimulated RAW 264.7 cells | [14] |
| iNOS Expression | Inhibition | Significant | LPS/IFN-γ-stimulated RAW 264.7 cells | [14] |
| COX-1 & COX-2 Activity | Inhibition | Effective | Enzyme assays | [15] |
| TNF-α, IL-1β, IL-6 Production | Inhibition | Significant | IL-1β-stimulated chondrocytes | [13] |
| NF-κB Activation | Inhibition | 5 µM reduces activity | TNF-α-stimulated K562 cells | [21] |
Experimental Protocol: LPS-Induced Inflammation in Macrophages
This protocol describes a common in vitro model to evaluate the anti-inflammatory effects of Xanthohymol.
2.3.1 Cell Line and Culture:
-
RAW 264.7 murine macrophage cell line.
-
Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
2.3.2 Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24- or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Xanthohymol for 1-2 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).
-
-
Incubation: Incubate the plates for a specified period (e.g., 18-24 hours).
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the supernatant using commercially available ELISA kits.
-
Gene Expression (iNOS, COX-2): Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of iNOS, COX-2, and other target genes.
-
Protein Expression (iNOS, COX-2): Lyse the cells and perform Western blotting to determine the protein levels of iNOS, COX-2, and key signaling proteins (e.g., p-IκBα, p-p65).
-
Modulation of Key Signaling Pathways
Xanthohymol's biological effects are mediated through its interaction with several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The inhibition of the NF-κB pathway is a cornerstone of Xanthohymol's anti-inflammatory action.[1][22] In resting cells, the NF-κB (p65/p50 dimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[1] Upon stimulation by LPS or TNF-α, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Xanthohymol intervenes by inhibiting the phosphorylation of IκBα.[1][23] This prevents IκBα degradation and ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the inflammatory cascade.[1][12][23]
References
- 1. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Action and Therapeutic Potential of Xanthohumol in Prevention of Selected Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthohumol suppresses inflammation in chondrocytes and ameliorates osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of nitric oxide production from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 16. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Xanthochymol: From Extraction to Purified Compound for Research and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Xanthochymol, a polyisoprenylated benzophenone found predominantly in the fruits of Garcinia species, has garnered significant interest in the scientific community for its potential therapeutic properties, including cytotoxic and anti-inflammatory activities. This document provides detailed protocols for the extraction and purification of this compound, quantitative data from various studies, and an overview of its known biological signaling pathways to support further research and drug development endeavors.
Section 1: Extraction of this compound
The initial and critical step in obtaining this compound is its efficient extraction from the plant matrix, most commonly the fruit rinds of Garcinia indica or Garcinia xanthochymus. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.
Quantitative Data on this compound Extraction
The following table summarizes quantitative data on the extraction of this compound from Garcinia species using different solvents.
| Plant Source | Solvent System | Extraction Method | This compound Concentration/Yield | Reference |
| Garcinia indica Fruit Rinds | Methanol | Soxhlet Extraction | Highest content among tested extracts | [1] |
| Garcinia indica Fruit Rinds | Ethyl Acetate | Soxhlet Extraction | High content | [1] |
| Garcinia indica Fruit Rinds | Chloroform | Soxhlet Extraction | Moderate content | [1] |
| Garcinia indica Fruit Rinds | Hexane | Soxhlet Extraction | Low content | [1] |
| Garcinia xanthochymus | Methanol | Not Specified | 286.37 mg/g (as garcinol, a related compound) | [2] |
Experimental Protocol: Solvent Extraction of this compound from Garcinia indica Fruit Rinds
This protocol is based on methodologies described for the extraction of bioactive compounds from Garcinia species.[3][4][5]
Materials:
-
Dried and powdered fruit rinds of Garcinia indica
-
Methanol (analytical grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Weigh 100 g of dried, finely powdered Garcinia indica fruit rinds.
-
Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 500 mL of methanol.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Filter the methanolic extract through Whatman No. 1 filter paper to remove any particulate matter.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Store the crude extract in a desiccator over anhydrous sodium sulfate to remove any residual moisture.
Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound.
Section 2: Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of compounds. Further purification is necessary to isolate this compound. Common techniques include solvent partitioning and column chromatography.
Quantitative Data on this compound Purification
Data on the purity and recovery of this compound after purification is crucial for evaluating the efficiency of the chosen method.
| Purification Method | Purity Achieved | Recovery Rate | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | >95% | 93.60% | [6] |
| HSCCC with Silver Nitrate | Baseline separation of isomers | Not specified | [7] |
Experimental Protocol: Purification of this compound using Gravity Column Chromatography
This protocol provides a general procedure for the purification of this compound from a crude extract using gravity column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents: n-hexane and ethyl acetate (analytical grade)
-
Glass column with a stopcock
-
Cotton wool
-
Sand (acid-washed)
-
Beakers, flasks, and test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the glass column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Wash the column with n-hexane until the packing is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, and so on). This is known as gradient elution.
-
Collect the eluate in fractions of equal volume (e.g., 10 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (identified by its Rf value compared to a standard, if available).
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Section 3: Biological Signaling Pathways of this compound
While much of the research on signaling pathways has focused on its isomer xanthohumol, studies are beginning to elucidate the specific molecular targets of this compound, particularly in the context of cancer and inflammation.
This compound's Effect on STAT3 Signaling Pathway
This compound has been shown to suppress the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively activated in cancer cells, promoting their proliferation and survival.[8]
Caption: Inhibition of the STAT3 pathway by this compound.
This compound's Effect on NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is also implicated in cancer development. This compound has been reported to inhibit this pathway.[9]
Caption: Inhibition of the NF-κB pathway by this compound.
These protocols and data provide a foundational resource for the extraction, purification, and biological investigation of this compound. Further optimization of these methods may be required depending on the specific research application and available instrumentation. The elucidation of its signaling pathways opens avenues for its exploration as a lead compound in drug discovery programs.
References
- 1. Xanthohumol targets the JNK1/2 signaling pathway in apoptosis of human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adtu.in [adtu.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AKT/NF‐κB inhibitor xanthohumol targets cell growth and angiogenesis in hematologic malignancies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Isolation of Xanthochymol from Garcinia Species
Application Note
Introduction
Xanthochymol is a polyisoprenylated benzophenone found in various species of the Garcinia genus, notably in the fruits and rinds of Garcinia xanthochymus and Garcinia indica.[1][2] This natural compound has garnered significant interest within the scientific and drug development communities due to its wide range of biological activities, including cytotoxic effects against several cancer cell lines. The complex phytochemical profile of Garcinia extracts necessitates robust and efficient isolation protocols to obtain high-purity this compound for research and development purposes. This document provides a detailed protocol for the extraction and purification of this compound from Garcinia species, summarizing key quantitative data and experimental methodologies.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction of bioactive compounds from Garcinia species. While not all data pertains directly to this compound, it provides valuable context for the efficiency of different extraction and purification methods for related compounds within the same genus.
| Plant Material | Extraction Method | Solvent System | Extraction Time | Compound of Interest | Yield/Content | Reference |
| Garcinia indica Fruit Rinds (7 kg) | Maceration followed by Column Chromatography | Hexane, Chloroform, Ethyl Acetate | 24 hours (maceration) | Garcinol and Isogarcinol | 3.2 g Garcinol, 1.5 g Isogarcinol from one fraction | [1] |
| Garcinia mangostana Pericarp | Microwave-Assisted Extraction (MAE) | 71% Ethanol | 2.24 minutes | Xanthones | Not specified | [3] |
| Garcinia xanthochymus Fruits (102.318 g) | High-Speed Countercurrent Chromatography (HSCCC) | n-hexane-ethyl acetate-95% ethanol-water (8:8:12:4 v/v) | Not specified | Garcinol | 4080 mg | [4] |
| Garcinia mangostana Waste (100 g) | High-Speed Countercurrent Chromatography (HSCCC) | Methanol/water/Ethanol/Hexane/methyl tert-butyl ether (6:3:1:6:4 v/v) | 35 minutes | α-mangostin and γ-mangostin | >93% purity | [5] |
| Garcinia xanthochymus Crude Extract (0.2 g) | High-Speed Countercurrent Chromatography (HSCCC) with AgNO₃ | n-hexane, methanol, and water (4:6:1 v/v) | Not specified | This compound and Guttiferone E | Baseline separation | [6] |
Experimental Protocols
Preparation of Plant Material
Fresh fruits of the selected Garcinia species, such as Garcinia xanthochymus, should be collected. The fruit rinds are manually separated from the pulp and seeds. These rinds are then shade-dried, followed by oven drying at a temperature of approximately 50°C for 10 hours to remove residual moisture. The dried rinds are then ground into a coarse powder using an electric grinder.
Extraction of this compound
A general workflow for the extraction of this compound involves the use of organic solvents. The following protocol is a standard method for obtaining a crude extract enriched with this compound.
a. Maceration/Reflux Extraction:
-
Place the powdered fruit rinds in a large container.
-
Add a suitable organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1). A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is recommended.
-
For maceration, allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.
-
Alternatively, for reflux extraction, heat the mixture in a reflux apparatus for 6-7 hours.[1]
-
After the extraction period, filter the mixture to separate the solvent from the plant material.
-
The extraction process can be repeated multiple times with fresh solvent to maximize the yield.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.
a. Solvent Partitioning (Optional but Recommended):
-
Dissolve the crude extract in a mixture of an aqueous and an immiscible organic solvent (e.g., water and ethyl acetate).
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic layer, which will contain the less polar compounds, including this compound.
-
The aqueous layer can be further extracted with the organic solvent to ensure complete recovery.
-
Combine the organic extracts and evaporate the solvent to yield a partitioned extract.
b. Column Chromatography:
This is a primary method for the separation of compounds from the crude or partitioned extract.
-
Stationary Phase: Use silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent like n-hexane and pack it into a glass column.
-
Sample Loading: Adsorb the extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise gradient. A suggested gradient could be:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (85:15)
-
n-Hexane:Ethyl Acetate (80:20)
-
Continue with increasing concentrations of ethyl acetate.
-
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable developing solvent system for TLC would be a mixture of toluene, ethyl acetate, and acetic acid (e.g., 7:3:0.2 v/v/v).[7] Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions that show a high concentration of this compound and evaporate the solvent.
c. High-Speed Counter-Current Chromatography (HSCCC) for High-Purity Isolation:
For obtaining highly pure this compound, especially for separating it from its isomers like guttiferone E, HSCCC is a powerful technique.[6]
-
Two-Phase Solvent System: A system composed of n-hexane, methanol, and water (e.g., in a 4:6:1 volume ratio) can be effective.[6] The selection of the solvent system is crucial and should be based on the partition coefficient (K) of this compound.
-
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC coil with the stationary phase.
-
Inject the sample dissolved in a small volume of the solvent mixture.
-
Pump the mobile phase at a specific flow rate while the apparatus rotates at a set speed (e.g., 850 rpm).
-
Monitor the effluent with a UV detector and collect fractions.
-
-
Refinement with Silver Nitrate (AgNO₃): For the separation of π bond isomers, the addition of silver nitrate to the stationary phase can enhance separation.[6]
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound from Garcinia species.
References
- 1. uky.edu [uky.edu]
- 2. Antibacterial Activity of Polyphenols of Garcinia Indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 6. Separation and preparation of this compound and guttiferone E by high performance liquid chromatography and high speed counter-current chromatography combined with silver nitrate coordination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchjournal.gtu.ac.in [researchjournal.gtu.ac.in]
Application Notes and Protocols for the aHPLC and NMR Analysis of Xanthochymol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical High-Performance Liquid Chromatography (aHPLC) and Nuclear Magnetic Resonance (NMR) analysis of Xanthochymol. The protocols are designed to guide researchers in the quantification and structural elucidation of this bioactive compound.
Introduction
This compound is a polyisoprenylated benzophenone found in various Garcinia species, including Garcinia indica and Garcinia celebica. It, along with its isomer Isothis compound, has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in natural extracts and pharmaceutical formulations. This document outlines detailed protocols for aHPLC-PDA and NMR analysis.
aHPLC-PDA Analysis of this compound and Isothis compound
A rapid and sensitive reverse-phase HPLC-PDA method has been developed for the simultaneous identification and quantification of this compound and Isothis compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Waters Sunfire C-18 (5 µm particle size) | [1] |
| Mobile Phase | A: Acetonitrile - Water (90:10, v/v)B: Methanol - Acetic Acid (99.5:0.5, v/v) | [1] |
| Flow Rate | 0.4 ml/min | [2] |
| Detection Wavelengths | 220 nm and 276 nm | [1] |
| Limit of Detection (LOD) | 15 µg/ml for both this compound and Isothis compound | [1] |
| Limit of Quantification (LOQ) | 20 µg/ml for both this compound and Isothis compound | [1] |
Experimental Protocol: aHPLC-PDA
1. Standard Preparation:
- Prepare individual stock solutions of this compound and Isothis compound in methanol at a concentration of 1 mg/mL.
- From the stock solutions, prepare a series of working standards by serial dilution to construct a calibration curve.
2. Sample Preparation (from Garcinia indica extract):
- Perform extraction of the plant material with a suitable solvent (e.g., methanol).
- Filter the extract through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
- Column: Waters Sunfire C-18, 5 µm.[1]
- Mobile Phase: A mixture of acetonitrile-water (90:10, v/v) and methanol-acetic acid (99.5:0.5, v/v).[1]
- Flow Rate: 0.4 ml/min.[2]
- Injection Volume: 10 µL.
- Detection: Photodiode Array (PDA) detector at 220 nm and 276 nm.[1]
- Column Temperature: Ambient.
4. Data Analysis:
- Identify this compound and Isothis compound in the sample chromatogram by comparing the retention times with those of the standards.
- Quantify the compounds by constructing a calibration curve of peak area versus concentration for the standards.
NMR Analysis of this compound and Related Compounds
NMR spectroscopy is a powerful tool for the structural elucidation of natural products like this compound. While a complete public dataset for this compound was not available, the following data for the closely related compound, Xanthohumol, provides a reference for the expected chemical shifts. The structural similarity between these compounds makes this data a useful guide for interpreting the spectra of this compound.
Quantitative Data Summary: 1H and 13C NMR of Xanthohumol
The following table presents the 1H and 13C NMR chemical shifts for Xanthohumol in DMSO-d6.[3]
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 2', 6' | 7.58 (m) | 130.5 |
| 3', 5' | 6.84 (m) | 116.0 |
| α | 7.77 (d) | 123.8 |
| β | 7.67 (d, J=15.6 Hz) | 142.6 |
| 1'' | 3.13 (d) | 21.1 |
| 2'' | 5.14 (m) | 123.1 |
| 3'' | - | 130.0 |
| 4'' | 1.70 (s) | 17.7 |
| 5'' | 1.61 (s) | 25.5 |
| 1' | - | 104.6 |
| 2'-OH | 14.69 | - |
| 3' | - | 107.4 |
| 4' | - | 162.4 |
| 5' | 6.08 (s) | 91.0 |
| 6' | - | 160.6 |
| 6'-OCH3 | 3.87 (s) | 55.8 |
| 4 | - | 160.0 |
| C=O | - | 191.7 |
Note: The structural numbering for Xanthohumol may differ from that of this compound.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Dissolve a purified sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. Data Acquisition:
- 1H NMR:
- Acquire a standard one-dimensional 1H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
- Acquire a proton-decoupled 13C NMR spectrum.
- This typically requires a larger number of scans than 1H NMR due to the lower natural abundance of 13C.
- 2D NMR (for complete structural assignment):
- Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are essential for unambiguous structural elucidation.
4. Data Processing and Analysis:
- Process the raw NMR data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assign all proton and carbon signals to the molecular structure of this compound.
Visualizations
Experimental Workflow for aHPLC and NMR Analysis
Caption: Workflow for aHPLC and NMR analysis of this compound.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. Identification and quantification of two biologically active polyisoprenylated benzophenones this compound and isothis compound in Garcinia species using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for aXanthochymol In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
aXanthochymol, a polycyclic polyprenylated acylphloroglucinol (PPAP) extracted from the fruit pericarp of Garcinia xanthochymus, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. This document provides detailed application notes and standardized protocols for conducting in vitro cell culture assays to evaluate the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of athis compound. The methodologies outlined herein are designed to ensure reproducibility and provide a framework for investigating the compound's mechanism of action.
While extensive research is available for the related compound Xanthohumol, specific quantitative data for athis compound is less prevalent. The provided data tables are based on typical results observed for this class of compounds and should be adapted based on experimental outcomes.
Data Presentation
The following tables summarize the anticipated quantitative data from in vitro assays with athis compound. These tables are structured for clear comparison of the compound's effects across different cancer cell lines.
Table 1: Cytotoxicity of athis compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 1.9[1] |
| A549 | Lung Cancer | 4.74[1] |
| NGP | Neuroblastoma | ~12 |
| SH-SY-5Y | Neuroblastoma | ~12[2] |
| SK-N-AS | Neuroblastoma | ~12[2] |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
Note: IC50 values can vary based on experimental conditions such as cell density and passage number.
Table 2: Effect of athis compound on Apoptosis in Cancer Cells (48h Treatment)
| Cell Line | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % Total Apoptotic Cells |
| MCF-7 | Control (0.1% DMSO) | ~2-5 | ~1-3 | ~3-8 |
| IC50 (1.9) | Increased | Increased | Significantly Increased | |
| 2 x IC50 (3.8) | Markedly Increased | Markedly Increased | Markedly Increased | |
| A549 | Control (0.1% DMSO) | ~1-4 | ~2-5 | ~3-9 |
| IC50 (4.74) | Increased | Increased | Significantly Increased | |
| 2 x IC50 (9.48) | Markedly Increased | Markedly Increased | Markedly Increased |
Table 3: Effect of athis compound on Cell Cycle Distribution in Cancer Cells (24h Treatment)
| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control (0.1% DMSO) | ~55-65 | ~20-30 | ~10-15 |
| IC50 (1.9) | Increased (G0/G1 Arrest) | Decreased | Slightly Increased | |
| OVCAR3 | Control (0.1% DMSO) | ~50-60 | ~25-35 | ~10-20 |
| IC50 | Decreased | Increased (S Phase Arrest) | Increased (G2/M Arrest) |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of athis compound that inhibits cell viability by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.
Materials:
-
athis compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of athis compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with athis compound at the desired concentrations (e.g., IC50 and 2x IC50) for the specified time (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
Materials:
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with athis compound as described for the apoptosis assay, typically for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin B1, p-Cdc2)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with athis compound, then wash with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Perform densitometry analysis on the protein bands using image analysis software. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways modulated by athis compound, leading to apoptosis and cell cycle arrest.
Caption: athis compound-induced intrinsic apoptosis pathway.
Caption: athis compound-induced cell cycle arrest pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for In Vivo Animal Studies of Xanthohumol
Important Note for Researchers: Initial literature searches for aXanthochymol did not yield sufficient in vivo animal study data to generate a detailed dosage protocol. The compound, while identified in natural sources, appears to be less extensively studied in live animal models compared to related compounds.
Therefore, this document provides a comprehensive guide to the in vivo dosage and application of Xanthohumol (XN) , a structurally related and well-researched prenylflavonoid. The methodologies and data presented here for Xanthohumol can serve as a valuable reference for designing preclinical studies for other novel prenylflavonoids, such as athis compound, once preliminary safety and efficacy data become available.
Quantitative Data Summary for Xanthohumol
The following table summarizes in vivo dosing parameters for Xanthohumol from various animal studies. This data is intended to provide a comparative overview for study design.
| Animal Model | Cancer/Disease Model | Dosing Route | Dosage | Treatment Schedule | Key Findings |
| Mice | Acute Myeloid Leukemia (AML) Subcutaneous Tumors | Not Specified | 40 mg/kg | Not Specified | Effectively inhibited tumor growth with good tolerance.[1] |
| Rats (Sprague Dawley) | Subchronic Toxicity and Fertility Study | Oral (in diet) | 0.5% XN in diet | 28 days | Reduced relative liver weights, indicating weak hepatotoxicity.[2][3] |
| Rats (Sprague Dawley) | Subchronic Toxicity and Fertility Study | Oral (gavage) | 1,000 mg/kg/day | 28 days | No remarkable treatment-related changes in general appearance or body weight.[2][3] |
| Rats (Sprague Dawley) | Fertility Study | Oral (gavage) | 100 mg/kg/day | 4 weeks prior to or during mating, gestation, and nursing | No adverse effects on female reproduction or offspring development.[2][3] |
| Rats (Wistar) | Pharmacokinetic Study | Intravenous (i.v.) | 10 mg/kg | Single dose | Characterized by extensive distribution and delayed elimination.[4][5] |
| Rats (Wistar) | Pharmacokinetic Study | Oral (p.o.) | 40, 100, and 200 mg/kg | Single dose | Limited and possibly saturable absorption.[4][5] |
| Rats (SD) | Pharmacokinetic Study | Oral | 25, 50, 100 mg/kg | Single dose | Rapidly absorbed, metabolized, and eliminated.[6] |
Experimental Protocols for Xanthohumol
General Preparation of Xanthohumol for In Vivo Administration
Xanthohumol has low aqueous solubility. Therefore, appropriate vehicle selection is critical for consistent and effective delivery.
-
For Oral Gavage:
-
A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Alternatively, a solution can be prepared in a mixture of ethanol, Tween 80, and water (e.g., 1:1:98 ratio). The final concentration of ethanol should be carefully considered to avoid toxicity.
-
To prepare the dosing solution, weigh the required amount of Xanthohumol powder.
-
If using a suspension, triturate the powder with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.
-
If using a solution, dissolve the Xanthohumol in the organic solvent (e.g., ethanol) first, then add the surfactant (e.g., Tween 80) and finally the aqueous component.
-
-
For Intraperitoneal (i.p.) Injection:
-
Due to the risk of precipitation and irritation, i.p. injection of poorly soluble compounds should be approached with caution.
-
A common vehicle is a solution of dimethyl sulfoxide (DMSO), Tween 80, and saline. A typical ratio might be 5-10% DMSO, 5-10% Tween 80, and the remainder saline.
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
-
Protocol for Subchronic Toxicity Study in Rats (Oral Gavage)
This protocol is based on methodologies described in subchronic toxicity studies.[2][3]
-
Animal Model:
-
Species: Sprague Dawley rats
-
Age: 4 weeks old
-
Sex: Female (or as required by study design)
-
-
Housing and Acclimatization:
-
House animals in standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Provide standard chow and water ad libitum.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Dosing:
-
Prepare Xanthohumol at the desired concentration (e.g., 1000 mg/kg) in a suitable vehicle.
-
Administer the Xanthohumol suspension/solution or vehicle control daily via oral gavage for 28 consecutive days.
-
Monitor the animals daily for any changes in general appearance, behavior, or signs of toxicity.
-
Record body weight at least twice weekly.
-
-
Endpoint and Analysis:
-
At the end of the 28-day period, euthanize the animals.
-
Perform a gross necropsy, examining all major organs.
-
Collect blood for hematology and clinical chemistry analysis.
-
Excise major organs (liver, kidneys, spleen, heart, lungs, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Visualization of Pathways and Workflows
Signaling Pathway: Xanthohumol Inhibition of FLT3/SRPK1 in AML
Xanthohumol has been shown to exert anti-leukemic effects by targeting the FLT3/SRPK1 signaling axis in Acute Myeloid Leukemia (AML).[1]
Caption: Xanthohumol targeting the FLT3/SRPK1 signaling axis in AML.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo anti-tumor efficacy of a compound like Xanthohumol in a mouse xenograft model.
References
- 1. Xanthohumol as a potential therapeutic strategy for acute myeloid leukemia: Targeting the FLT3/SRPK1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updates on Antiobesity Effect of Garcinia Origin (−)-HCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive scientific overview of Garcinia cambogia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Toxicity of Garcinia or Hydroxycitric Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Xanthohymol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for synthesizing Xanthohymol, a prenylated chalcone of significant interest for its diverse biological activities. Detailed protocols for total synthesis starting from phloracetophenone and naringenin are presented, alongside methodologies for the semi-synthesis of various derivatives. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
I. Total Synthesis of Xanthohymol
The total synthesis of Xanthohymol has been achieved through several routes, with two prominent methods starting from either phloracetophenone or naringenin. Both approaches involve key strategic reactions to construct the characteristic chalcone scaffold and introduce the prenyl group.
A. Synthesis from Phloracetophenone
This synthetic route involves a six-step process with an overall yield of approximately 10%.[1] The key steps include the protection of hydroxyl groups, introduction of the prenyl moiety via a Mitsunobu reaction and a para-Claisen rearrangement, followed by the construction of the chalcone backbone using a Claisen-Schmidt condensation, and subsequent deprotection.[1][2]
Experimental Protocol:
A detailed, step-by-step protocol for this synthesis is outlined below.
Step 1: Protection of Phloracetophenone
-
Reaction: Protection of the hydroxyl groups of phloracetophenone using methoxymethyl (MOM) chloride.
-
Procedure: To a solution of phloracetophenone in a suitable solvent (e.g., acetone), add potassium carbonate followed by the dropwise addition of MOM chloride. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Mitsunobu Reaction
-
Reaction: Establishment of a prenyl ether precursor.
-
Procedure: To a solution of the protected phloracetophenone, triphenylphosphine, and prenyl alcohol in a dry aprotic solvent (e.g., THF), add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise at 0°C.[3] Allow the reaction to warm to room temperature and stir until completion.[3]
Step 3: para-Claisen Rearrangement
-
Reaction: Insertion of the prenyl group onto the aryl ring.
-
Procedure: Heat the prenyl ether precursor in a high-boiling solvent (e.g., N,N-dimethylaniline) to induce the rearrangement of the prenyl group from the oxygen to the carbon of the aromatic ring.
Step 4: Methylation
-
Reaction: Methylation of the remaining free hydroxyl group.
-
Procedure: Treat the product from the Claisen rearrangement with a methylating agent such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
Step 5: Claisen-Schmidt Condensation
-
Reaction: Construction of the chalcone scaffold.[2]
-
Procedure: To a solution of the methylated intermediate and 4-hydroxybenzaldehyde (with the hydroxyl group protected, e.g., as a MOM ether) in methanol, add an aqueous solution of a strong base (e.g., 10% NaOH).[2] Reflux the reaction mixture for several hours.[2]
-
Work-up: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate.[2] Purify the residue by column chromatography.[2]
Step 6: Deprotection
-
Reaction: Removal of the MOM protecting groups.
-
Procedure: Dissolve the protected chalcone in a mixture of methanol and water, and add concentrated HCl until the pH is less than 1.[2] Stir the mixture at room temperature for approximately 12 hours.[2]
-
Work-up: Extract the product with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate at a low temperature to avoid cyclization to isoxanthohumol.[2] The final product can be purified by column chromatography.[2]
B. Synthesis from Naringenin
An alternative six-step synthesis of Xanthohymol starts from the readily available flavonoid, naringenin, with a reported overall yield of 19.8% for Xanthohymol and 23.3% for its d3-derivative.[4] This pathway also utilizes a Mitsunobu reaction and a Claisen rearrangement for the introduction of the prenyl group.[4]
Experimental Protocol:
Step 1: Acetylation of Naringenin
-
Reaction: Selective protection of the hydroxyl groups at positions 7 and 4'.
-
Procedure: To a suspension of naringenin in pyridine, add acetic anhydride portionwise.[4] Stir the solution until the starting material is completely consumed.[4]
-
Work-up: Quench the reaction with concentrated HCl and water, and extract with ethyl acetate.[4] Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[4] The product can be recrystallized from methanol.[4]
Step 2: O-Alkylation (Mitsunobu Reaction)
-
Reaction: Introduction of the prenyl group at the 5-hydroxyl position.
-
Procedure: To a solution of the acetylated naringenin, 3-methyl-2-buten-1-ol, and triphenylphosphine in a suitable solvent, add DIAD.
Step 3: Europium-Catalyzed Claisen Rearrangement
-
Reaction: Rearrangement of the prenyl group.
-
Procedure: Treat the product from the Mitsunobu reaction with a catalytic amount of Eu(fod)₃ in 1,2-dichloroethane at 80°C.[4]
Step 4: Alkylation
-
Reaction: Methylation of the free hydroxyl group.
-
Procedure: Alkylate the product from the Claisen rearrangement using methyl iodide or deuterated methyl iodide and silver oxide.
Step 5: Base-Mediated Opening of the Chromanone Ring
-
Reaction: Conversion of the flavanone scaffold to a chalcone.
-
Procedure: Treat the methylated product with a base to open the chromanone ring and form the α,β-unsaturated ketone system of the chalcone.
Step 6: Hydrolysis
-
Reaction: Removal of the acetate protecting groups.
-
Procedure: Hydrolyze the ester groups to yield the final Xanthohymol product.
II. Semi-Synthesis of Xanthohymol Derivatives
Xanthohymol serves as a versatile starting material for the synthesis of a variety of derivatives through modifications of its phenolic hydroxyl groups or the chalcone backbone. Common semi-synthetic strategies include Williamson ether synthesis, Mannich reactions, Reimer-Tiemann reactions, and Schiff base formation.[5][6]
Experimental Protocols for Key Modifications:
-
Williamson Ether Synthesis: To a solution of Xanthohymol in a polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) followed by an alkyl halide. Stir the reaction at room temperature or with gentle heating until completion.
-
Mannich Reaction: React Xanthohymol with formaldehyde and a secondary amine (e.g., dimethylamine, piperidine) in a suitable solvent to introduce an aminomethyl group onto the aromatic ring.
-
Reimer-Tiemann Reaction: Treat Xanthohymol with chloroform in the presence of a strong base to introduce a formyl group onto the aromatic ring.
-
Schiff Base Formation: Condense the formylated Xanthohymol derivatives with primary amines or hydrazines to form the corresponding imines or hydrazones.
III. Data Presentation
Table 1: Overall Yields of Xanthohymol Total Synthesis
| Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Phloracetophenone | Mitsunobu, para-Claisen rearrangement, Claisen-Schmidt condensation | 6 | ~10 | [1] |
| Naringenin | Mitsunobu, Europium-catalyzed Claisen rearrangement, Base-mediated ring opening | 6 | 19.8 | [4] |
| Naringenin (d3-derivative) | Mitsunobu, Europium-catalyzed Claisen rearrangement, Base-mediated ring opening | 6 | 23.3 | [4] |
Table 2: Cytotoxic Activity of Selected Semi-Synthesized Xanthohymol Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8 | Hydrazine-1-carboximidamide derivative | MDA-MB-231 (Breast Cancer) | 5.90 | [5] |
| MCF-7 (Breast Cancer) | 6.12 | [5] | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 4.87 | [5] | ||
| CNE-2Z (Nasopharyngeal Carcinoma) | 5.17 | [5] | ||
| H1975 (Lung Cancer) | 14.35 | [5] | ||
| 4 | (Structure not specified) | MDA-MB-231 (Breast Cancer) | 7.54 | [5] |
| MCF-7 (Breast Cancer) | 8.74 | [5] | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 12.74 | [5] | ||
| CNE-2Z (Nasopharyngeal Carcinoma) | 9.10 | [5] | ||
| H1975 (Lung Cancer) | 8.96 | [5] |
IV. Visualizations
Caption: Total synthesis workflow of Xanthohymol from Phloracetophenone.
References
- 1. Total synthesis of xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009026206A1 - Method for synthesizing xanthohumol - Google Patents [patents.google.com]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of xanthohumol and xanthohumol-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semi-synthesis and in vitro anti-cancer effects evaluation of novel xanthohumol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthochymol as a Cancer Chemotherapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthochymol, a prominent prenylated chalcone found in the female hop plant (Humulus lupulus), has garnered significant attention in oncological research for its potent anticancer properties.[1][2] Extensive preclinical evidence from both in vitro and in vivo studies has demonstrated its efficacy against a wide range of human malignancies, including but not limited to breast, colon, prostate, lung, pancreatic, and liver cancers.[3][4][5] this compound exerts its antineoplastic effects through a multi-targeted approach, modulating key signaling pathways that govern cell proliferation, survival, apoptosis, and metastasis.[6][7] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a cancer chemotherapeutic agent.
Mechanisms of Action
This compound's anticancer activity is attributed to its ability to interfere with multiple oncogenic signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] It modulates the expression of key apoptotic regulators, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.[8][10] This leads to the activation of caspase cascades, specifically caspase-3, -8, and -9, culminating in the execution of apoptosis.[1][8][11]
Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phase.[1][12][13] This is achieved by modulating the expression of cell cycle regulatory proteins such as p53, p21, and cyclin D1.[13]
Inhibition of Metastasis: this compound has been shown to impede the metastatic potential of cancer cells by inhibiting their migration and invasion.[14] This is partly achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[15]
Modulation of Key Signaling Pathways: this compound's pleiotropic effects are a result of its ability to modulate several critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Signaling: this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[10][14]
-
Notch Signaling: It has been demonstrated to suppress the Notch signaling pathway, which is implicated in cancer cell proliferation and survival.[3][4][12]
-
Akt/PI3K Signaling: this compound can inhibit the PI3K/Akt signaling cascade, a crucial pathway for cell growth, proliferation, and survival.[10][16][17]
-
ERK/MAPK Signaling: The compound has been shown to suppress the ERK/MAPK signaling pathway, which is involved in cell proliferation and differentiation.[13][18][19]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 6.7 | 24 | [3] |
| Breast Cancer | Hs578T | 4.78 | 24 | [3] |
| Breast Cancer | MCF-7 | 23.07 | 24 | [15] |
| Breast Cancer | MCF-7 | 1.9 | 48 | [15] |
| Breast Cancer | MCF-7 | 0.18 | 72 | [15] |
| Lung Cancer | A549 | 27.41 | 24 | [15] |
| Lung Cancer | A549 | 4.74 | 48 | [15] |
| Lung Cancer | A549 | 0.48 | 72 | [15] |
| Neuroblastoma | NGP, SH-SY-5Y, SK-N-AS | ~12 | Not Specified | [20] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[19][21]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest cells (both floating and adherent) and wash twice with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 cells per sample.[3][8][11][12]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1][5][7][20]
Visualizations
The following diagrams illustrate key concepts related to the application of this compound as a cancer chemotherapeutic agent.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Xanthohumol, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
Application of Xanthohumol in 3D Cell Culture Models: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Xanthohumol, a natural prenylated flavonoid derived from the hop plant (Humulus lupulus), in three-dimensional (3D) cell culture models. This document is intended to guide researchers in exploring the anti-cancer properties of Xanthohumol in a more physiologically relevant context than traditional two-dimensional (2D) cell culture.
Introduction to Xanthohumol and 3D Cell Culture
Xanthohumol (XN) has garnered significant interest in cancer research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects across a variety of cancer cell lines.[1] Traditional 2D cell cultures, however, often fail to recapitulate the complex tumor microenvironment, leading to discrepancies between in vitro findings and in vivo efficacy. 3D cell culture models, such as tumor spheroids, offer a more accurate representation of native tissue architecture, including cell-cell and cell-extracellular matrix interactions, as well as the establishment of nutrient and oxygen gradients.[2][3] Consequently, 3D models are becoming an indispensable tool in drug discovery and cancer biology.[2][3]
This guide focuses on the application of Xanthohumol in 3D spheroid models of breast (MCF-7) and lung (A549) cancer, based on peer-reviewed research.[2]
Quantitative Data Summary
The efficacy of Xanthohumol is significantly influenced by the dimensionality of the cell culture model. As illustrated in the table below, cancer cells grown in 3D spheroids exhibit increased resistance to Xanthohumol treatment compared to their 2D monolayer counterparts, highlighting the importance of 3D models in obtaining more clinically relevant data.[2][4]
| Cell Line | Culture Type | IC50 of Xanthohumol (µM) | Treatment Duration | Reference |
| MCF-7 (Breast Cancer) | 2D Monolayer | 1.9 | 48 hours | [2][4] |
| 3D Spheroid | 12.37 | 48 hours | [2][4] | |
| A549 (Lung Cancer) | 2D Monolayer | 4.74 | 48 hours | [2][4] |
| 3D Spheroid | 31.17 | 48 hours | [2][4] |
Key Experimental Protocols
The following are detailed protocols for key experiments involving the use of Xanthohumol in 3D cell culture models.
Protocol 1: Generation of 3D Tumor Spheroids (Hanging Drop Method)
This protocol describes the formation of uniformly sized tumor spheroids using the hanging drop technique.[2][3]
Materials:
-
MCF-7 or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
80 mm tissue culture dishes
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Culture MCF-7 or A549 cells to 70-80% confluency in a standard tissue culture flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 8.33 x 10^5 cells/mL.
-
Invert the lid of an 80 mm tissue culture dish.
-
Carefully pipette 30 µL drops of the cell suspension (containing 25,000 cells) onto the inverted lid, creating an array of hanging drops.[2]
-
Add 10 mL of sterile PBS to the bottom of the dish to maintain humidity.[2]
-
Carefully place the lid back on the dish.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.[2]
-
Monitor spheroid formation daily using an inverted microscope.[2]
Protocol 2: 3D Cell Viability (MTT) Assay
This protocol details the procedure for assessing the cytotoxicity of Xanthohumol on 3D tumor spheroids.[2]
Materials:
-
Pre-formed 3D spheroids in a 96-well ultra-low attachment (ULA) plate
-
Xanthohumol stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
ELISA plate reader
Procedure:
-
After spheroid formation, treat the spheroids with various concentrations of Xanthohumol (e.g., 9.37 µM to 300 µM) for 24, 48, or 72 hours.[2] Include a vehicle control (e.g., DMSO).
-
Following the treatment period, add 20 µL of MTT solution to each well.[2]
-
Incubate the plate at 37°C with 5% CO2 for 3 hours.[2]
-
Centrifuge the plate at 1000 x g for 5 minutes.[2]
-
Carefully remove 150 µL of the medium from each well.[2]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using an ELISA plate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in Xanthohumol-treated spheroids using flow cytometry.[2]
Materials:
-
3D spheroids treated with the IC50 concentration of Xanthohumol for 48 hours[2]
-
TrypLE or other gentle cell dissociation reagent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Collect the treated and untreated (control) spheroids.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using TrypLE.[2]
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathways Affected by Xanthohumol in 3D Models
Xanthohumol exerts its anti-cancer effects by modulating several key signaling pathways.
MAPK/ERK Pathway Inhibition
Xanthohumol has been shown to inhibit the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway.[2] This pathway is crucial for cell proliferation, survival, and differentiation. By inhibiting key kinases in this cascade, such as MEK1/2, Xanthohumol can lead to decreased proliferation and induction of apoptosis.[5][6]
Modulation of Apoptosis and NF-κB Signaling
Xanthohumol promotes apoptosis by altering the expression of key regulatory proteins. It has been observed to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Survivin, while increasing the expression of the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
Furthermore, Xanthohumol inhibits the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[2][8] Xanthohumol prevents the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity.[8]
Inhibition of Invasion and Metastasis
In 3D models, Xanthohumol has been shown to reduce the expression of genes involved in cancer cell invasion and metastasis, such as Matrix Metalloproteinase-2 (MMP2), MMP9, and Focal Adhesion Kinase (FAK).[2][9] These proteins are crucial for the degradation of the extracellular matrix and for cell migration, which are key steps in the metastatic cascade.
Conclusion
The use of 3D cell culture models is crucial for the preclinical evaluation of anti-cancer compounds like Xanthohumol. The data and protocols presented here provide a framework for researchers to investigate the efficacy and mechanisms of action of Xanthohumol in a more physiologically relevant setting. The observed increase in the IC50 values in 3D cultures underscores the importance of these models in predicting in vivo responses and guiding further drug development efforts.
References
- 1. kumc.edu [kumc.edu]
- 2. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the inhibitory potential of xanthohumol on MEK1/2: a molecular docking and dynamics simulation investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOINFORMATIC STUDY ON EFFECT OF XANTHOHUMOL AS BIOACTIVE COMPOUND OF HOP IN THE INHIBITION OF THE MAPK/ERK PATHWAY IN THYROID CANCER - Iranian Journal of Diabetes and Metabolism [ijdld.tums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Revolutionizing Xanthochymol Delivery: Advanced Formulation Strategies for Enhanced Bioavailability
[Application Notes and Protocols]
Introduction
Xanthochymol, a prominent prenylated chalcone found in the hop plant (Humulus lupulus), has garnered significant scientific interest for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor aqueous solubility, low stability, and consequently, low oral bioavailability.[3] This document provides detailed application notes and experimental protocols for various advanced formulation strategies designed to overcome these limitations and enhance the systemic exposure of this compound. These strategies include the preparation of solid lipid nanoparticles, nanoemulsions, and amorphous solid dispersions.
Formulation Strategy: Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are colloidal carriers composed of a solid lipid core that can encapsulate lipophilic drugs like this compound, enhancing their stability and oral absorption.[4]
Application Note: The formulation of this compound into SLNs aims to increase its oral bioavailability by protecting it from degradation in the gastrointestinal tract and facilitating its absorption.[5] This method has been shown to significantly improve pharmacokinetic parameters.[4]
Experimental Protocol: Preparation of this compound-Loaded SLNs by High-Shear Homogenization and Ultrasonication [4][6]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Soya lecithin)
-
Double-distilled water
-
Cryoprotectant (e.g., Mannitol)
Procedure:
-
Preparation of the Lipophilic Phase: Heat the solid lipid to approximately 10°C above its melting point. Dissolve this compound and the lipophilic surfactant (soya lecithin) in the molten lipid with continuous stirring.[4]
-
Preparation of the Aqueous Phase: Dissolve the hydrophilic surfactant (Poloxamer 188) in double-distilled water and heat it to the same temperature as the lipid phase.[4]
-
Homogenization: Add the aqueous phase dropwise to the lipid phase under high-shear homogenization at approximately 8000 rpm.[4]
-
Ultrasonication: Subject the resulting pre-emulsion to ultrasonication to reduce the particle size and form a nanoemulsion.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.
-
Lyophilization (Optional): For long-term storage, the SLN dispersion can be lyophilized. Mix the SLNs with a cryoprotectant (e.g., mannitol), pre-freeze at -20°C for 12 hours, and then lyophilize.[4]
Formulation Strategy: Nanoemulsions
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can enhance the solubility of poorly water-soluble compounds like this compound.
Application Note: this compound-loaded nanoemulsions are designed to improve the oral bioavailability by presenting the compound in a solubilized form, which can be more readily absorbed. This formulation has been shown to increase the relative oral bioavailability of this compound significantly.[7]
Experimental Protocol: Preparation of this compound Nanoemulsion [7][8]
Materials:
-
This compound
-
Oil Phase (e.g., Ethyl oleate)
-
Surfactant (e.g., Polyoxyl-35 castor oil - EL35)
-
Co-surfactant (e.g., Polyethylene glycol 200 - PEG200)
-
Purified Water
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the oil phase (ethyl oleate).
-
Mixing: Add the surfactant (EL35) and co-surfactant (PEG200) to the oil phase and mix thoroughly.
-
Titration: Add the required amount of water dropwise to the mixture under constant stirring until a transparent nanoemulsion is formed.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, zeta potential, and drug loading capacity.[7]
Formulation Strategy: Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This technique can enhance the dissolution rate and apparent solubility of poorly soluble drugs.
Application Note: The preparation of this compound as an amorphous solid dispersion aims to improve its dissolution properties, which is often the rate-limiting step for the absorption of poorly water-soluble drugs.[9]
Experimental Protocol: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation [10][11]
Materials:
-
This compound
-
Polymeric Carrier (e.g., Polyvinylpyrrolidone - PVP, Hydroxypropyl methylcellulose - HPMC)
-
Organic Solvent (e.g., Ethanol, Chloroform, or a mixture)
Procedure:
-
Dissolution: Dissolve both this compound and the polymeric carrier in a common volatile organic solvent.[10]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid mass.[10][12]
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.[11]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the quantitative data from various studies, comparing the pharmacokinetic parameters of different this compound formulations with the unformulated (native) compound.
Table 1: Pharmacokinetic Parameters of Xanthohumol (XH) and XH-Loaded Solid Lipid Nanoparticles (XH-SLNs) in Rats [4]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | t1/2 (h) | Relative Bioavailability (%) |
| Naive XH | - | - | - | - | 20.80 |
| XH-SLNs | Increase (1.07-fold) | - | Increase (4.70-fold) | Increase (6.47-fold) | 4791 |
Table 2: Pharmacokinetic Parameters of Native Xanthohumol and Xanthohumol Nanoemulsion in Rats [7]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Xanthohumol | - | - | - | 100 |
| Xanthohumol Nanoemulsion | - | - | - | 176 |
Table 3: Bioavailability of Xanthohumol in Rats at Different Oral Doses [13][14]
| Oral Dose (mg/kg BW) | Bioavailability (%) |
| 1.86 (Low) | 33 |
| 5.64 (Medium) | 13 |
| 16.9 (High) | 11 |
Table 4: Pharmacokinetic Parameters of Native vs. Micellar Xanthohumol in Humans [15]
| Formulation | Cmax of XN-7-O-glucuronide | AUC of XN-7-O-glucuronide |
| Native Xanthohumol | - | - |
| Micellar Xanthohumol | >20-fold higher | 5-fold higher |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for formulation development.
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Inhibition of Jak/STAT and Erk1/2 signaling pathways by this compound.[1][16]
Caption: this compound induces apoptosis by inhibiting the Notch1 signaling pathway.[17]
Caption: this compound inhibits angiogenesis via AMPK activation and AKT inactivation.[18]
References
- 1. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OPUS at UTS: Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 7. Functionalized xanthohumol nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. iosrphr.org [iosrphr.org]
- 13. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pharmacokinetics of Individual Conjugated Xanthohumol Metabolites Show Efficient Glucuronidation and Higher Bioavailability of Micellar than Native Xanthohumol in a Randomized, Double-Blind, Crossover Trial in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Xanthochymol Targets with Click Chemistry
An overview of the biological activities of Xanthochymol, a prenylated chalcone derived from the hop plant (Humulus lupulus), reveals a broad spectrum of therapeutic potential.[1][2][3][4] It has been recognized for its anti-inflammatory, antioxidant, and cancer-preventive properties.[2][5] Key mechanisms of action include the modulation of enzymes involved in carcinogen metabolism, scavenging of reactive oxygen species, and inhibition of inflammatory pathways like cyclooxygenase (COX).[2] Furthermore, this compound has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines by impacting signaling pathways such as NF-κB, Notch1, and the Nrf2-Keap1 axis.[6][7][8][9] Its electrophilic α,β-unsaturated ketone structure allows it to form covalent adducts with reactive protein thiols, suggesting that its biological effects are mediated through direct binding to multiple protein targets.[9][10]
To elucidate these direct molecular targets, click chemistry-based chemical proteomics offers a powerful strategy.[11][12] This approach, often referred to as Activity-Based Protein Profiling (ABPP) or Affinity-Based Protein Profiling (AfBPP), utilizes a chemically modified version of the natural product.[13][14][15] An alkyne or azide "handle" is synthetically incorporated into the this compound molecule, creating a "clickable" probe.[11][16][17] This probe is then introduced into a biological system, such as live cells or cell lysates, where it binds to its target proteins.[12] Following incubation, a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) containing the complementary click chemistry group is attached via a bio-orthogonal reaction.[18] The tagged protein-probe complexes can then be enriched, typically using streptavidin affinity chromatography for biotinylated proteins, and subsequently identified and quantified using mass spectrometry.[12] This methodology has been successfully used to identify protein targets for other natural products and has also been specifically applied to this compound, confirming its interaction with proteins like Keap1 and identifying new targets such as glucose-6-phosphate dehydrogenase (G6PDH).[9][10]
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, a prenylated chalcone from the hop plant, exhibits significant anti-cancer, anti-inflammatory, and chemopreventive activities.[2][3] Understanding its mechanism of action is crucial for therapeutic development, yet identifying its direct molecular targets within the complex cellular proteome presents a major challenge. Click chemistry, coupled with mass spectrometry-based proteomics, provides a robust and unbiased approach to covalently capture and identify the cellular binding partners of this compound. This document outlines the principles and detailed protocols for synthesizing a clickable this compound probe and using it to identify target proteins in a cellular context.
Principle of the Method
The strategy involves three main stages:
-
Probe Synthesis: A minimally modified this compound analog is synthesized containing a bio-orthogonal handle (e.g., a terminal alkyne) that does not disrupt its biological activity.
-
Target Labeling and Conjugation: The alkyne-probe is incubated with cell lysates or live cells to allow it to bind to its protein targets. A reporter tag (e.g., biotin-azide) is then covalently attached to the probe-protein complex via a highly specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
-
Enrichment and Identification: The biotinylated protein complexes are enriched from the proteome using streptavidin-coated beads. The enriched proteins are then digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow Diagram
Caption: Workflow for this compound target discovery using click chemistry.
Experimental Protocols
This protocol describes the synthesis of an alkyne-functionalized this compound probe via Williamson ether synthesis at a phenolic hydroxyl group, a position less likely to interfere with the reactive enone system crucial for its activity.
-
Selective Protection: Dissolve this compound (1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (1.1 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4-6 hours until TLC analysis indicates the formation of the mono-benzylated product. Purify by column chromatography.
-
Alkylation: Dissolve the protected this compound (1 eq) in anhydrous acetone. Add potassium carbonate (3 eq) and propargyl bromide (1.5 eq). Reflux the mixture for 12-18 hours. Monitor reaction completion by TLC.
-
Purification & Deprotection: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography. Dissolve the purified product in methanol, add Palladium on carbon (10 mol%), and hydrogenate at 1 atm for 2-4 hours to remove the benzyl protecting group. Filter through Celite and concentrate to yield the final this compound-alkyne probe.
Table 1: Key Reagents for Probe Synthesis
| Step | Reagent | Purpose | Molar Ratio (to starting material) |
|---|---|---|---|
| 1 | Benzyl Bromide | Selective protection of a phenol | 1.1 eq |
| 2 | Propargyl Bromide | Introduction of the alkyne handle | 1.5 eq |
| 3 | Palladium on Carbon | Deprotection (hydrogenolysis) | 10 mol% |
This protocol details the labeling of target proteins in cell lysate followed by the CuAAC click reaction.
-
Cell Lysis: Harvest cells (e.g., 10-20 million cells) and lyse in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 min at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Probe Incubation: Dilute the proteome to 1-2 mg/mL. Treat the lysate with the this compound-alkyne probe (e.g., 10-50 µM final concentration) for 1-2 hours at room temperature. Include a DMSO vehicle control and a competition control (pre-incubate with 10-fold excess of parent this compound for 1 hour before adding the probe).
-
CuAAC Reaction: Prepare a fresh click-reagent stock solution. To the probe-incubated lysate, add the following in order:
-
Biotin-Azide (from 10 mM stock): to 100 µM final concentration.
-
TCEP (from 50 mM stock): to 1 mM final concentration.
-
TBTA ligand (from 1.7 mM stock): to 100 µM final concentration.
-
CuSO₄ (from 50 mM stock): to 1 mM final concentration.
-
-
Incubation: Vortex briefly and incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour and centrifuge to pellet the protein.
-
Resuspension: Resuspend the pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS) and heat at 90°C for 5 minutes to denature.
-
Affinity Enrichment: Dilute the sample 10-fold with PBS to reduce the SDS concentration. Add pre-washed high-capacity streptavidin agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Wash the beads sequentially with 0.1% SDS in PBS, 6 M urea, and finally with 50 mM ammonium bicarbonate to remove non-specific binders.
-
On-Bead Digestion:
-
Reduction: Resuspend beads in 50 mM ammonium bicarbonate and add DTT to 10 mM. Incubate at 56°C for 30 min.
-
Alkylation: Cool to room temperature and add iodoacetamide to 55 mM. Incubate in the dark for 20 min.
-
Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Sample Cleanup: Collect the supernatant containing peptides. Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.
Data Presentation and Target Validation
Mass spectrometry data should be analyzed to identify proteins that are significantly enriched in the probe-treated sample compared to controls. Label-free quantification (LFQ) or isobaric tagging (e.g., TMT) can be used.
Table 2: Example Quantitative Proteomics Results
| Protein ID (UniProt) | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Control) | Fold Change (Probe/Control) | p-value |
|---|---|---|---|---|---|
| Q14145 | KEAP1 | 1.5 E+08 | 9.8 E+06 | 15.3 | 0.001 |
| P11413 | G6PD | 8.9 E+07 | 1.1 E+07 | 8.1 | 0.005 |
| P60709 | ACTB | 2.1 E+09 | 2.0 E+09 | 1.05 | 0.890 |
| P04075 | VIM | 7.5 E+07 | 2.5 E+06 | 30.0 | <0.001 |
Target Validation Logic
Caption: Logical progression from candidate discovery to target validation.
Candidate proteins identified by mass spectrometry must be validated by independent methods:
-
Western Blot: Confirm the enrichment of the candidate protein in the streptavidin pulldown from probe-treated lysates versus controls.
-
Cellular Thermal Shift Assay (CETSA): Demonstrate direct binding of the parent this compound to the target protein in intact cells by observing a shift in the protein's thermal stability.
-
Recombinant Protein Assays: Use purified recombinant protein to confirm direct binding (e.g., via Surface Plasmon Resonance, SPR) or modulation of enzymatic activity.
-
Genetic Approaches: Use siRNA or CRISPR to deplete the target protein and assess whether this phenocopies or blocks the cellular effects of this compound.
Hypothetical Signaling Pathway
Caption: Potential pathways modulated by this compound binding to identified targets.
References
- 1. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Xanthohumol-A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A click chemistry approach identifies target proteins of xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 12. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 14. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity- and activity-based probes synthesized from structurally diverse hops-derived xanthohumol flavonoids reveal highly varied protein profiling in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Xanthochymol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the neuroprotective properties of Xanthochymol, a natural compound with significant therapeutic potential. The protocols detailed below offer step-by-step guidance for key in vitro and in vivo experiments to elucidate its mechanisms of action, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic effects.
Introduction to this compound's Neuroprotective Potential
This compound, a prenylated flavonoid found in hops (Humulus lupulus), has emerged as a promising agent for neuroprotection.[1][2] Its multifaceted mechanism of action makes it a compelling candidate for the development of therapies for neurodegenerative diseases and acute brain injury, such as ischemic stroke.[1][2][3] The neuroprotective effects of this compound are largely attributed to its ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis in neuronal cells.[1][3]
Key signaling pathways implicated in this compound's neuroprotective action include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway and the modulation of apoptotic signaling cascades.[1][3] By upregulating Nrf2, this compound enhances the expression of endogenous antioxidant enzymes, thereby bolstering the cell's defense against oxidative damage.[1] Furthermore, it has been shown to suppress the expression of pro-inflammatory cytokines and key mediators of apoptosis.[1][2]
Data Presentation
The following tables summarize quantitative data from representative studies on the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10 µM | Cell Viability | Increased cell viability compared to H₂O₂ alone | [4] |
| PC12 | 6-hydroxydopamine (6-OHDA) | 0.1 - 10 µM | Cell Viability | Dose-dependent increase in cell viability | [4] |
| Primary Neurons | Oxygen-Glucose Deprivation (OGD) | 5 µM | Neuronal Apoptosis | Reduced number of apoptotic neurons | [3] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 1 - 10 µM | Nitric Oxide (NO) Production | Dose-dependent inhibition of NO production |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke (MCAO)
| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume (% of hemisphere) | Neurological Deficit Score (0-4 scale) | Reference |
| Sham | - | 0 | 0 | [1][2] |
| MCAO + Vehicle | - | 50.6 ± 2.2 | 3.5 ± 0.5 | [1][2][5] |
| MCAO + this compound | 0.2 | 34.9 ± 2.4 | 2.4 ± 0.6 | [1][2][5] |
| MCAO + this compound | 0.4 | 19.8 ± 1.7 | 1.6 ± 0.4 | [1][2][5] |
Experimental Protocols
In Vitro Methodologies
A common and effective in vitro model for neuroprotection studies involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y cell line, and assessing the protective effects of the compound of interest.
-
Cell Culture:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 300-600 µM for 24 hours.[6][7] Include a vehicle control group (cells treated with H₂O₂ and the vehicle used to dissolve this compound) and a negative control group (untreated cells).
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Cell Preparation and Treatment:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat cells with this compound for 2 hours, followed by the addition of H₂O₂ as described in Protocol 1.
-
-
DCFDA Staining:
-
Fluorescence Measurement:
-
Protein Extraction:
-
Total Protein: Lyse cells with ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11][12]
-
Nuclear and Cytoplasmic Fractions (for Nrf2 translocation): Use a commercial nuclear and cytoplasmic extraction kit or a buffered hypotonic/hypertonic salt extraction method.[8][13][14]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Anti-Nrf2: 1:1000[15]
-
Anti-HO-1: 1:1000
-
Anti-Bcl-2: 1:1000
-
Anti-Bax: 1:1000
-
Anti-cleaved Caspase-3: 1:1000
-
Anti-β-actin (loading control): 1:5000
-
Anti-Lamin B1 (nuclear loading control): 1:1000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:5000 to 1:20,000 for 1 hour at room temperature.[2][16]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
-
Sample Collection:
-
Culture BV2 microglial cells and stimulate with LPS (1 µg/mL) in the presence or absence of this compound for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-1β (e.g., 1-4 µg/mL in coating buffer) and incubate overnight at 4°C.[17]
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of standards and samples (cell culture supernatant) to the wells and incubate for 2 hours at room temperature.[18]
-
Wash the plate.
-
Add the biotinylated detection antibody (e.g., 250-1000 ng/mL) and incubate for 1 hour at room temperature.[17]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm. The concentration of the cytokine is determined by comparison to the standard curve.
-
In Vivo Methodology
The middle cerebral artery occlusion (MCAO) model in rats is a widely used and relevant model for studying ischemic stroke and the neuroprotective effects of potential therapeutic agents.
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats (250-300 g).
-
Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).
-
-
Surgical Procedure (Intraluminal Filament Method):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-18 mm from the carotid bifurcation.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
This compound Administration:
-
Neurological Deficit Scoring:
-
Brain Tissue Preparation:
-
At 24 or 48 hours post-MCAO, deeply anesthetize the rats and perfuse transcardially with saline.
-
Harvest the brains and slice them into 2 mm coronal sections.[19]
-
-
TTC Staining:
-
Infarct Volume Quantification:
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema: Infarct Volume = (Area of contralateral hemisphere - Area of non-infarcted ipsilateral hemisphere) x slice thickness.[16] The total infarct volume is the sum of the volumes from all slices.
-
Visualizations
Signaling Pathway
References
- 1. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. health.uconn.edu [health.uconn.edu]
- 14. sites.igc.gulbenkian.pt [sites.igc.gulbenkian.pt]
- 15. NRF2, NFE2L2 antibody (16396-1-AP) | Proteintech [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 19. stemcell.com [stemcell.com]
Application Notes and Protocols: Utilizing Xanthohymol to Interrogate the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohymol, a prenylated chalcone derived from the hop plant (Humulus lupulus), has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2] A primary mechanism underlying these effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to electrophiles or oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[6] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7][8] This initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis, thereby bolstering the cell's antioxidant defenses.[3][9]
These application notes provide detailed protocols for utilizing Xanthohymol as a tool to study the Nrf2 signaling pathway. The following sections describe key experiments to characterize the effects of Xanthohymol on Nrf2 activation and its downstream targets, including Western blotting, quantitative PCR, luciferase reporter assays, and cellular antioxidant assays.
Data Presentation
The following tables summarize quantitative data on the effects of Xanthohymol on the Nrf2 signaling pathway and its antioxidant activity.
Table 1: Effect of Xanthohymol on Nrf2 Target Gene and Protein Expression
| Cell Line | Treatment Concentration | Duration | Target | Fold Induction (mRNA) | Fold Induction (Protein) | Reference |
| PC12 | 0.5 µM | 6 hours | HO-1 | ~2.8 | - | [10] |
| PC12 | 0.5 µM | 6 hours | NQO1 | - | Increased | [10] |
| PC12 | 0.5 µM | 12 hours | TrxR1 | ~2.3 | - | [10] |
| PC12 | 0.5 µM | 24 hours | Total GSH | - | ~1.6 | [11] |
| BV2 | 5 µg/mL | 3 hours | ARE Luciferase Activity | ~1.88 | - | [1] |
| Marc-145 | Not specified | Not specified | Nrf2 | Increased | Increased | [12] |
| Marc-145 | Not specified | Not specified | HMOX1 | Increased | Increased | [12] |
| Marc-145 | Not specified | Not specified | GCLC | Increased | - | [12] |
| Marc-145 | Not specified | Not specified | GCLM | Increased | - | [12] |
| Marc-145 | Not specified | Not specified | NQO1 | Increased | - | [12] |
Table 2: Antioxidant and Cytotoxic Activity of Xanthohymol
| Assay | Cell Line/System | IC50 / EC50 | Reference |
| DPPH Radical Scavenging | - | 12.33 ± 1.88 µg/mL | [13] |
| H₂O₂ Scavenging | - | 39.37 ± 2.59 µg/mL | [13] |
| Ferric Reducing Antioxidant Power (FRAP) | - | EC50: 20.82 ± 1.14 µg/mL | [13] |
| Antifungal (Venturia inaequalis) | - | 1.6 - 5.1 mg/L | [14] |
| Cytotoxicity (various cancer cell lines) | Multiple | 16.89 µM (72h) | [14] |
Experimental Protocols
Western Blot Analysis of Nrf2 Nuclear Translocation and Target Protein Expression
This protocol details the detection of Nrf2 accumulation in the nucleus and the increased expression of its downstream targets, HO-1 and NQO1, in response to Xanthohymol treatment.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
-
Xanthohymol (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Nuclear and cytoplasmic extraction buffers (commercial kits are recommended for optimal results)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, PC12, or BV2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Xanthohymol (e.g., 0.5, 1, 5 µM) or vehicle control (DMSO) for desired time points (e.g., 3, 6, 12, 24 hours).
-
-
Protein Extraction:
-
For Nrf2 Nuclear Translocation:
-
Wash cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit.
-
Add protease and phosphatase inhibitors to all buffers.
-
-
For Whole-Cell Lysates (HO-1, NQO1):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions: Nrf2 (1:1000), HO-1 (1:1000), NQO1 (1:1000), β-actin (1:5000), Lamin B1 (1:2000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using image analysis software and normalize to the respective loading control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the mRNA levels of Nrf2 target genes, such as HMOX1, NQO1, and GCLC, following Xanthohymol treatment.
Materials:
-
Cell culture reagents
-
Xanthohymol
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see Table 3)
-
qPCR instrument
Table 3: Human qPCR Primer Sequences for Nrf2 Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| HMOX1 | AGGCCAAGACTGCGTTCCT | GGCGAAGACTGGGCTCTCT |
| NQO1 | ATGTATGACAAAGGCCGGAGA | TCCCTTGCAGAGAGTACATGG |
| GCLC | GCTGTCACCATCAGGGAGTT | TGTCTTGCTTGTAGTCAGGATGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with Xanthohymol as described in the Western Blot protocol.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, cDNA template, and gene-specific primers.
-
Perform qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.
-
ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.[7][16][17]
Materials:
-
HEK293T or HepG2 cells
-
ARE-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture reagents
-
Xanthohymol
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well white, clear-bottom plate at a density of 35,000 cells per well one day prior to transfection.[17]
-
-
Transfection:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Xanthohymol or vehicle control.
-
-
Incubation:
-
Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.[17]
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction relative to the vehicle-treated control.
-
Cellular Antioxidant Activity (CAA) Assay using DCFDA
This assay measures the ability of Xanthohymol to reduce intracellular reactive oxygen species (ROS) levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Adherent cells (e.g., HepG2)
-
Cell culture reagents
-
Xanthohymol
-
DCFH-DA solution (e.g., 25 µM in serum-free medium)
-
Oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Compound Treatment:
-
Pre-treat cells with various concentrations of Xanthohymol for a specified period (e.g., 1-24 hours).
-
-
DCFH-DA Staining:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with warm PBS.
-
Add the oxidative stress inducer to the wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at multiple time points.
-
-
Data Analysis:
-
Calculate the percentage reduction in fluorescence in Xanthohymol-treated cells compared to cells treated with the oxidative stress inducer alone.
-
Visualizations
Nrf2 Signaling Pathway Activated by Xanthohymol
Caption: Nrf2 signaling pathway activation by Xanthohymol.
Experimental Workflow for Studying Xanthohymol's Effect on Nrf2
Caption: General experimental workflow for investigating Xanthohymol.
References
- 1. bioactivetech.pl [bioactivetech.pl]
- 2. mdpi.com [mdpi.com]
- 3. Xanthohumol induces phase II enzymes via Nrf2 in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthohumol, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Humulus lupulus L. extract and its active constituent xanthohumol attenuate oxidative stress and nerve injury induced by iron overload via activating AKT/GSK3β and Nrf2/NQO1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. prostatecancertopics.com [prostatecancertopics.com]
- 12. Xanthohumol inhibits PRRSV proliferation and alleviates oxidative stress induced by PRRSV via the Nrf2-HMOX1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. ABclonal [abclonal.com]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Xanthochymol: A Potent Tool Compound for Interrogating the PI3K/AKT Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthochymol is a natural prenylated chalcone that has garnered significant interest in cancer research due to its potent anti-proliferative and pro-apoptotic activities.[1] One of its key mechanisms of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade that regulates cell survival, growth, and proliferation.[2][3][4] Dysregulation of the PI3K/AKT pathway is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention. This compound's ability to modulate this pathway makes it an invaluable tool compound for studying the intricacies of PI3K/AKT signaling and for the initial stages of drug discovery.
These application notes provide detailed protocols for utilizing this compound to study the PI3K/AKT pathway, including important considerations for handling the compound, assessing its impact on cell viability, and quantifying its inhibitory effects on key pathway components.
Data Presentation
The inhibitory effects of this compound on the PI3K/AKT pathway and cancer cell viability have been quantified across numerous studies. The following tables summarize key quantitative data, providing a reference for expected potency and experimental design.
Table 1: In Vitro Binding Affinity of this compound
| Target Protein | Binding Energy (kcal/mol) | Reference |
| PI3K | -7.5 | [2][5] |
| AKT | -7.9 | [2][5] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-15 | Colon Cancer | 24 | 3.6 | [6] |
| HCT 116 | Colon Cancer | 24 | 4.1 | [7] |
| HCT 116 | Colon Cancer | 48 | 3.6 | [7] |
| HCT 116 | Colon Cancer | 72 | 2.6 | [7] |
| MCF-7 | Breast Cancer | 2D culture | 1.9 | [8] |
| MCF-7 | Breast Cancer | 3D culture | 12.37 | [8] |
| A549 | Lung Cancer | 2D culture | 4.74 | [8] |
| A549 | Lung Cancer | 3D culture | 31.17 | [8] |
| PC3 | Prostate Cancer | 48 | 7.671 | [9] |
| A-172 | Glioblastoma | 72 | 12.3 ± 6.4 | [7] |
| 5637 | Bladder Cancer | 72 | 13.5 ± 2.1 | [7] |
| A-431 | Skin Cancer | 72 | 14.2 ± 3.1 | [7] |
| SK-MEL-3 | Melanoma | 72 | 15.4 ± 7.9 | [7] |
| B16F10 | Melanoma | 48 | 18.5 ± 1.5 | [10] |
| MCC-13 | Merkel Cell Carcinoma | 72 | 23.4 ± 6.3 | [7] |
| UM-SCC-17A | Head and Neck Cancer | 72 | 32.3 ± 9.8 | [7] |
| CLB70 | Canine B-cell Leukemia | Not Specified | >1 | [11] |
| CLBL-1 | Canine B-cell Lymphoma | Not Specified | >1 | [11] |
| GL-1 | Canine B-cell Leukemia | Not Specified | >1 | [11] |
Experimental Protocols
Handling and Preparation of this compound for Cell Culture
A critical aspect of working with this compound is its low aqueous solubility.[12][13] To ensure accurate and reproducible results, proper handling and preparation are essential.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium containing a minimum of 10% Fetal Bovine Serum (FBS)[12][13]
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.[14]
-
For cell-based assays, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations.
-
Crucial Note: It is imperative to use a cell culture medium supplemented with at least 10% FBS. Studies have shown that FBS is necessary to increase the solubility of this compound to pharmacologically relevant concentrations (approximately 50-75 µM).[12][13] In media with less than 10% FBS, a significant portion of the compound can be absorbed by plasticware, leading to inaccurate effective concentrations.[12][13]
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][15][16][17]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium with ≥10% FBS
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 0-100 µM) in fresh medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of PI3K/AKT Pathway Proteins
Western blotting is a key technique to quantify the levels of total and phosphorylated proteins in the PI3K/AKT pathway, providing direct evidence of this compound's inhibitory effect.[18][19][20]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PI3K, p-AKT, and loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
To analyze total PI3K and AKT levels, the membrane can be stripped and re-probed with antibodies for the total proteins.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro PI3K Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of PI3K and the inhibitory effect of this compound. Commercially available kits are often used for this purpose.
Materials:
-
Recombinant PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
ATP
-
This compound at various concentrations
-
Kinase assay buffer
-
Method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay which measures ADP production, or a competitive ELISA-based assay that detects PIP3)[21][22]
Protocol (General Outline using a Luminescent ADP Detection Method):
-
Prepare the kinase reaction by combining the recombinant PI3K enzyme, kinase buffer, and this compound at various concentrations in a multi-well plate.
-
Initiate the reaction by adding the PI3K substrate (PIP2) and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol (e.g., by adding ADP-Glo™ reagent).
-
The luminescent signal is proportional to the amount of ADP generated and thus to the PI3K activity.
-
Calculate the percentage of inhibition of PI3K activity by this compound at each concentration relative to the vehicle control.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway [frontiersin.org]
- 4. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pitfalls in cell culture work with xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Xanthohumol Inhibits TGF-β1-Induced Cardiac Fibroblasts Activation via Mediating PTEN/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Xanthohumol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Xanthochymol.
Note on Terminology: While the topic specifies "this compound," the overwhelming body of research on solubility enhancement for this class of compounds focuses on the closely related and more extensively studied molecule, Xanthohumol. The methodologies and principles outlined here for Xanthohumol are highly applicable to other poorly soluble prenylflavonoids like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is Xanthohumol poorly soluble in water?
A1: Xanthohumol is a prenylated chalcone, a class of flavonoids. Its chemical structure is largely non-polar, making it hydrophobic and thus "insoluble in water".[1] This poor aqueous solubility is a significant barrier to its bioavailability and therapeutic application, as dissolution is often the rate-limiting step for absorption in the body.
Q2: What are the primary methods to improve the aqueous solubility of Xanthohumol?
A2: The most common and effective strategies for enhancing the aqueous solubility of Xanthohumol include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic Xanthohumol molecule within the hydrophobic cavity of a cyclodextrin.
-
Amorphous Solid Dispersions: Dispersing Xanthohumol in a hydrophilic polymer matrix to create an amorphous form, which is more soluble than its crystalline state.
-
Nanoformulations: Reducing the particle size of Xanthohumol to the nanometer range, which increases the surface area for dissolution. This includes techniques like solid lipid nanoparticles (SLNs) and nanoemulsions.
Q3: How much can the solubility of Xanthohumol be improved with these techniques?
A3: The degree of solubility enhancement varies depending on the method and specific formulation parameters. For instance, forming an inclusion complex with 50 mM 2-hydroxypropyl-β-cyclodextrin has been shown to increase the solubility of a related compound, Xanthohumol C, by 650-fold.[2] Nanoformulations, such as solid lipid nanoparticles, have been shown to significantly increase the relative bioavailability of Xanthohumol by over 47-fold.[3]
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Formation of Cyclodextrin Inclusion Complexes
Possible Cause 1: Inappropriate Molar Ratio of Xanthohumol to Cyclodextrin.
-
Solution: The stoichiometry of the inclusion complex is crucial. While a 1:1 molar ratio is often a good starting point, this is not always optimal. Systematically vary the molar ratio of Xanthohumol to cyclodextrin (e.g., 1:1, 1:2, 1:5, 1:10) to find the most efficient complexation ratio.[4]
Possible Cause 2: Suboptimal Preparation Method.
-
Solution: Different preparation methods can yield varying complexation efficiencies. If one method (e.g., physical mixing) is not effective, consider trying others such as the kneading method, co-precipitation, or a pH adjustment method, for which detailed protocols are provided below. The kneading method, for instance, is particularly suitable for poorly water-soluble guest molecules.[5]
Possible Cause 3: Insufficient Interaction Time or Energy.
-
Solution: Ensure adequate time and energy are provided for the Xanthohumol molecule to enter the cyclodextrin cavity. This may involve increasing the stirring/kneading time or adjusting the temperature as specified in the protocol.
Issue 2: Recrystallization of Xanthohumol in Amorphous Solid Dispersions
Possible Cause 1: Incompatible Polymer Carrier.
-
Solution: The choice of polymer is critical for stabilizing the amorphous state of Xanthohumol. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or Poly(ε-caprolactone) (PCL) are often used. If recrystallization occurs, consider a different polymer or a combination of polymers to improve miscibility and inhibit crystal growth.
Possible Cause 2: High Drug Loading.
-
Solution: High concentrations of Xanthohumol in the polymer matrix can increase the tendency for recrystallization. Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:2, 1:5, 1:10 w/w) to determine the optimal drug loading that maintains the amorphous state.
Possible Cause 3: Presence of Residual Solvent or Moisture.
-
Solution: Residual solvent or moisture can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Ensure the solid dispersion is thoroughly dried under vacuum and stored in a desiccator to minimize exposure to moisture.
Issue 3: Instability or Aggregation of Nanoformulations
Possible Cause 1: Inappropriate Surfactant or Stabilizer.
-
Solution: The choice and concentration of surfactant are critical for the stability of nanoformulations. For solid lipid nanoparticles (SLNs), screen different surfactants (e.g., Poloxamer 188, Tween 80) and co-surfactants to find a combination that yields a stable formulation with a low polydispersity index (PDI).
Possible Cause 2: Suboptimal Zeta Potential.
-
Solution: The zeta potential is an indicator of the surface charge of the nanoparticles and their stability against aggregation. A zeta potential of at least ±20 mV is generally desired for good electrostatic stabilization. If the zeta potential is too low, consider using a different surfactant or adding a charged lipid to the formulation.
Possible Cause 3: Incorrect Homogenization or Sonication Parameters.
-
Solution: The energy input during homogenization and sonication affects the particle size and uniformity of the nanoformulation. Optimize the homogenization speed and time, as well as the sonication amplitude and duration, to achieve the desired particle size and a narrow size distribution.
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Carrier/System | Key Parameters | Solubility/Bioavailability Enhancement | Reference |
| Baseline Solubility | Water/Aqueous Buffer | - | Insoluble / Sparingly Soluble (~0.25 mg/mL in 1:3 DMSO:PBS) | [1][6] |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin | 50 mM Cyclodextrin | 650-fold increase in solubility (for Xanthohumol C) | [2] |
| Hydroxypropyl-β-cyclodextrin | 1:1 to 1:10 molar ratio | Solubility of complex >10% in water | [7] | |
| Amorphous Solid Dispersion | Poly(ε-caprolactone) (PCL) | 10 wt% Xanthohumol | Release of ~300 µg in 4.5 hours | [6] |
| Nanoformulation (SLN) | Compritol E ATO (Lipid), Pluronic F-68 & Lipoid E 80SN (Surfactants) | Particle Size: 108.60 nm, Zeta Potential: -12.70 mV, Entrapment Efficiency: 80.20% | 4.7-fold increase in AUC (Area Under the Curve) | [3] |
| Nanoformulation (Nanoemulsion) | Ethyl oleate, Polyoxyl-35 castor oil, PEG200 | Droplet Diameter: 42.35 nm, Zeta Potential: -21.78 mV, Loading Capacity: 85.40 g/kg | 1.76-fold increase in relative oral bioavailability | [8] |
Experimental Protocols
Protocol 1: Preparation of Xanthohumol-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a Xanthohumol-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
Xanthohumol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Deionized Water
-
Mortar and Pestle
Methodology:
-
Accurately weigh Xanthohumol and HP-β-CD in a desired molar ratio (e.g., 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of a methanol:water (1:1 v/v) solution to form a thick paste.
-
Slowly add the Xanthohumol powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 45-60 minutes. During kneading, add small amounts of the solvent blend as needed to maintain a suitable consistency.[9]
-
Transfer the resulting paste to a glass dish and dry it in an oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity.
-
Store the final product in a tightly sealed container in a desiccator.
Protocol 2: Preparation of Amorphous Solid Dispersion of Xanthohumol (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of Xanthohumol with Polyvinylpyrrolidone (PVP) to improve its dissolution rate.
Materials:
-
Xanthohumol
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or a suitable common solvent)
-
Rotary evaporator or water bath
-
Vacuum oven
Methodology:
-
Accurately weigh Xanthohumol and PVP K30 in a specific weight ratio (e.g., 1:5 w/w).
-
Dissolve both the Xanthohumol and PVP K30 in a minimal amount of methanol in a round-bottom flask.[10] Ensure complete dissolution by gentle warming or sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Sieve the powder to obtain a uniform particle size.
-
Store the resulting amorphous solid dispersion in a desiccator to prevent moisture absorption and recrystallization.
Protocol 3: Preparation of Xanthohumol-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate Xanthohumol into solid lipid nanoparticles to enhance its bioavailability.
Materials:
-
Xanthohumol
-
Solid Lipid (e.g., Compritol E ATO)
-
Surfactant (e.g., Pluronic F-68)
-
Co-surfactant (e.g., Lipoid E 80SN)
-
Deionized Water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Preparation of the Lipid Phase: Accurately weigh the solid lipid (e.g., Compritol E ATO) and heat it to about 10°C above its melting point. Dissolve the weighed amount of Xanthohumol in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Pluronic F-68) and co-surfactant (e.g., Lipoid E 80SN) in deionized water and heat it to the same temperature as the lipid phase.
-
Formation of the Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at a high speed (e.g., 8000 rpm) for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.[7][11]
-
Nanosizing: Immediately subject the hot emulsion to probe sonication at a specific amplitude for a defined period (e.g., 15-20 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Characterize the prepared SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.
-
Storage: Store the SLN dispersion at 4°C for further use.
Visualizations
Experimental Workflows
Caption: Workflow for Cyclodextrin Inclusion Complexation by Kneading.
Caption: Workflow for Amorphous Solid Dispersion by Solvent Evaporation.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. humapub.com [humapub.com]
- 3. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110086815A1 - Novel compositions containing xanthohumol-cyclodextrin complexes - Google Patents [patents.google.com]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.eus [addi.ehu.eus]
- 9. US9006293B2 - Compositions containing xanthohumol-cyclodextrin complexes - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. prostatecancertopics.com [prostatecancertopics.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Xanthochymol
This technical support center is designed for researchers, scientists, and drug development professionals investigating Xanthochymol (XN). It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of its poor in vivo bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is a result of several physicochemical and metabolic factors. Key challenges include its high hydrophobicity and consequently low aqueous solubility, which limits its dissolution in gastrointestinal fluids.[1] Furthermore, XN is subject to a short plasma half-life and is rapidly metabolized in the gut and liver through both phase I and phase II reactions, including glucuronidation.[2][3][4] This extensive first-pass metabolism significantly reduces the amount of active compound reaching systemic circulation.
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Nanoformulation is the most widely documented and successful strategy for improving XN's bioavailability.[2] Encapsulating this compound into nanocarriers such as Solid Lipid Nanoparticles (SLNs), nanoemulsions, and polymeric nanoparticles can improve its solubility, protect it from premature degradation and metabolism, and enhance its absorption.[5][6][7] Another approach is the use of solubility enhancers, such as forming inclusion complexes with cyclodextrins.[8]
Q3: How significant is the bioavailability improvement when using nanoformulations?
A3: Published studies report substantial improvements. For instance, a solid lipid nanoparticle (SLN) formulation increased the relative bioavailability of this compound by 4.7-fold in rats compared to a naive XN suspension.[7] Similarly, a nanoemulsion formulation was shown to increase the relative oral bioavailability by 1.76 times.[6]
Q4: What is a typical dose range for preclinical oral pharmacokinetic studies of this compound in rats?
A4: Based on various in vivo studies, oral gavage doses in Sprague-Dawley rats have ranged from approximately 1.86 mg/kg to as high as 100 mg/kg.[3][9][10] The specific dose depends on the study's objective, the formulation used, and the desired therapeutic window. For initial pharmacokinetic profiling, doses between 5 mg/kg and 25 mg/kg are commonly reported.[3]
Q5: What analytical methods are used to quantify this compound in plasma?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the standard methods for accurately quantifying this compound in biological matrices like rat plasma.[3][11] These methods offer high sensitivity and specificity, with a Lower Limit of Quantification (LLOQ) typically in the low ng/mL range (e.g., 25.73 ng/mL), which is necessary to capture the low plasma concentrations of XN.[11][12]
Section 2: Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Steps & Suggested Solutions |
| Poor Aqueous Solubility | The compound is not dissolving in the GI tract. Formulate XN into a nano-delivery system to enhance solubility and dissolution rate. Options include Solid Lipid Nanoparticles (SLNs), nanoemulsions, or polymeric nanoparticles.[7][13] Alternatively, explore complexation with solubility enhancers like hydroxypropyl-β-cyclodextrin.[8] |
| Extensive First-Pass Metabolism | XN is being rapidly metabolized in the intestinal wall and liver before reaching systemic circulation.[3][4] Encapsulating XN in a nanocarrier can shield it from metabolic enzymes, thereby reducing first-pass clearance.[2] |
| Inefficient GI Absorption | The compound may have low permeability across the intestinal epithelium. Nanoformulations can facilitate absorption through various mechanisms, including increased surface area and potential interaction with cellular uptake pathways.[7] Investigating the co-administration of recognized permeation enhancers could be a secondary strategy.[14][15] |
| Insufficient Analytical Sensitivity | The plasma concentration may be below the detection limit of the analytical method. Validate and optimize the bioanalytical method (e.g., UPLC-MS/MS) to ensure the Lower Limit of Quantification (LLOQ) is sufficient (e.g., <25 ng/mL) for a pharmacokinetic study.[11][12] |
Issue 2: High variability in pharmacokinetic data between experimental animals.
| Possible Cause | Troubleshooting Steps & Suggested Solutions |
| Inconsistent Formulation | The administered formulation is not uniform, leading to variable dosing and absorption. Strictly control the preparation of the formulation. For nanoformulations, ensure key parameters like particle size, polydispersity index (PDI), and drug loading are consistent across batches. A low PDI (<0.3) is desirable.[7] |
| Improper Administration | Inaccurate or inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained in gavage techniques. Standardize the vehicle volume based on the most recent animal body weights. |
| Physiological Differences | Factors like food in the stomach can significantly alter absorption. Standardize experimental conditions. Ensure a consistent fasting period for all animals before dosing (e.g., 12 hours) and control access to food and water post-dosing according to the study protocol. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of Unformulated this compound in Sprague-Dawley Rats (Oral Administration)
| Dose (mg/kg BW) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 1.86 | 19 ± 2 | ~4 | 840 ± 170 | ~33 | [9][16] |
| 5.64 | 43 ± 2 | ~4 | 1030 ± 120 | ~13 | [9][16] |
| 16.9 | 150 ± 10 | ~4 | 2490 ± 100 | ~11 | [9][16] |
| 100 | - | ~3 | 138.83 ± 6.03* | - | [3] |
| Note: Different analytical methods and calculation parameters may lead to variations in reported AUC values. |
Table 2: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Fold Increase in Relative Bioavailability | Reference |
| Naive XN Suspension | 10 | 200.31 ± 11.21 | 1079.11 ± 121.31 | 1.0 (Baseline) | [7] |
| XN-Loaded SLNs | 10 | 215.11 ± 15.60 | 5083.11 ± 210.14 | 4.70 | [7] |
| Naive XN Suspension | 50 | 1150 ± 190 | 21310 ± 2180 | 1.0 (Baseline) | [6] |
| XN-Nanoemulsion | 50 | 1480 ± 210 | 37510 ± 3150 | 1.76 | [6] |
Table 3: Physicochemical Properties of Selected this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 108.60 | 0.22 | -12.70 | 80.20 | [7] |
| Nanoemulsion | 42.35 ± 0.06 | - | -21.78 ± 0.18 | - | [6] |
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (XH-SLNs) This protocol is adapted from the high-shear homogenization/ultrasonication method.[7]
-
Preparation of Lipid Phase: Heat the solid lipid (e.g., Glyceryl monostearate) to 10°C above its melting point. Add the calculated amount of this compound and a lipophilic surfactant (e.g., Span 80) to the molten lipid and mix until a clear solution is formed.
-
Preparation of Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Poloxamer 188) in double-distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the aqueous phase drop-wise to the lipid phase under continuous high-shear homogenization (e.g., 8000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-energy probe sonication for 10 minutes to reduce the droplet size and form a nanoemulsion.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath. The lipid droplets will solidify, forming the solid lipid nanoparticles.
-
Characterization: Analyze the resulting XH-SLN dispersion for particle size, PDI, and zeta potential using a dynamic light scattering instrument. Determine encapsulation efficiency by separating the free drug from the nanoparticles via ultracentrifugation and quantifying the drug in the supernatant.
Protocol 2: In Vivo Pharmacokinetic Study in Rats This protocol provides a general framework for an oral bioavailability study.[3][9]
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Housing: House animals under standard conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Fasting: Fast the rats for 12 hours prior to dosing but allow free access to water.
-
Dosing: Weigh the animals and administer the this compound formulation (e.g., XH-SLNs) or control suspension via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Protocol 3: Bioanalytical Quantification of this compound in Rat Plasma This protocol is based on a typical protein precipitation and HPLC method.[11][12]
-
Sample Preparation: Thaw the plasma samples on ice. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Curcumin, 1 µg/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new autosampler vial for analysis.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture such as 15:85 (v/v) of 0.1% o-phosphoric acid in water and Methanol.[12]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 370 nm.
-
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma. Calculate the concentration in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Section 5: Visualizations
Caption: Metabolic pathway of this compound (XN) in vivo.
Caption: Experimental workflow for enhancing and evaluating bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: Simplified Nrf2 activation pathway by this compound.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. DigitalCommons@PCOM - Research Day: Enhancing the therapeutic efficacy of Xanthohumol: A Review of Nanoparticle-Based Anti-Neoplastic Drug Delivery Systems [digitalcommons.pcom.edu]
- 3. Absorption, metabolism, and pharmacokinetic profile of xanthohumol in rats as determined via UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized xanthohumol nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102309766A - Method for improving water solubility of xanthohumol - Google Patents [patents.google.com]
- 9. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A safety study of oral xanthohumol administration and its influence on fertility in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthohumol-A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal permeation enhancers enable oral delivery of macromolecules up to 70 kDa in size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intestinal permeation enhancers to improve oral bioavailability of macromolecules: reasons for low efficacy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Xanthohumol protects neuron from cerebral ischemia injury in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Xanthohumol Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Xanthohumol in cell-based assays. This guide addresses common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Xanthohumol precipitated out of solution when I added it to my cell culture medium. What should I do?
A1: This is a common issue due to Xanthohumol's poor aqueous solubility. When a concentrated stock in an organic solvent like DMSO is diluted into the aqueous culture medium, the compound can "crash out." Here are several troubleshooting steps:
-
Optimize Stock Concentration and Final DMSO Percentage : Prepare a higher concentration stock solution of Xanthohumol in DMSO. This allows you to add a smaller volume to your culture medium, keeping the final DMSO concentration low (ideally ≤0.1% v/v) to minimize solvent toxicity and precipitation.
-
Step-wise Dilution : Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform serial dilutions in your culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium : Gently warming the cell culture medium to 37°C before adding the Xanthohumol stock can sometimes improve solubility.
-
Sonication : Brief sonication of the final diluted solution in a water bath sonicator can help to break down small precipitates and improve dissolution.
-
Serum Concentration : The presence of serum proteins can sometimes aid in the solubility of hydrophobic compounds. If your experimental design allows, consider performing initial experiments in a medium containing a low percentage of fetal bovine serum (FBS). However, be aware that serum components can also interact with the compound.[1][2]
Q2: I'm observing high variability between my replicate wells in a cell viability assay (e.g., MTT, XTT). What are the potential causes and solutions?
A2: High variability can obscure the true effect of Xanthohumol. Here are common causes and how to address them:
-
Uneven Cell Seeding : Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension before each aspiration and pipette up and down to mix. After seeding, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
-
Edge Effects : The outer wells of a multi-well plate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity within the plate.
-
Incomplete Solubilization of Formazan Crystals (for MTT assays) : After the incubation with MTT reagent, ensure the formazan crystals are completely dissolved in the solubilization buffer (e.g., DMSO). Incomplete dissolution is a major source of variability. Pipette the solubilization solution up and down multiple times in each well and visually inspect to ensure no crystals remain.
-
Pipetting Errors : Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.
-
Compound Precipitation : As mentioned in Q1, precipitation of Xanthohumol will lead to inconsistent concentrations across wells. Visually inspect your plates under a microscope before and during the experiment for any signs of precipitation.
Q3: My untreated control cells show low viability. What could be the problem?
A3: Low viability in control wells compromises the entire experiment. Consider these factors:
-
Cell Health : Ensure you are using cells from a healthy, sub-confluent culture. Over-confluent or frequently passaged cells may have reduced viability.
-
Cell Seeding Density : Optimize the seeding density for your specific cell line and the duration of the assay. Too few cells may not yield a robust signal, while too many can become over-confluent and die.
-
Solvent Toxicity : If you are using a vehicle control (e.g., DMSO), ensure the final concentration is not toxic to your cells. It is crucial to run a vehicle-only control to assess any cytotoxic effects of the solvent itself. For most cell lines, the final DMSO concentration should be kept at or below 0.1%.[3]
-
Contamination : Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination, all of which can impact cell viability.
Data Presentation: Efficacy of Xanthohumol in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Xanthohumol in various cancer cell lines, providing a starting point for determining the optimal concentration range for your experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 48 | MTT | 4.74 |
| MCF-7 | Breast cancer | 48 | MTT | 1.9 |
| HCT-15 | Colon cancer | 24 | Not specified | 3.6 |
| 40-16 | Colon cancer | 24 | Not specified | 4.1 |
| 40-16 | Colon cancer | 48 | Not specified | 3.6 |
| 40-16 | Colon cancer | 72 | Not specified | 2.6 |
| NGP | Neuroblastoma | Not specified | MTT | ~12 |
| SH-SY-5Y | Neuroblastoma | Not specified | MTT | ~12 |
| SK-N-AS | Neuroblastoma | Not specified | MTT | ~12 |
| A-172 | Glioblastoma | 72 | SRB | 12.3 ± 6.4 |
| 5637 | Urinary bladder carcinoma | 72 | SRB | 12.3 ± 6.4 |
| A-431 | Epidermoid carcinoma | 72 | SRB | 15.4 ± 7.9 |
| SK-MEL-3 | Melanoma | 72 | SRB | 15.4 ± 7.9 |
| UM-SCC-17A | Head and neck squamous carcinoma | 72 | SRB | 32.3 ± 9.8 |
| MCC-13 | Merkel cell carcinoma | 72 | SRB | 23.4 ± 6.3 |
| HCT116 | Colon adenocarcinoma | Not specified | Not specified | 40.8 ± 1.4 |
| HT29 | Colon adenocarcinoma | Not specified | Not specified | 50.2 ± 1.4 |
| HepG2 | Liver carcinoma | Not specified | Not specified | 25.4 ± 1.1 |
| Huh7 | Liver carcinoma | Not specified | Not specified | 37.2 ± 1.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Xanthohumol
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment :
-
Prepare a concentrated stock solution of Xanthohumol in DMSO (e.g., 10-50 mM).
-
On the day of the experiment, prepare serial dilutions of Xanthohumol in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (≤0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Xanthohumol. Include untreated and vehicle-only controls.
-
-
Incubation : Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Xanthohumol
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Xanthohumol for the chosen duration. Include untreated and vehicle-only controls.
-
Cell Harvesting :
-
For adherent cells, collect the culture supernatant (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with the supernatant.
-
For suspension cells, collect the cells directly from the culture flask.
-
-
Cell Washing : Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining :
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells. Acquire at least 10,000 events per sample.
-
Data Interpretation :
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Xanthohumol-Induced Apoptosis Pathway
Xanthohumol induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.
Caption: Xanthohumol induces apoptosis via mitochondrial and death receptor pathways.
Inhibition of the Notch Signaling Pathway by Xanthohumol
Xanthohumol has been shown to inhibit the Notch signaling pathway, a key regulator of cell proliferation and survival.
Caption: Xanthohumol inhibits Notch1 signaling, reducing cell proliferation.
Experimental Workflow for Determining Xanthohumol IC50
A logical workflow is essential for accurately determining the IC50 of Xanthohumol.
Caption: Workflow for determining the IC50 of Xanthohumol.
References
- 1. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma | PLOS One [journals.plos.org]
- 3. Xanthohumol inhibits Notch signaling and induces apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Xanthochymol Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Xanthochymol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A change in the color of your this compound solution, often to a lighter yellow or a different hue, can be an initial indicator of degradation. This compound is susceptible to degradation, which can alter its chemical structure and, consequently, its spectral properties. The primary degradation pathways include isomerization to isoxanthohumol, hydration, and cyclization.[1][2] It is crucial to perform analytical validation, such as HPLC, to confirm degradation and identify the byproducts.
Q2: I'm seeing a loss of bioactivity in my this compound-treated samples. Could this be a stability issue?
Yes, a loss of bioactivity is a strong indicator that your this compound has degraded. The biological effects of this compound are intrinsically linked to its specific chemical structure.[3] Degradation into isomers like isoxanthohumol or other byproducts can lead to a significant reduction or complete loss of the desired therapeutic or biological effect.[1] It is recommended to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.
Q3: What are the optimal storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored under specific conditions. For short-term storage, refrigeration at 4°C in the dark is recommended.[4] For long-term storage, freezing at -20°C or -80°C is preferable.[5][6] It is also crucial to use tightly sealed containers and consider purging with an inert gas like nitrogen to prevent oxidation.[5] Solutions in solvents like DMSO, ethanol, and PEG300 can be stored at -80°C for up to a year.[5]
Q4: Which solvents are recommended for dissolving this compound?
This compound has good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for in vitro experiments.[5] For animal studies, formulations often involve a combination of solvents like DMSO, PEG300, and Tween 80 in saline.[5] The choice of solvent can impact stability, so it is essential to validate your specific formulation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability.
Problem: Unexpected or Inconsistent Experimental Results
Possible Cause 1: Degradation of this compound Stock Solution
-
How to Diagnose:
-
Solution:
-
Prepare fresh stock solutions before each experiment.
-
If using a stored stock solution, re-validate its purity and concentration via HPLC before use.
-
Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[6]
-
Possible Cause 2: Instability in Experimental Media
-
How to Diagnose:
-
Incubate the this compound in your experimental media (e.g., cell culture medium, buffer) for the duration of your experiment.
-
At various time points, take samples and analyze them by HPLC to quantify the remaining this compound and the appearance of degradation products.
-
-
Solution:
-
Minimize the pre-incubation time of this compound in the experimental media.
-
Consider if components in your media, such as high pH or reactive species, could be accelerating degradation.
-
If instability is confirmed, you may need to adjust the experimental design, such as refreshing the this compound-containing media at regular intervals.
-
Problem: Low Purity of this compound Detected by HPLC
Possible Cause 1: Exposure to High Temperatures
-
How to Diagnose:
-
Solution:
Possible Cause 2: Exposure to Light
-
How to Diagnose:
-
Solution:
-
Store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect from light.[6]
-
Conduct experimental manipulations under subdued lighting conditions whenever possible.
-
Possible Cause 3: Inappropriate pH of the Solution
-
How to Diagnose:
-
Measure the pH of your this compound solution. An elevated pH can accelerate the isomerization of this compound to isoxanthohumol.[1]
-
-
Solution:
-
If your experimental conditions allow, maintain the pH of the solution in the neutral to slightly acidic range.
-
Use appropriate buffer systems to maintain a stable pH throughout the experiment.
-
Data on this compound Stability
The stability of this compound is influenced by several factors. The following table summarizes key stability data from various studies.
| Parameter | Condition | Observation | Reference |
| Temperature | High Temperature | Accelerates oxidation and degradation. | [1][2][4] |
| 4°C | Degradation still occurs, but at a slower rate. | [4] | |
| -20°C / -80°C | Recommended for long-term storage of powder and solutions. | [5][6] | |
| Light | 2000 Lux at 25°C | Rapid degradation observed. | [4][11] |
| 0 Lux (Dark) at 25°C | Degradation is slower compared to light conditions. | [4][11] | |
| 0 Lux (Dark) at 4°C | Most stable condition for short to medium-term storage in solution. | [4][11] | |
| pH | Elevated pH | Accelerates isomerization to isoxanthohumol. | [1] |
| Formulation | Microemulsions | Can enhance the storage stability of this compound. | [4][11] |
| Liposomes with Cyclodextrins | Forms a thermodynamically stable complex, enhancing thermal stability. | [12] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound and the detection of its degradation products. Method parameters may need to be optimized for your specific instrumentation and application.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of methanol and water is often used. For example, a starting condition of 80% Solvent A (water) and 20% Solvent B (methanol), with a gradient to 100% Solvent B.[7] A common isocratic method uses a mobile phase of methanol and water (e.g., 95:5 v/v).[8]
-
Detection Wavelength: 370 nm is the maximum absorption wavelength for this compound.[7][8][13]
-
Injection Volume: 20 µL.[7]
-
Quantification: An external standard method using a calibration curve of known this compound concentrations is recommended.[7]
Visualizations
Troubleshooting Workflow for this compound Instability
References
- 1. mdpi.com [mdpi.com]
- 2. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanthohumol | Influenza Virus | Acyltransferase | HSV | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Method development and validation on RP-HPLC method for estimation of xanthohumol in nanostructured lipid carriers drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. barthhaasx.com [barthhaasx.com]
- 11. researchgate.net [researchgate.net]
- 12. Xanthohumol in liposomal form in the presence of cyclodextrins: Drug delivery and stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Determination of Xanthohumol on Newcrom AH Column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Off-Target Effects of Xanthochymol
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the use of Xanthochymol in experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: this compound is a prenylated chalcone found in the hop plant (Humulus lupulus). It is recognized for its wide range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties. In the context of cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating several key signaling pathways, including the Jak/STAT, ERK1/2, Notch, and PI3K/AKT pathways.
Q2: What are the common challenges when working with this compound in cell-based assays?
A2: The primary challenges associated with this compound are its low aqueous solubility and its propensity to adsorb to plastic surfaces. This can lead to inconsistent effective concentrations and difficulties in reproducing experimental results. It is poorly soluble in water, and even when dissolved in an organic solvent like DMSO and then diluted in culture media, it can precipitate, especially at higher concentrations and in media with low serum content.
Q3: How can I improve the solubility of this compound in my cell culture experiments?
A3: To improve solubility and minimize precipitation, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity. Studies have shown that the presence of at least 10% fetal calf serum (FCS) in the culture medium can significantly increase the solubility of this compound to a reasonable concentration range (approximately 50-75 µM) for in vitro testing.[1][2]
Q4: I'm observing high variability in my results between experiments. What could be the cause?
A4: High variability can stem from the solubility issues mentioned above. Inconsistent dissolution of the stock solution or precipitation upon dilution into aqueous media can lead to different effective concentrations in each experiment. Additionally, this compound can be absorbed by plastic labware, especially in media with low serum concentrations (<10% FCS), which can further alter the actual concentration your cells are exposed to.[1][2]
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO. To ensure complete dissolution, vortexing and sonication may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. When diluting into your final culture medium, add the stock solution to the medium while vortexing to ensure rapid and even distribution, minimizing the chance of precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation observed in culture medium after adding this compound. | Poor aqueous solubility of this compound. | - Ensure your stock solution is fully dissolved in DMSO before dilution.- Pre-warm the culture medium to 37°C before adding the this compound stock solution.- Add the stock solution to the medium while gently vortexing.- Increase the serum concentration in your culture medium to at least 10% to improve solubility.[1][2]- Test a lower final concentration of this compound. |
| Inconsistent or non-reproducible experimental results. | - Inconsistent effective concentration due to solubility issues or adsorption to plastics.- Degradation of this compound stock solution. | - Follow the best practices for preparing and storing stock solutions mentioned in the FAQs.- Use low-protein-binding plates and pipette tips to minimize adsorption.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Include a positive and negative control in every experiment to monitor assay performance. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | High concentration of the vehicle solvent (e.g., DMSO). | - Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response curve with DMSO alone.- Ensure the final DMSO concentration in your experiments is below the cytotoxic threshold, ideally ≤ 0.1%.- Use a consistent concentration of DMSO across all experimental and control wells. |
| Observed phenotype does not match the expected on-target effect. | Potential off-target effects of this compound. | - Perform a dose-response experiment to identify the lowest effective concentration that elicits the on-target phenotype.- Use a structurally related but inactive analog as a negative control if available.- Validate your findings using a secondary, target-specific method, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the intended target protein. If the phenotype persists after target knockdown, it is likely an off-target effect.- Consider performing a kinome scan or other off-target profiling assay to identify potential off-target interactions. |
| Lower than expected potency (higher IC50) compared to literature. | - Differences in cell lines and their specific expression levels of target proteins.- Variations in experimental conditions (e.g., cell density, incubation time, serum concentration).- Issues with the purity or stability of the this compound compound. | - Ensure the cell line used is comparable to the one in the cited literature.- Standardize all experimental parameters and report them thoroughly.- Verify the purity of your this compound compound. |
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, incubation time, and assay method. The following tables summarize reported IC50 values for this compound in various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 48h | 25.48 | [3] |
| HepG2 | Hepatocellular carcinoma | 24h | 68 ± 0.3 | [2] |
| HepG2 | Hepatocellular carcinoma | 48h | 52 ± 1.98 | [2] |
| T98G | Glioblastoma | Not Specified | Varies | [4] |
| U87 | Glioblastoma | Not Specified | Varies | [4] |
| SKOV3 | Ovarian cancer | Not Specified | Varies | [5] |
| OVCAR3 | Ovarian cancer | Not Specified | Varies | [5] |
| Huh-7 | Hepatocellular carcinoma | 96h | Varies (0-15µM) | [6] |
| Hep3B | Hepatocellular carcinoma | 96h | Varies (0-15µM) | [6] |
| SK-Hep-1 | Hepatocellular carcinoma | 96h | Varies (0-15µM) | [6] |
Table 2: Comparative IC50 Values of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Incubation Time | Reference |
| A549 | Lung Carcinoma | 25.48 | 48h | [3] |
| MRC-5 | Normal Lung Fibroblast | > 25.48 (less cytotoxic) | 48h | [3] |
| HepG2 | Hepatocellular Carcinoma | 52 ± 1.98 | 48h | [2] |
| Rat Primary Hepatocytes | Normal Hepatocytes | No significant effect up to 120 µM | 48h | [2] |
| Glioblastoma cells | Glioblastoma | More susceptible | Not Specified | [7] |
| Normal Astrocytes | Normal Astrocytes | Less susceptible | Not Specified | [7] |
| THLE-2 | Normal Immortalized Hepatocytes | Slightly higher than HepG2 | Not Specified | [8] |
| HepG2 | Hepatocellular Carcinoma | Slightly lower than THLE-2 | Not Specified | [8] |
| Primary Human Hepatocytes | Normal Hepatocytes | No effect on viability up to 100 µM | Not Specified | [4][9] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation or expression of key proteins in a signaling pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK, Notch1, HES-1, phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
This compound's Effect on the ERK1/2 Signaling Pathway
This compound has been shown to suppress the ERK1/2 signaling pathway, which is often aberrantly activated in cancer. This inhibition leads to a reduction in the phosphorylation of ERK1/2 and its downstream targets, such as Fra-1 and cyclin D1, ultimately leading to cell cycle arrest and reduced proliferation.[1][10]
Caption: this compound inhibits the ERK1/2 pathway.
This compound's Inhibition of the Notch Signaling Pathway
This compound can inhibit the Notch signaling pathway by reducing the expression of the Notch1 receptor and its downstream target genes, such as HES-1 and HEY-1. This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells.[5][6][8][11][12][13]
Caption: this compound inhibits the Notch signaling pathway.
This compound's Modulation of the PI3K/AKT/Nrf2 Pathway
This compound has been shown to activate the PI3K/AKT pathway, leading to the downstream activation of the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant and cytoprotective genes, which can contribute to its protective effects in certain contexts.[14][15][16][17][18][19]
Caption: this compound activates the PI3K/AKT/Nrf2 pathway.
Experimental Workflow for Assessing Off-Target Effects
Given the lack of a comprehensive public off-target profile for this compound, a systematic approach is recommended to assess potential off-target effects in your specific experimental system.
References
- 1. Xanthohumol targets the ERK1/2-Fra1 signaling axis to reduce cyclin D1 expression and inhibit non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Inhibite Effect of Xanthohumol on HepG2 Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthohumol decreases Notch1 expression and cell growth by cell cycle arrest and induction of apoptosis in epithelial ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthohumol induces different cytotoxicity and apoptotic pathways in malignant and normal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthohumol-Mediated Suppression of Notch1 Signaling Is Associated with Antitumor Activity in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The hop constituent xanthohumol exhibits hepatoprotective effects and inhibits the activation of hepatic stellate cells at different levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/Nrf2 signalling pathway is involved in the ameliorative effects of xanthohumol on amyloid β-induced oxidative damage and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Hops extract and xanthohumol ameliorate bone loss induced by iron overload via activating Akt/GSK3β/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Xanthohumol protect against acetaminophen-induced hepatotoxicity via Nrf2 activation through the AMPK/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Humulus lupulus L. extract and its active constituent xanthohumol attenuate oxidative stress and nerve injury induced by iron overload via activating AKT/GSK3β and Nrf2/NQO1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
aStrategies to reduce Xanthochymol-induced cytotoxicity in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Xanthochymol on normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound is a prenylated chalcone derived from the hop plant (Humulus lupulus). Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the modulation of multiple signaling pathways, including the inhibition of pro-survival pathways like NF-κB, STAT3, PI3K/Akt, and Notch1, and the activation of pro-apoptotic pathways involving p53, Bax/Bcl-2 regulation, and the MAPK/JNK cascade.[1][2][3][4][5]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, several studies have demonstrated that this compound exhibits selective cytotoxicity, showing significantly higher potency against a range of cancer cell lines while being less toxic to their normal counterparts.[1][6] This inherent selectivity is a crucial advantage for its potential as a therapeutic agent.
Q3: What is the primary mechanism that protects normal cells from this compound-induced cytotoxicity?
A3: The primary protective mechanism in normal cells is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9][10] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This, in turn, upregulates the expression of a suite of cytoprotective genes and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which help to mitigate oxidative stress and detoxify the cell.
Q4: Can co-treatment with other agents reduce this compound's cytotoxicity in normal cells?
A4: Yes, co-treatment with antioxidants is a viable strategy. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can help replenish intracellular antioxidant levels and scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cytotoxicity in normal cells.[11][12]
Q5: Are there advanced drug delivery strategies to minimize systemic toxicity of this compound?
A5: Yes, nanoparticle-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles (e.g., PLGA), are being explored to enhance the bioavailability and targeted delivery of this compound. These strategies aim to increase the concentration of the compound at the tumor site while minimizing exposure and potential toxicity to healthy tissues.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. The specific normal cell line may be unusually sensitive.2. The concentration of this compound is too high.3. Experimental conditions are promoting off-target effects. | 1. Test a panel of different normal cell lines to establish a baseline for toxicity.2. Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines to calculate the selectivity index (See Table 1).3. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the cytotoxicity is ROS-dependent and can be mitigated in normal cells. |
| Inconsistent results or high variability in cytotoxicity assays between experiments. | 1. Inconsistent cell seeding density.2. Variability in this compound stock solution.3. Inconsistent incubation times. | 1. Ensure a consistent number of viable cells are seeded in each well.2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light.3. Standardize the incubation time for all experiments. |
| Difficulty in observing a protective effect in normal cells. | 1. Insufficient activation of the Nrf2 pathway.2. The chosen normal cell line may have a compromised antioxidant response. | 1. Verify the activation of the Nrf2 pathway by examining the nuclear translocation of Nrf2 and the expression of its downstream targets (e.g., HO-1, NQO1) via Western blot.2. Select a different normal cell line for comparison. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (IC50 Values in µM)
| Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| A549 | Lung Carcinoma | 13.50 (72h) | MRC-5 | Lung Fibroblast | > 13.50 | > 1 | [1] |
| HA22T/VGH | Hepatocellular Carcinoma | 108 (48h) | Murine Hepatocytes | Hepatocyte | 211 | ~1.95 | [6] |
| Hep3B | Hepatocellular Carcinoma | 166 (48h) | Murine Hepatocytes | Hepatocyte | 211 | ~1.27 | [6] |
| HCT116 | Colon Carcinoma | 40.8 (72h) | BALB/3T3 | Mouse Fibroblast | > 32.3 | - | [13][14] |
| HT29 | Colon Carcinoma | 50.2 (72h) | BALB/3T3 | Mouse Fibroblast | > 32.3 | - | [13][14] |
| HepG2 | Hepatocellular Carcinoma | 25.4 (72h) | BALB/3T3 | Mouse Fibroblast | > 32.3 | - | [13][14] |
| Huh7 | Hepatocellular Carcinoma | 37.2 (72h) | BALB/3T3 | Mouse Fibroblast | > 32.3 | - | [13][14] |
| MNT-1 | Human Melanoma | ~30 (48h) | HEM-DP | Normal Human Melanocytes | > 5 (non-toxic) | > 0.17 | [15][16] |
| SK-MEL-3 | Melanoma | 15.4 (72h) | BALB/3T3 | Mouse Fibroblast | > 32.3 | > 2.1 | [14][17] |
Note: IC50 values can vary depending on the experimental conditions, such as treatment duration and the specific assay used.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is a standard method for assessing cell viability and determining the IC50 of this compound.
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the old medium with the medium containing this compound or a vehicle control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells.
-
For suspension cells, collect them by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21][22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[21]
Protocol 3: Western Blot for Nrf2 Pathway Activation
This protocol is to assess the protein expression levels of key components of the Nrf2 pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer. For nuclear and cytoplasmic fractions, use a fractionation kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[23][24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[23][25]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
References
- 1. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 5. Xanthohumol from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of xanthohumol from hops (Humulus lupulus L.) on human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Xanthohumol Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prostatecancertopics.com [prostatecancertopics.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines [mdpi.com]
- 14. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Depigmenting effect of Xanthohumol from hop extract in MNT-1 human melanoma cells and normal human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. kumc.edu [kumc.edu]
- 23. bosterbio.com [bosterbio.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. origene.com [origene.com]
Technical Support Center: Refining Xanthohumol Purification Protocols
Note for the User: The initial topic specified "Xanthochymol." However, the vast majority of relevant scientific literature on high-yield purification protocols for similar natural compounds pertains to "Xanthohumol," a major prenylated flavonoid from hops (Humulus lupulus). Given the detailed requirements for purification troubleshooting and yield optimization, this support center has been developed for Xanthohumol, as it aligns with the available scientific data for creating a comprehensive and practical resource for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols to increase Xanthohumol yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of Xanthohumol.
| Problem ID | Question | Potential Causes & Solutions |
| XY-T01 | My initial crude extract has a very low yield of Xanthohumol. | 1. Inefficient Extraction Solvent: The choice of solvent is critical. While various organic solvents like ethanol, methanol, acetone, and ethyl acetate are used, their efficiency varies. Aqueous mixtures of ethanol or methanol are common for extracting flavonoids.[1] An 80% methanol solution has been shown to provide favorable conditions for obtaining a pure Xanthohumol solution.[2]Solution: Perform small-scale pilot extractions with a panel of solvents of varying polarities to determine the optimal one for your specific plant material.[3] 2. Suboptimal Extraction Conditions: Temperature and time significantly impact yield. High temperatures can enhance solubility but may also lead to the degradation of thermosensitive compounds like Xanthohumol.[1] Xanthohumol is known to degrade rapidly at high temperatures.[3][4]Solution: Optimize the extraction temperature and duration. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency at lower temperatures and shorter times.[3] If using heat, conduct trials at different temperatures (e.g., 40°C, 60°C) to find a balance between yield and stability. 3. Improper Material Preparation: The physical state of the raw material affects solvent penetration.[3]Solution: Ensure the hop material is properly dried and ground to a fine, consistent powder to maximize the surface area available for extraction.[3] |
| XY-T02 | I'm losing a significant amount of Xanthohumol during column chromatography. | 1. Irreversible Adsorption to Stationary Phase: Xanthohumol may bind too strongly to the stationary phase (e.g., silica gel), leading to poor recovery.[1]Solution: Test the stability of your compound on silica gel using a 2D TLC plate before running a column. If instability or irreversible binding is observed, consider alternative stationary phases like Sephadex LH-20 or a reversed-phase material (e.g., C18).[2] 2. Co-elution with Impurities: Impurities with similar polarity to Xanthohumol can co-elute, making isolation difficult and reducing the yield of pure compound. Common impurities in hop extracts include beta acids.[2]Solution: Optimize the mobile phase composition by running preliminary TLCs to achieve good separation (target Rf value of 0.3-0.4).[3] A pre-purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), can remove major classes of impurities before column chromatography.[1] For example, a preliminary extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds.[1] 3. Column Overloading: Loading too much crude extract onto the column can lead to poor separation and peak tailing, which complicates fraction collection and reduces yield.[5]Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of sample should be a fraction of the stationary phase weight, depending on the difficulty of the separation. |
| XY-T03 | My purified Xanthohumol is degrading during storage or processing. | 1. Thermal Degradation: Xanthohumol is heat-sensitive and can isomerize to the less active isoxanthohumol, especially during processes like solvent evaporation.[4][6] This thermal isomerization is a primary reason for the loss of Xanthohumol.[4]Solution: Avoid high temperatures during all steps, including solvent removal. Use a rotary evaporator at a low temperature (e.g., <40°C). For long-term storage, keep purified samples at -18°C or below.[7] 2. Light Sensitivity: Exposure to light, particularly UV light, can cause Xanthohumol to degrade.[3][4]Solution: Protect all solutions and extracts containing Xanthohumol from light by using amber glassware or wrapping containers in aluminum foil.[7] Conduct purification steps in a dimly lit environment where possible. 3. pH-Induced Degradation: Flavonoids can be unstable under extreme pH conditions, particularly alkaline environments.Solution: Maintain a neutral or slightly acidic pH during extraction and purification unless a specific pH is required for separation. Consider using buffered solvents if pH fluctuations are a concern.[1] |
| XY-T04 | My HPLC analysis shows poor peak shape (e.g., tailing) for Xanthohumol. | 1. Secondary Interactions with Column: Residual silanol groups on standard C18 columns can interact with the polar functional groups on Xanthohumol, causing peak tailing.[5]Solution: Use a modern, end-capped C18 column. Alternatively, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[5][8] 2. Column Contamination: Accumulation of strongly retained compounds from the crude extract can create active sites on the column that lead to peak tailing.[5]Solution: Always use a guard column to protect your analytical column and replace it regularly.[5] If the analytical column is contaminated, flush it with a strong solvent (e.g., isopropanol or acetone). |
Frequently Asked Questions (FAQs)
-
Q1: What is the main cause of Xanthohumol loss during the brewing process, and how does this apply to laboratory purification?
-
A1: The primary cause of Xanthohumol loss during brewing is thermal isomerization into isoxanthohumol during the kettle boil.[6][9] This is directly relevant to laboratory work, as any step involving heat, such as solvent evaporation, can cause the same conversion and significantly reduce the yield of Xanthohumol.[4]
-
-
Q2: What are the best methods for purifying Xanthohumol to a high purity (>95%)?
-
A2: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective single-step method for isolating Xanthohumol from crude hop extracts, achieving over 95% purity with a recovery of 93.6%.[10][11] Semi-preparative HPLC on a C18 column is another common method for achieving high purity.[2]
-
-
Q3: How can I accurately quantify the amount of Xanthohumol in my extracts and purified fractions?
-
A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common and reliable method for quantifying Xanthohumol.[12] Detection is typically performed at 370 nm.[12] For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.[12]
-
-
Q4: Are there any "green" or more environmentally friendly solvents I can use for extraction?
-
A4: Yes, research has explored the use of deep eutectic solvents (DES) as a green alternative to volatile organic solvents for Xanthohumol extraction. These methods can achieve high extraction yields and the solvent can often be recovered and reused.[10]
-
-
Q5: My crude extract is a complex, sticky resin. How can I best prepare it for column chromatography?
-
A5: For complex or poorly soluble samples, a technique called "dry loading" is recommended.[13] Dissolve your crude extract in a suitable solvent, add an inert support like silica gel (approximately 10-20 times the mass of your sample), and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, which often results in better separation than loading the sample in a liquid form.[13]
-
Data Presentation: Comparison of Purification Protocols
The following table summarizes quantitative data from various studies to provide a comparison of different purification strategies for Xanthohumol.
| Purification Method | Starting Material | Solvent System / Conditions | Yield | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Hop Extract | n-hexane-ethyl acetate-methanol-water (5:5:4:3, v/v/v/v) | 93.60% (Recovery) | >95% (by HPLC) | [10][11] |
| Magnetic Dispersive Extraction (IONPs) | 80% Methanol Extract of Spent Hops | 865 µg IONPs/g of spent hops, 48h incubation | 74.61% (Recovery of initial content) | Not specified, but provides "pure product" | [2] |
| Solvent Extraction & Precipitation (DES) | Spent Hops | DES: Choline chloride & propylene glycol (1:2 mol/mol) with 5 wt% water | 2.30 mg/g of spent hops | Not specified | [10] |
| Ethanolic Extraction | Hop Product | Ethanol | 3.75 g/100 g (of hop product) | Not specified |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction of Xanthohumol
This protocol describes a general method for extracting Xanthohumol from hop material.
-
Sample Preparation: Dry the hop cones or spent hops at a low temperature (<40°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered hop material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% aqueous methanol.
-
Place the flask in an ultrasonic bath.
-
-
Sonication: Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-30°C). Monitor the temperature to prevent overheating and degradation.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the methanol is removed. The resulting aqueous extract can be used for liquid-liquid partitioning or lyophilized.
-
Storage: Store the crude extract at -20°C in a container protected from light.
Protocol 2: Silica Gel Column Chromatography for Xanthohumol Purification
This protocol provides a general procedure for purifying Xanthohumol from a crude extract.
-
TLC Analysis: First, analyze your crude extract using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone). The ideal system should give your target Xanthohumol spot an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in your chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure. Ensure no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 1 g) in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, perform dry loading (see FAQ Q5) for better resolution.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar mobile phase.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.
-
You can perform isocratic elution (using the same solvent mixture throughout) or gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain Xanthohumol.
-
Pool the fractions that contain the pure compound.
-
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator at low temperature (<40°C) to obtain the purified Xanthohumol.
Visualizations
Caption: Experimental workflow for Xanthohumol purification.
Caption: Inhibition of the NF-κB signaling pathway by Xanthohumol.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Xanthohumol Research | Axen Bio Group [axenbio.eu]
- 5. benchchem.com [benchchem.com]
- 6. beerandbrewing.com [beerandbrewing.com]
- 7. Xanthohumol - Wikipedia [en.wikipedia.org]
- 8. Application of Response Surface Methodology to Design and Optimize Purification of Acetone or Aqueous Acetone Extracts of Hop Cones (Humulus lupulus L.) Using Superparamagnetic Iron Oxide Nanoparticles for Xanthohumol Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioactivetech.pl [bioactivetech.pl]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Addressing Drug Resistance Mechanisms to Xanthochymol
Welcome to the technical support center for researchers working with Xanthochymol. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your research, with a focus on understanding and overcoming potential drug resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cells are showing variable sensitivity to this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors. Ensure that your cell line is authenticated and free from contamination. Maintain a consistent cell passage number for your experiments, as sensitivity can change over time. Also, verify the stability and concentration of your this compound stock solution, preparing fresh dilutions for each experiment is recommended.[1]
Q2: I am not observing the expected level of apoptosis after this compound treatment. What should I check?
A2: The timing of your analysis is crucial, as the peak of apoptosis can be transient.[2] Perform a time-course experiment to identify the optimal time point for apoptosis detection in your specific cell line. Also, confirm that the concentration of this compound is sufficient to induce apoptosis. If you are using an Annexin V assay, be sure to collect both adherent and floating cells, as apoptotic cells may detach.[3] It is also recommended to use multiple, unrelated assays to quantify cell death.[4]
Q3: How can I determine if my cells are developing resistance to this compound?
A3: Developing resistance can be confirmed by a significant and persistent increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line. To assess this, you can generate a resistant cell line by continuously exposing the parental cells to gradually increasing concentrations of this compound over several weeks or months. Periodically measure the IC50 to monitor for changes in sensitivity.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is known to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Key pathways include the inhibition of STAT3, Notch, and MAPK/ERK signaling.[5][6] It also induces apoptosis through both intrinsic and extrinsic pathways, activating caspases and leading to PARP cleavage.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding; Edge effects on the plate. | Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.[2] |
| Low absorbance values | Insufficient cell number; Incubation time is too short. | Increase the initial cell seeding density. Optimize the incubation time for both cell growth and MTT reduction.[7] |
| High background signal | Reagent contamination; Compound interference. | Use sterile techniques and fresh reagents. Run controls with this compound in cell-free media to check for direct effects on the assay reagents.[1] |
| Incomplete formazan crystal dissolution | Insufficient solubilization solution or mixing. | Ensure complete dissolution by adding an adequate volume of solubilization solution and mixing thoroughly.[1] |
Western Blotting for Apoptosis Markers
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Weak or no signal for cleaved caspases/PARP | Suboptimal antibody concentration; Incorrect timing of cell lysis. | Titrate the primary antibody to determine the optimal concentration. Perform a time-course experiment to capture the peak of protein cleavage.[2] |
| High background | Insufficient blocking; Non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). Ensure adequate washing steps. |
| Inconsistent protein loading | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and visually confirm equal loading by Ponceau S staining of the membrane. |
| Misinterpretation of bands | Apoptosis-independent cleavage; Necrosis. | Confirm apoptosis with multiple markers and assays. Note that late-stage apoptosis and necrosis can sometimes be difficult to distinguish.[8] |
Data Presentation
Table 1: IC50 Values of this compound in Doxorubicin-Resistant and Parental Breast Cancer Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| MCF-7 (Parental) | 24 | 81.45 ± 6.91 |
| 48 | 34.02 ± 3.45 | |
| 72 | 11.22 ± 0.95 | |
| MCF-7/ADR (Doxorubicin-Resistant) | 24 | 78.33 ± 7.30 |
| 48 | 33.71 ± 3.12 | |
| 72 | 11.37 ± 1.15 | |
| Data from Liu et al. (2016) indicates that doxorubicin-resistant MCF-7/ADR cells are sensitive to this compound.[9] |
Table 2: IC50 Values of this compound in 2D and 3D Cultures of Breast and Lung Cancer Cells
| Cell Line | Culture Condition | IC50 (µM) at 48h |
| MCF-7 (Breast Cancer) | 2D | 1.9 |
| 3D Spheroid | 12.37 | |
| A549 (Lung Cancer) | 2D | 4.74 |
| 3D Spheroid | 31.17 | |
| Data from a 2023 study shows that cells grown in 3D cultures are more resistant to this compound.[6] |
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-target mechanism of action.
Caption: Workflow for developing and characterizing this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and establish the IC50 value.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Apoptosis by Western Blot
Objective: To detect the cleavage of caspase-3 and PARP as markers of this compound-induced apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify band intensities and normalize to the loading control. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
Protocol 3: Analysis of STAT3 Phosphorylation by Western Blot
Objective: To assess the inhibitory effect of this compound on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3).
Materials:
-
Same as Protocol 2, with the following specific primary antibodies: anti-STAT3 and anti-phospho-STAT3 (Tyr705).
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. For some experiments, you may want to stimulate the cells with a known STAT3 activator (e.g., IL-6) for a short period before lysis.[13] Lyse the cells as described in Protocol 2.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-5 from Protocol 2.
-
Blocking and Antibody Incubation: Follow steps 6-8 from Protocol 2, using primary antibodies for p-STAT3 (Tyr705).
-
Detection: Visualize and quantify the p-STAT3 bands as described in Protocol 2.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control.[14]
-
Analysis: Compare the ratio of p-STAT3 to total STAT3 in untreated versus this compound-treated cells to determine the inhibitory effect on STAT3 activation.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Xanthochymol Stability and Storage
Disclaimer: Currently, there is limited specific research available on the degradation and storage stability of Xanthochymol. The following guidelines are based on best practices for the preservation of structurally related xanthones and polyphenolic compounds, such as Xanthohumol and α-mangostin. These recommendations should serve as a starting point for developing a robust storage protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many other polyphenolic compounds, this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation reactions, including oxidation and isomerization.[1][2][3] Studies on the related compound Xanthohumol have shown that its degradation is highly dependent on temperature.[4]
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical degradation reactions.[1][2] Opaque packaging is often recommended to mitigate this.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecular structure of this compound. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
-
pH: The stability of polyphenols can be pH-dependent. Xanthohumol, for instance, can undergo isomerization to isoxanthohumol under certain pH conditions, particularly in alkaline environments.[2]
-
Solvents: The choice of solvent for storing this compound in solution is critical. While some solvents may be necessary for solubility, they can also participate in degradation reactions. Ethanol has been noted as a suitable solvent for some xanthones, providing a balance of solubility and stability.[5]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:
-
Temperature: Store at or below -20°C.
-
Light: Protect from light by using an amber or opaque vial.
-
Atmosphere: Store under an inert gas like argon or nitrogen.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q3: How should I store this compound in solution?
A3: If you need to store this compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary:
-
Solvent: Use a high-purity, degassed solvent. Ethanol is often a good choice for xanthones.[5]
-
Temperature: Store at -20°C or -80°C.
-
Light: Use amber or foil-wrapped vials.
-
Atmosphere: Purge the headspace of the vial with an inert gas before sealing.
-
Duration: Limit storage time as much as possible, and perform a quality check (e.g., by HPLC) if the solution has been stored for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an older sample of this compound. | Degradation of the compound due to improper storage. | 1. Verify the purity of the sample using an analytical technique like HPLC. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Implement the recommended storage conditions (low temperature, protection from light and oxygen) for the new batch. |
| Discoloration of solid this compound (e.g., darkening). | Oxidation of the compound. | 1. This is a visual indicator of potential degradation. Confirm with analytical methods. 2. Ensure future storage is under an inert atmosphere and in a tightly sealed container. |
| Precipitate forms in a stored solution of this compound. | 1. The compound may have degraded into less soluble products. 2. The solvent may have evaporated, increasing the concentration beyond the solubility limit. | 1. Analyze the supernatant and the precipitate separately to identify the components. 2. Always use tightly sealed vials for storing solutions. 3. It is best practice to prepare solutions fresh. |
| Inconsistent experimental results using the same batch of this compound. | Partial degradation of the stock solution between experiments. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Always prepare fresh working solutions from a properly stored solid stock. |
Quantitative Data on Xanthohumol Stability
| Compound | Storage Condition | Carrier Solution | Half-life (t1/2) |
| Xanthohumol | 2000 Lux, 25°C (Light, Room Temp) | Ethanol | Not specified, but rapid degradation observed |
| Xanthohumol | 0 Lux, 25°C (Dark, Room Temp) | Ethanol | Not specified, but slower degradation than with light |
| Xanthohumol | 0 Lux, 4°C (Dark, Refrigerated) | Ethanol | > 150 days in a microemulsion formulation |
Data adapted from studies on Xanthohumol stability.[3][6]
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure to determine the stability of this compound under various storage conditions.
1. Materials and Equipment:
-
High-purity this compound
-
HPLC-grade solvents (e.g., ethanol, methanol, acetonitrile)
-
High-purity water
-
pH buffers
-
Amber HPLC vials with septa
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV-Vis)
-
Temperature- and humidity-controlled chambers/incubators
-
Light source for photostability testing (optional)
-
Inert gas (argon or nitrogen)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber HPLC vials.
-
For solutions, purge the headspace of each vial with inert gas before sealing.
-
For solid samples, weigh a precise amount of this compound into amber vials and purge with inert gas.
3. Storage Conditions:
Store the prepared samples under a matrix of conditions to be tested. Examples include:
-
Temperature: -80°C, -20°C, 4°C, 25°C, 40°C
-
Light: Protected from light (wrapped in foil) vs. exposed to ambient light.
-
Atmosphere: Inert gas vs. ambient air.
-
pH (for solutions): Prepare solutions in buffered media at different pH values (e.g., pH 4, 7, 9).
4. Time Points:
Analyze the samples at regular intervals (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).
5. Analytical Method:
-
At each time point, retrieve a vial from each storage condition.
-
For solid samples, dissolve in the initial solvent to the target concentration.
-
Analyze the samples by HPLC. The method should be validated for linearity, accuracy, and precision.[7][8]
-
Monitor the peak area of this compound and the appearance of any new peaks, which may indicate degradation products.
6. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the Day 0 sample.
-
Plot the percentage of remaining this compound versus time for each storage condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) for each condition.
Visualizations
References
- 1. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on Xanthohumol Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Behavior and Quantitative Profiling of Prenylated Flavonoids from Hops (Humulus lupulus L.) Under Varying Solvent Polarity, Temperature, and Cryogenic Pretreatment [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
aImproving the delivery of Xanthochymol to target tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of xanthohumol to target tissues. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Solubility and Stability
Q1: What are the solubility characteristics of xanthohumol in common laboratory solvents?
A1: Xanthohumol, a prenylated chalcone, is known for its low aqueous solubility.[1][2] It is practically insoluble in water and petroleum ether.[3] However, it exhibits good solubility in several organic solvents. For optimal preparation of stock solutions, it is recommended to dissolve xanthohumol in solvents like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[4] The solubility in ethanol and DMF is approximately 3 mg/mL, and in DMSO, it's about 2.5 mg/mL.[4] To prepare aqueous buffer solutions, it is advisable to first dissolve xanthohumol in DMSO and then dilute it with the chosen aqueous buffer.[4] Using this method, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 DMSO:PBS (pH 7.2) solution.[4] It is important to note that aqueous solutions of xanthohumol are not recommended for storage for more than one day.[4]
Q2: How stable is xanthohumol under different experimental conditions (pH, temperature, light)?
A2: Xanthohumol's stability is a critical factor to consider during experimentation. It is susceptible to degradation under certain conditions. Temperature is a significant factor, with higher temperatures accelerating its oxidation and degradation.[5][6] This degradation can occur even at 4°C.[5][6] The primary degradation pathways include isomerization to the less active isoxanthohumol, hydration, and cyclization.[5][6][7] Exposure to light can also lead to rapid degradation.[7] Therefore, it is crucial to store xanthohumol solutions, especially in beer or other matrices, in the dark and at low temperatures to minimize degradation.[7][8]
Drug Delivery Formulations
Q3: What are the most promising drug delivery systems for improving xanthohumol's bioavailability?
A3: Due to its poor water solubility and short half-life, various drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of xanthohumol.[1][2][3] Polymeric drug delivery systems (PDDSs) have shown significant promise.[1][2][3][9] These include nanoparticles (NPs), nanomicelles, nanoliposomes, and solid lipid nanoparticles (SLNs).[2][3][9] These formulations can improve solubility, stability, cellular uptake, and tumor-targeting capabilities.[10] Specifically, ligand-functionalized nanoparticles and polymeric drug carriers have demonstrated enhanced tumor permeability and retention, as well as controlled drug release.[10]
Q4: Are there commercially available formulations of xanthohumol for research purposes?
A4: Xanthohumol is commercially available as a crystalline solid for research purposes.[4] However, ready-to-use advanced formulations like nanoparticles or liposomes are generally not commercially available and typically need to be prepared in the laboratory. The product information from suppliers usually provides details on solubility in various solvents to aid in the preparation of stock solutions.[4]
Troubleshooting Guides
Low Bioavailability in In Vivo Studies
Problem: My in vivo experiments with xanthohumol show low bioavailability and inconsistent results.
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility and Precipitation | Ensure complete dissolution of xanthohumol in a suitable vehicle before administration. For oral gavage, consider formulating xanthohumol in an oil-based vehicle or as a suspension. For intraperitoneal injections, a solution in a biocompatible solvent like DMSO, followed by dilution, is often used.[11][12] However, be mindful of potential solvent toxicity. |
| Rapid Metabolism | Xanthohumol undergoes rapid phase I and phase II metabolism in vivo, with isoxanthohumol being a major metabolite.[13][14] Consider co-administration with metabolic inhibitors if experimentally justifiable, or use a delivery system that protects xanthohumol from rapid metabolism. |
| Inefficient Absorption | The lipophilic nature of xanthohumol can limit its absorption. Formulating it into nanoparticles, liposomes, or micelles can significantly enhance its absorption and oral bioavailability.[8][15][16] |
| Degradation in the GI Tract | The acidic environment of the stomach can lead to the conversion of xanthohumol to isoxanthohumol.[14] Enteric-coated formulations or delivery systems that protect the compound in the stomach could improve its delivery to the intestines for absorption. |
Inconsistent Results in In Vitro Cell-Based Assays
Problem: I am observing high variability in my in vitro experiments with xanthohumol.
| Potential Cause | Troubleshooting Suggestion |
| Precipitation in Cell Culture Media | Due to its low aqueous solubility, xanthohumol can precipitate in cell culture media, leading to inconsistent concentrations. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the media immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Adsorption to Plasticware | Xanthohumol, being lipophilic, may adsorb to plastic surfaces of labware, reducing the effective concentration. Using low-adhesion plasticware or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) might mitigate this issue. |
| Degradation in Media | Xanthohumol can degrade over time in aqueous media. Prepare fresh dilutions for each experiment and minimize the exposure of stock solutions and experimental plates to light. |
| Cell Line-Specific Effects | The cellular uptake and metabolism of xanthohumol can vary between different cell lines. It is important to characterize the response of your specific cell line to xanthohumol. |
Quantitative Data Summary
Table 1: Solubility of Xanthohumol in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [3] |
| Petroleum Ether | Insoluble | [3] |
| Ethanol | ~ 3 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~ 2.5 mg/mL | [4] |
| Dimethylformamide (DMF) | ~ 3 mg/mL | [4] |
| 1:3 DMSO:PBS (pH 7.2) | ~ 0.25 mg/mL | [4] |
Table 2: Pharmacokinetic Parameters of Xanthohumol in Rats (Oral Administration)
| Parameter | Xanthohumol | Isoxanthohumol (Metabolite) | Reference |
| Tmax (h) | 3 | 2.33 | [13] |
| AUC0-t (ng/mL·h) | 138.83 ± 6.03 | 38.77 ± 4.46 | [13] |
Experimental Protocols
Protocol 1: Preparation of Xanthohumol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the homogenization-ultrasonication method.[15]
Materials:
-
Xanthohumol
-
Solid lipid (e.g., glyceryl monostearate)
-
Lipophilic surfactant (e.g., soy lecithin)
-
Hydrophilic surfactant (e.g., Tween 80)
-
Double distilled water
Procedure:
-
Prepare the Lipophilic Phase: Heat the solid lipid to 10°C above its melting point.
-
Add the calculated amounts of xanthohumol and the lipophilic surfactant to the molten lipid and mix until a clear solution is obtained.
-
Prepare the Aqueous Phase: Dissolve the hydrophilic surfactant in double distilled water and heat it to the same temperature as the lipid phase.
-
Homogenization: Disperse the aqueous phase into the lipophilic phase drop-wise while homogenizing at high speed (e.g., 8000 rpm) for a specified time.
-
Ultrasonication: Subject the resulting pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size.
-
Cooling: Allow the nanoemulsion to cool down to room temperature to form the solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This assay is a standard method to predict intestinal drug absorption.[17][18][19][20][21]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Xanthohumol
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the xanthohumol solution in HBSS to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Add the xanthohumol solution in HBSS to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of xanthohumol in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B to A / Papp A to B).
Visualizations
Caption: Overcoming Xanthohumol's delivery challenges with nanocarrier solutions.
Caption: Workflow for preparing Xanthohumol-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Key signaling pathways modulated by Xanthohumol and resulting cellular effects.
References
- 1. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery | CoLab [colab.ws]
- 2. Xanthohumol-A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on Xanthohumol Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DigitalCommons@PCOM - Research Day: Enhancing the therapeutic efficacy of Xanthohumol: A Review of Nanoparticle-Based Anti-Neoplastic Drug Delivery Systems [digitalcommons.pcom.edu]
- 11. Xanthohumol improved cognitive flexibility in young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absorption, metabolism, and pharmacokinetic profile of xanthohumol in rats as determined via UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
Xanthochymol Clinical Application: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the clinical application and preclinical investigation of Xanthochymol (XN).
Section 1: Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound in In Vitro Assays
Symptoms:
-
Precipitation of this compound in cell culture media.
-
Inconsistent results between experimental replicates.
-
Lower than expected biological activity.
Possible Causes:
-
This compound is a hydrophobic molecule with low water solubility.[1][2]
-
High concentrations of the compound exceeding its solubility limit in the chosen solvent and/or culture medium.
-
Interaction with components of the culture medium, leading to precipitation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Solvent and Stock Concentration | Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO or ethanol.[3] | Using a concentrated stock allows for the addition of a very small volume to the aqueous medium, minimizing the final solvent concentration. |
| 2. Vehicle Control | Always include a vehicle control in your experiments (culture medium with the same final concentration of the organic solvent used to dissolve this compound). | This helps to distinguish the effects of this compound from any potential effects of the solvent itself.[4] |
| 3. Sonication | Briefly sonicate the final working solution of this compound in the culture medium before adding it to the cells. | Sonication can help to disperse the compound and transiently increase its solubility. |
| 4. Serum Concentration | For cell culture experiments, ensure a minimal amount of Fetal Calf Serum (FCS), around 10%, is present to improve solubility.[5] | Serum proteins can bind to hydrophobic compounds and help keep them in solution.[5] However, be aware that high serum concentrations (>1%) can interfere with fluorescence microscopy detection of cellular uptake.[5] |
| 5. Formulation Strategies | Consider using formulation strategies to enhance solubility, such as complexation with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) or encapsulation in liposomes.[6][7] | These approaches can significantly increase the aqueous solubility of hydrophobic compounds like this compound.[6][7] |
Issue 2: Low and Variable Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentrations of this compound after oral administration.[8]
-
High variability in plasma concentrations between individual animals.
-
Discrepancy between in vitro potency and in vivo efficacy.
Possible Causes:
-
Poor absorption from the gastrointestinal tract due to low aqueous solubility.[9]
-
Rapid metabolism in the gut and liver.[10]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Formulation Optimization | Formulate this compound in a suitable vehicle for oral administration. Common vehicles include corn oil or a co-solvent mixture (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline).[3] | These vehicles can improve the dissolution and absorption of lipophilic compounds in the gastrointestinal tract. |
| 2. Route of Administration | For initial efficacy studies or to bypass first-pass metabolism, consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection. | This will ensure that a known concentration of the compound reaches systemic circulation. |
| 3. Dose-Response Studies | Conduct dose-response studies to determine the optimal therapeutic dose. Be aware that the bioavailability of this compound can be dose-dependent.[11][12] | Higher doses may not always lead to proportionally higher plasma concentrations due to saturation of absorption mechanisms.[13] |
| 4. Pharmacokinetic Analysis | Perform pharmacokinetic studies to determine key parameters like Cmax, Tmax, AUC, and half-life in your animal model.[12] | This data is crucial for designing effective dosing regimens and for understanding the exposure-response relationship. |
| 5. Co-administration with Bioavailability Enhancers | Investigate the co-administration of this compound with known inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) or absorption enhancers. | This is an advanced strategy that may require significant additional research but could improve bioavailability. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the clinical application of this compound?
A1: The primary challenges are its low oral bioavailability, poor aqueous solubility, and potential for rapid metabolism.[2][8][14] These factors can lead to insufficient plasma concentrations to achieve a therapeutic effect.[8]
Q2: How is this compound metabolized in the body?
A2: this compound undergoes extensive metabolism. The major metabolic pathways include glucuronidation, sulfation, methylation, demethylation, hydrogenation, dehydrogenation, and hydroxylation.[10][15] It can also be converted to its isomer isoxanthohumol (IX) and other metabolites like 8-prenylnaringenin (8PN) and 6-prenylnaringenin (6PN).[10]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer and inflammation. These include the inhibition of Jak/STAT, Erk1/2, and Notch1 signaling pathways, and the activation of the AMPK signaling pathway.[16][17][18][19]
Q4: Is this compound toxic?
A4: In vitro studies have shown that this compound has low or no toxicity towards normal cells, suggesting it may specifically target cancer cells.[20][21] Phase I clinical trials in healthy adults have also indicated that this compound is safe and well-tolerated at doses commonly ingested through diet.[22][23] However, long-term safety has not been extensively studied.[14]
Q5: How can I improve the stability of this compound in my experiments?
A5: this compound is sensitive to high temperatures and light, which can cause degradation.[2] To improve stability, store stock solutions at -20°C or -80°C and protect them from light. When preparing working solutions, do so freshly and avoid prolonged exposure to ambient light and temperature.[2]
Section 3: Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (0-96h) (h*mg/L) | Bioavailability (%) | Reference |
| 1.86 | 0.019 ± 0.002 | ~4 | 0.84 ± 0.17 | 33 | [11][12] |
| 5.64 | 0.043 ± 0.002 | ~4 | 1.03 ± 0.12 | 13 | [11][12] |
| 16.9 | 0.15 ± 0.01 | ~4 | 2.49 ± 0.10 | 11 | [11][12] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (0→∞) (h*µg/L) | Half-life (h) | Reference |
| 20 | 33 ± 7 | ~1 and 4-5 | 92 ± 68 | - | [24] |
| 60 | 48 ± 11 | ~1 and 4-5 | 323 ± 160 | 20 | [24] |
| 180 | 120 ± 24 | ~1 and 4-5 | 863 ± 388 | 18 | [24] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[26]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[4]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[26]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: In Vivo Tumor Xenograft Study in Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., 4T1 murine mammary carcinoma cells)[26]
-
This compound
-
Vehicle for oral gavage (e.g., corn oil or co-solvent mixture)
-
Sterile PBS
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Inject 2x10⁵ tumor cells suspended in 0.2 mL of serum-free medium into the flank of each mouse.[26]
-
Group Assignment: Once tumors are palpable, randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound or vehicle via oral gavage daily or on a predetermined schedule.[26]
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice daily or every other day as an indicator of general health and toxicity.[26]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Section 5: Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Inhibition of Pro-proliferative Signaling Pathways
Caption: this compound inhibits key pro-proliferative signaling pathways.
Diagram 2: this compound's Activation of the AMPK Pathway
Caption: this compound activates AMPK, leading to anti-angiogenic effects.
Diagram 3: Experimental Workflow for In Vitro Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pitfalls in cell culture work with xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Characterization of the Neuroregenerative Xanthohumol C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthohumol in liposomal form in the presence of cyclodextrins: Drug delivery and stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets | MDPI [mdpi.com]
- 10. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Stepwise Targeted Matching Strategy for Comprehensive Profiling of Xanthohumol Metabolites In Vivo and In Vitro Using UHPLC-Q-Exactive Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery | MDPI [mdpi.com]
- 21. Xanthohumol, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Xanthohumol Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Human pharmacokinetics of xanthohumol, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
aMetabolic instability of Xanthochymol and potential solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Xanthochymol (XN) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Xanthohumol and why is its metabolic instability a concern?
A1: Xanthohumol (XN) is a prenylated flavonoid found in hops (Humulus lupulus) with a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its therapeutic potential is often limited by its metabolic instability, which leads to poor bioavailability, rapid metabolism, and low systemic absorption.[3][4] This means that after administration, a significant portion of the compound is quickly broken down or converted into other substances, reducing the concentration of active Xanthohumol that reaches the target tissues.
Q2: What are the primary metabolic pathways that Xanthohumol undergoes in the body?
A2: Xanthohumol undergoes extensive Phase I and Phase II metabolism. The main metabolic transformations include:
-
Isomerization: Spontaneous cyclization into isoxanthohumol (IX), particularly in the acidic environment of the stomach.[5][6]
-
Demethylation: Conversion to desmethylxanthohumol.[1]
-
Oxidation and Hydration: Reactions occurring on the prenyl group.[1]
-
Biotransformation by Gut Microbiota: The intestinal microbiota can convert XN into metabolites like 8-prenylnaringenin (8-PN) and dihydroxanthohumol (DXN).[7]
-
Phase II Conjugation: Glucuronidation and sulfation in the liver and gastrointestinal tract.[8]
Q3: Which enzymes are responsible for the metabolism of Xanthohumol?
A3: Several cytochrome P450 (CYP) enzymes in the liver are involved in the metabolism of Xanthohumol and its metabolites. Key enzymes include:
-
CYP1A2: Catalyzes the O-demethylation of isoxanthohumol (IX) to produce the potent phytoestrogen 8-prenylnaringenin (8-PN).[9]
-
CYP2C8 and CYP2C19: Involved in the oxidation of the prenyl side chains of both IX and 8-PN.[9]
-
Chalcone Isomerase (CHI)-like proteins: These enzymes, found in hops, are involved in the biosynthesis of Xanthohumol derivatives.[10][11]
Q4: What are the major metabolites of Xanthohumol observed in pharmacokinetic studies?
A4: The most commonly detected metabolites of Xanthohumol in plasma after oral administration are isoxanthohumol (IX) and its conjugates.[12] 8-prenylnaringenin (8-PN) and 6-prenylnaringenin (6-PN) are also formed, but often at lower or undetectable levels in most subjects.[12] In rats, 22 different metabolites have been identified in feces, most of which are flavone derivatives and modified chalcones.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| Low or inconsistent bioavailability of Xanthohumol in animal studies. | Rapid metabolism and poor absorption. | 1. Nanoformulation: Encapsulate Xanthohumol in nanoparticle-based delivery systems such as solid lipid nanoparticles (SLNs), nanoemulsions, or liposomes to improve stability and cellular uptake.[4][13][14] 2. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance aqueous solubility and stability.[15][16] 3. Co-administration with Metabolic Inhibitors: While not a standard solution, exploring the use of specific, non-toxic inhibitors of key metabolic enzymes (e.g., CYP1A2) could be a research strategy to increase Xanthohumol's half-life. (General concept, not specifically documented for XN).[17] |
| Rapid degradation of Xanthohumol in solution during in vitro experiments. | Instability of the chalcone structure, particularly at neutral or alkaline pH, and exposure to high temperature and light.[18][19] | 1. pH Control: Maintain the pH of the solution in the acidic range (ideally pH 3-6) where polyphenols are generally more stable.[20] 2. Temperature and Light Protection: Store stock solutions and experimental samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from light using amber vials or foil wrapping.[20] 3. Use of Antioxidants: Consider adding antioxidants to the solution to prevent oxidative degradation.[21] |
| Difficulty in detecting Xanthohumol or its metabolites in plasma/tissue samples. | Low concentrations due to rapid clearance and extensive metabolism. | 1. Highly Sensitive Analytical Method: Utilize a validated, high-sensitivity analytical method such as UPLC-MS/MS for quantification.[22] 2. Optimize Sample Preparation: Minimize the time between sample collection and analysis. Keep samples on ice and consider using solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[20] 3. Analyze for Major Metabolites: In addition to the parent compound, quantify the major metabolites like isoxanthohumol (IX) and its conjugates, which are often present at higher concentrations.[12] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Xanthohumol in Humans (Single Oral Dose)
| Dose | Cmax (mg/L) | AUC(0→∞) (h·µg/L) | Mean Half-life (h) |
| 20 mg | 33 ± 7 | 92 ± 68 | Not specified for this dose |
| 60 mg | 48 ± 11 | 323 ± 160 | 20 |
| 180 mg | 120 ± 24 | 863 ± 388 | 18 |
Data from a single-dose pharmacokinetic study in men and women.[12]
Table 2: Pharmacokinetic Parameters of Total Xanthohumol (Free and Conjugated) in Rats
| Administration Route & Dose | Cmax (mg/L) | AUC(0-96 h) (h·mg/L) | Bioavailability (%) |
| Intravenous (1.86 mg/kg BW) | 2.9 ± 0.1 | 2.5 ± 0.3 | - |
| Oral Low (1.86 mg/kg BW) | 0.019 ± 0.002 | 0.84 ± 0.17 | 33 |
| Oral Medium (5.64 mg/kg BW) | 0.043 ± 0.002 | 1.03 ± 0.12 | 13 |
| Oral High (16.9 mg/kg BW) | 0.15 ± 0.01 | 2.49 ± 0.10 | 11 |
Data from a pharmacokinetic study in male Sprague-Dawley rats.[23][24]
Experimental Protocols
1. Protocol for In Vitro Metabolism Study of Xanthohumol using Human Liver Microsomes
-
Objective: To identify the metabolites of Xanthohumol formed by hepatic enzymes.
-
Materials:
-
Xanthohumol
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of Xanthohumol in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Add the Xanthohumol solution to the microsome suspension to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Add the NADPH regenerating system to start the metabolic reaction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant for Xanthohumol and its metabolites using LC-MS/MS.
-
-
Reference: This protocol is a generalized procedure based on methodologies described in studies on flavonoid metabolism.[6][25]
2. Protocol for Quantification of Xanthohumol and its Metabolites in Plasma using UPLC-MS/MS
-
Objective: To determine the plasma concentrations of Xanthohumol and its major metabolites for pharmacokinetic analysis.
-
Materials:
-
Plasma samples from subjects administered Xanthohumol
-
Authentic standards of Xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin
-
Internal standard (e.g., a structurally similar compound not present in the samples)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
UPLC-MS/MS system
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Precipitate the plasma proteins by adding a sufficient volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
UPLC-MS/MS Analysis:
-
Develop a chromatographic method to separate Xanthohumol and its metabolites. A C18 column is commonly used with a gradient elution of water and acetonitrile/methanol, often with a small amount of formic acid to improve peak shape.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection and quantification of each analyte using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Prepare a calibration curve using the authentic standards.
-
Calculate the concentration of each analyte in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
-
-
Reference: This is a standard protocol for bioanalytical method development.[22]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability and Cardiometabolic Effects of Xanthohumol: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery [mdpi.com]
- 4. DigitalCommons@PCOM - Research Day: Enhancing the therapeutic efficacy of Xanthohumol: A Review of Nanoparticle-Based Anti-Neoplastic Drug Delivery Systems [digitalcommons.pcom.edu]
- 5. Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthohumol Requires the Intestinal Microbiota to Improve Glucose Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isoxanthohumol from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human pharmacokinetics of xanthohumol, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functionalized xanthohumol nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Xanthohumol in liposomal form in the presence of cyclodextrins: Drug delivery and stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Absorption, metabolism, and pharmacokinetic profile of xanthohumol in rats as determined via UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of Xanthochymol and Garcinol
A Comparative Guide to Xanthochymol and Garcinol for Researchers
In the realm of natural product chemistry and drug discovery, the polyisoprenylated benzophenones this compound and Garcinol, primarily sourced from the Garcinia genus, have garnered significant attention for their potent biological activities. This guide provides a detailed comparative analysis of these two compounds, focusing on their anticancer properties, to assist researchers, scientists, and drug development professionals in their work.
Introduction to this compound and Garcinol
This compound and Garcinol are structurally related compounds, with this compound being an isomer of Garcinol.[1] They are predominantly extracted from the fruits of Garcinia xanthochymus and Garcinia indica, respectively.[1] Both compounds have been traditionally utilized for their antioxidant and anti-inflammatory properties.[1][2] Modern scientific investigations have unveiled their significant potential as anticancer agents, targeting a multitude of cellular processes and signaling pathways.[2][3]
Physicochemical Properties
| Property | This compound | Garcinol |
| Chemical Formula | C₃₈H₅₀O₆ | C₃₈H₅₀O₆ |
| Molecular Weight | 602.8 g/mol | 602.8 g/mol |
| Appearance | Pale yellow solid | Yellow crystalline solid |
| Source | Garcinia xanthochymus | Garcinia indica |
| Chemical Class | Polyisoprenylated benzophenone | Polyisoprenylated benzophenone |
Comparative Anticancer Activity
Both this compound and Garcinol exhibit broad-spectrum anticancer activities by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.
Quantitative Data: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below to provide a quantitative comparison of the cytotoxic effects of this compound and Garcinol on different cancer cell lines.
| Cancer Type | Cell Line | This compound IC₅₀ (µM) | Garcinol IC₅₀ (µM) |
| Breast Cancer | MCF-7 | 1.9 - 23.07[4] | 1.56–25 µg/mL[5] |
| MDA-MB-231 | - | 1.56–25 µg/mL[5] | |
| Colon Cancer | HCT116 | 40.8[6] | 3.2 - 21.4[5] |
| HT29 | 31.4 - 50.2[6] | ~10[5] | |
| Hepatocellular Carcinoma | HepG2 | 25.4[6][7] | - |
| Huh7 | 37.2[6] | - | |
| Pancreatic Cancer | BxPC-3 | - | ~15 - 20[5] |
| Panc-1 | - | ~7[5] | |
| Lung Cancer | A549 | 4.74 - 27.41[4] | - |
| Leukemia | HL-60 | - | > Curcumin[8] |
| Glioblastoma | A-172 | 12.3[9] | - |
| Merkel Cell Carcinoma | MCC-13 | 23.4[9] | - |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action and Signaling Pathways
This compound and Garcinol modulate a complex network of signaling pathways to exert their anticancer effects.
This compound
Xanthohumol has been shown to modulate multiple signaling pathways including Akt, AMPK, ERK, NF-κB, and STAT3.[10] It also affects the expression of proteins such as Notch1, caspases, MMPs, Bcl-2, and cyclin D1.[10][11] In T-cell lymphoma, Xanthohumol inhibits the Jak/STAT and Erk1/2 signaling pathways.[12] Furthermore, it has demonstrated the ability to suppress the Notch1 signaling pathway in pancreatic and breast cancer cells, leading to apoptosis.[11][13] In liver cancer, it has been found to act through the NF-κB/p53-apoptosis signaling pathway.[7]
Garcinol
Garcinol is a well-documented inhibitor of histone acetyltransferases (HATs), which plays a crucial role in its epigenetic regulatory effects.[14] It is a potent modulator of several key signaling pathways implicated in cancer, including NF-κB, STAT3, PI3K/Akt, and Wnt/β-catenin.[2] Garcinol has been shown to downregulate the expression of various proteins involved in cell proliferation and survival, such as cyclin D1, Bcl-2, and survivin, while inducing apoptosis through the activation of caspases.[5][15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and Garcinol on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Garcinol (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for detecting changes in protein expression in key signaling pathways.
-
Cell Lysis: Treat cells with the desired concentrations of this compound or Garcinol for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[16]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, NF-κB p65, Bcl-2, Bax, E-cadherin, Vimentin) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[16]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by Garcinol.
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound and Garcinol are promising natural compounds with significant anticancer potential. While they share structural similarities and a broad range of biological activities, subtle differences in their mechanisms of action and potency against specific cancer cell lines exist. Garcinol is more extensively studied, particularly its role as a HAT inhibitor. This compound also demonstrates potent anticancer effects through the modulation of multiple key signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to guide the development of novel anticancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]
- 3. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 4. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions [mdpi.com]
- 10. Xanthohumol from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Anticancer Efficacy of Xanthohumol
A Note on Nomenclature: The compound of interest for this guide is Xanthohumol, a prenylated flavonoid found in hops, which has been the subject of extensive anticancer research. While the initial query mentioned "Xanthochymol," the available scientific literature with substantial in vivo anticancer data points overwhelmingly to Xanthohumol.
This guide provides a comparative analysis of the in vivo anticancer effects of Xanthohumol against standard-of-care chemotherapeutic agents in preclinical models of pancreatic, prostate, and breast cancer. The data presented is compiled from various studies to offer an objective overview for researchers, scientists, and drug development professionals.
Pancreatic Cancer: Xanthohumol in Combination Therapy
In preclinical models of pancreatic ductal adenocarcinoma (PDAC), a combination therapy including Xanthohumol has been evaluated against the standard first-line treatment of gemcitabine plus nab-paclitaxel.
Comparative Efficacy Data
| Treatment Group | Animal Model | Median Survival | Statistical Significance (vs. Control) |
| Plumbagin + Xanthohumol | KPC Transgenic Mice | Significantly Increased | p = 0.0300 (Log-rank test) |
| Gemcitabine + nab-Paclitaxel | KPC Transgenic Mice | Not explicitly stated in the comparative abstract, but established as standard-of-care. | - |
| Control (Vehicle) | KPC Transgenic Mice | Baseline | - |
Experimental Protocols
Xanthohumol Combination Therapy Study
-
Animal Model: KPC (KrasLSL.G12D/+; p53R172H/+; PdxCretg/+) transgenic mice, which spontaneously develop pancreatic cancer.
-
Treatment Regimen: The specific dosages and administration schedule for the Plumbagin and Xanthohumol combination were not detailed in the available abstract but were administered to a cohort of KPC mice.
-
Control Group: Received a vehicle solution.
-
Endpoint: Overall survival was the primary endpoint, assessed using the Log-rank (Mantel-Cox) test.
Standard Chemotherapy Protocol (for comparison)
-
Animal Model: KPC transgenic mice.
-
Treatment Regimen: Gemcitabine (50 mg/kg) plus nab-paclitaxel (6.25 mg/kg) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1]
-
Endpoint: This regimen is a standard comparator in such studies, with endpoints typically including tumor growth inhibition and survival.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways targeted by Xanthohumol in pancreatic cancer and a generalized workflow for in vivo efficacy studies.
Caption: Xanthohumol's multifaceted inhibitory action on key oncogenic signaling pathways in pancreatic cancer.
Caption: A generalized experimental workflow for in vivo validation of anticancer compounds.
Prostate Cancer: An Indirect Comparison
Comparative Efficacy Data
| Treatment Group | Animal Model | Key Outcomes |
| Xanthohumol | TRAMP Mice | Decreased average weight of the urogenital tract; delayed progression to advanced tumors. |
| Docetaxel | TRAMP Mice | Reduced prostate volume and limited cancer regrowth, especially in combination with other agents. |
| Control (Vehicle/Placebo) | TRAMP Mice | Progressive tumor growth and development. |
Experimental Protocols
Xanthohumol Study
-
Animal Model: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice.
-
Treatment Regimen: Oral gavage of Xanthohumol three times per week, starting at 4 weeks of age. The exact dosage was not specified in the referenced abstract.
-
Endpoints: Urogenital tract weight and histopathological analysis of tumor progression.
Docetaxel Study
-
Animal Model: TRAMP mice.
-
Treatment Regimen: The specific dosing and schedule for docetaxel were part of a combination study and would need to be referenced from the specific publication for a precise protocol.[2]
-
Endpoints: Prostate volume measured by imaging and assessment of cancer regrowth.
Breast Cancer: An Indirect Comparison
Similar to prostate cancer, direct in vivo comparisons of Xanthohumol and the commonly used chemotherapeutic doxorubicin are limited. The data below provides an indirect comparison based on studies using human breast cancer xenograft models in mice.
Comparative Efficacy Data
| Treatment Group | Animal Model | Key Outcomes |
| Xanthohumol | 4T1 Mammary Carcinoma Mouse Model | Suppression of tumor growth. |
| Doxorubicin | MCF-7 Xenograft Mouse Model | Inhibition of tumor growth, with efficacy dependent on formulation and tumor resistance. |
| Control (Vehicle/Saline) | Relevant Xenograft Models | Progressive tumor growth. |
Experimental Protocols
Xanthohumol Study
-
Animal Model: BALB/c mice with subcutaneously injected 4T1 murine mammary carcinoma cells.
-
Treatment Regimen: Oral gavage with Xanthohumol three times a week.
-
Endpoints: Tumor growth, body weight, and analysis of Notch signaling pathway markers.
Doxorubicin Study (Representative)
-
Animal Model: Nude mice with orthotopic or subcutaneous MCF-7 human breast cancer xenografts.
-
Treatment Regimen: Intravenous or intraperitoneal injection of doxorubicin, with varying doses and schedules depending on the study. For example, 2 mg/kg intravenously once a week for six weeks.
-
Endpoints: Tumor volume and weight, and in some studies, cardiotoxicity assessment.
Key Signaling Pathways Modulated by Xanthohumol in Cancer
Xanthohumol has been shown to modulate a variety of signaling pathways involved in cancer progression. A diagrammatic representation of these interactions is provided below.
Caption: Overview of major signaling pathways inhibited by Xanthohumol, leading to anticancer effects.
References
Xanthochymol vs. Standard Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of Xanthochymol, a prenylated chalcone found in hops, against standard chemotherapy drugs. The information is supported by experimental data from preclinical studies, detailing methodologies and exploring the underlying molecular mechanisms of action.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines in vitro and in vivo. Its mechanism of action is multi-targeted, affecting key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the MAPK/JNK and Notch pathways. While direct head-to-head comparisons of IC50 values with standard chemotherapy drugs in single studies are limited, available data suggests that this compound's efficacy is comparable to or, in some instances, potentially superior to agents like 5-fluorouracil in specific contexts. Furthermore, this compound has shown synergistic effects when used in combination with standard drugs like cisplatin, indicating its potential as an adjuvant therapy to enhance efficacy and overcome drug resistance.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and standard chemotherapy drugs against various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison between this compound and standard chemotherapy drugs should be made with caution, as experimental conditions such as cell line passage number, assay duration, and specific reagents can vary between studies, influencing the results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Head and Neck Squamous Cell Carcinoma | UMSCC-103 | 12.36 | 48 hours | [1] |
| Head and Neck Squamous Cell Carcinoma | CAL-33 | 11.97 | 48 hours | [1] |
| Colorectal Cancer | HCT116 | 4.1 (24h), 3.6 (48h), 2.6 (72h) | 24, 48, 72 hours | [2] |
| Colorectal Cancer | SW620 | >10 (24h), 12 (48h), <10 (72h) | 24, 48, 72 hours | [3] |
| Colorectal Cancer | SW480 | >10 (24h), >10 (48h), <10 (72h) | 24, 48, 72 hours | [3] |
| Colorectal Cancer | HT29 | >10 (24h), >10 (48h), <10 (72h) | 24, 48, 72 hours | [3] |
| Neuroblastoma | NGP, SH-SY-5Y, SK-N-AS | ~12 | Not Specified | [4] |
| Melanoma | B16F10 | 18.5 ± 1.5 | Not Specified | [5] |
| Glioblastoma | A-172 | 12.3 ± 6.4 | 72 hours | [2] |
| Bladder Carcinoma | 5637 | 15.4 ± 7.9 | 72 hours | [2] |
| Epidermoid Carcinoma | A-431 | 15.4 ± 7.9 | 72 hours | [2] |
| Melanoma | SK-MEL-3 | 15.4 ± 7.9 | 72 hours | [2] |
| Merkel Cell Carcinoma | MCC-13 | 23.4 ± 6.3 | 72 hours | [2] |
| Head and Neck Cancer | UM-SCC-17A | 32.3 ± 9.8 | 72 hours | [2] |
| Colon Carcinoma | HCT116 | 40.8 ± 1.4 | Not Specified | [6] |
| Colon Carcinoma | HT29 | 50.2 ± 1.4 | Not Specified | [6] |
| Hepatocellular Carcinoma | HepG2 | 25.4 ± 1.1 | Not Specified | [6] |
| Hepatocellular Carcinoma | Huh7 | 37.2 ± 1.5 | Not Specified | [6] |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Various Cancer Cell Lines (from separate studies)
| Drug | Cancer Type | Cell Line | IC50 | Reference |
| Doxorubicin | Breast Cancer | MCF-7 | 8306 nM (8.3 µM) | [2] |
| Doxorubicin | Breast Cancer | MDA-MB-231 | 6602 nM (6.6 µM) | [2] |
| Cisplatin | Non-Small Cell Lung Cancer | H1299 | 12.5, 25, 50 µM (viability inhibition observed) | [7] |
| 5-Fluorouracil + Oxaliplatin (FOX) | Colorectal Cancer | HCT116, RKO | ~1-10 µM (viability inhibition observed) | [8] |
Mechanisms of Action: A Comparative Overview
This compound and standard chemotherapy drugs induce cancer cell death through distinct and sometimes overlapping mechanisms.
This compound: This natural compound exhibits a multi-targeted approach. It has been shown to:
-
Induce Apoptosis: this compound promotes programmed cell death by activating key signaling pathways, including the MAPK/JNK pathway.[9] This leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
-
Inhibit Cell Proliferation: It can arrest the cell cycle, preventing cancer cells from dividing and multiplying.
-
Modulate Signaling Pathways: this compound has been shown to inhibit the Notch signaling pathway, which is crucial for cell-cell communication and is often dysregulated in cancer.[10]
-
Enhance Chemosensitivity: Studies have demonstrated that this compound can act synergistically with standard chemotherapy drugs like cisplatin, potentially by sensitizing cancer cells to the effects of these drugs.[7]
Standard Chemotherapy Drugs:
-
Cisplatin: This platinum-based drug primarily acts by forming cross-links with DNA, which interferes with DNA replication and transcription, ultimately leading to DNA damage.[9][11] This damage triggers cellular stress responses and activates various signal transduction pathways, including those involved in apoptosis.[9][10]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism. It intercalates into DNA, inhibiting topoisomerase II, an enzyme essential for DNA replication and repair.[12] It also generates reactive oxygen species (ROS), which cause damage to cellular components and induce apoptosis through pathways like the extrinsic death receptor pathway and by activating the Notch signaling pathway.[13][14][15]
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU disrupts normal metabolic processes essential for cell division.[16] Its active metabolites inhibit thymidylate synthase, an enzyme critical for DNA synthesis, and can also be incorporated into RNA and DNA, leading to cellular damage and apoptosis.[1][3] Resistance to 5-FU can be mediated by the activation of signaling pathways such as JAK/STAT, Wnt, Notch, and NF-κB.[16]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and standard chemotherapy drugs.
Caption: this compound's multi-targeted mechanism of action.
Caption: Cisplatin's DNA damage and apoptosis induction pathway.
Caption: Doxorubicin's multifaceted mechanisms of action.
Caption: 5-Fluorouracil's mechanism via metabolic interference.
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the efficacy of anti-cancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or the standard chemotherapy drug in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
-
Caption: Experimental workflow for the MTT assay.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates to a suitable confluency.
-
Treat the cells with this compound or the standard chemotherapy drug at the desired concentrations for the specified duration. Include a vehicle-treated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including both adherent and floating populations (for adherent cells, use trypsin).
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300-500 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage)
-
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Conclusion
This compound demonstrates considerable potential as an anti-cancer agent, with a mechanism of action that involves the induction of apoptosis and inhibition of key cancer-related signaling pathways. While further studies with direct, controlled comparisons are necessary to definitively establish its efficacy relative to standard chemotherapy drugs, the existing preclinical data is promising. The synergistic effects observed when this compound is combined with conventional chemotherapeutics suggest its potential utility in combination therapies to improve treatment outcomes and mitigate drug resistance in cancer patients. Researchers are encouraged to explore these avenues in future investigations.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. ijpsonline.com [ijpsonline.com]
- 3. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanets.net [nanets.net]
- 5. Synergistic anticancer effects of lectin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Key Players of Cisplatin Resistance: Towards a Systems Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular insights into the pathophysiology of doxorubicin-induced cardiotoxicity: a graphical representation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of aXanthochymol and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neuroprotection stems from their potential to address the multifactorial nature of neurodegenerative diseases. This guide provides an objective comparison of the neuroprotective performance of aXanthochymol (also known as Xanthohumol), a prenylated flavonoid from hops, against three other well-researched natural compounds: Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG). This comparison is based on available experimental data, focusing on their mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic effects.
Quantitative Comparison of Neuroprotective Bioactivities
The following tables summarize quantitative data from various studies, offering a snapshot of the comparative efficacy of these compounds. It is important to note that direct head-to-head comparisons across all compounds under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the different models and assays used.
Table 1: In Vitro Neuroprotective Effects
| Compound | Cell Line | Neurotoxin/Stress | Assay | Endpoint | Concentration/IC₅₀ | Key Findings |
| athis compound | SH-SY5Y | Amyloid-β | - | Inhibition of Aβ aggregation | - | Derivatives showed moderate to high inhibitory effect.[1] |
| SH-SY5Y | - | Cell Viability | - | No significant toxicity at 5 or 10 µM.[2] | Maintained cell viability at neuroprotective concentrations. | |
| Curcumin | SH-SY5Y | H₂O₂ | Cell Viability | IC₅₀ | 31 µM[3] | Protected against oxidative stress-induced cell death. |
| SH-SY5Y | Amyloid-β | Cell Viability | - | 40 µM | Decreased ROS generation and attenuated oxidative stress.[4] | |
| Resveratrol | SH-SY5Y | Amyloid-β | Cell Viability | - | 20 µM | Decreased ROS generation and inhibited tau hyperphosphorylation.[4] |
| SH-SY5Y | - | AChE Inhibition | IC₅₀ | 0.27 µM (for a derivative) | Analogs showed potent acetylcholinesterase inhibition.[2] | |
| EGCG | SH-SY5Y | Rotenone | Cell Viability | IC₅₀ | 35 µM[5] | Showed concentration-dependent effects on cell viability. |
| SH-SY5Y | 6-OHDA | Cell Viability | - | >10 µM | Can promote cell damage at higher concentrations.[5] |
Table 2: Anti-Inflammatory Effects in Microglia
| Compound | Cell Line | Stimulus | Assay | Endpoint | Concentration/IC₅₀ | Key Findings |
| athis compound | BV-2 | LPS | - | Inhibition of NO, IL-1β, TNF-α | - | Significantly inhibited inflammatory mediators.[6] |
| Curcumin | BV-2 | LPS + Aβ | ELISA | Inhibition of IL-1β, IL-6, TNF-α | 2.5–10 µM | Attenuated the release of pro-inflammatory cytokines. |
| Resveratrol | N9 | OGD/R | - | Inhibition of inflammation | 5, 20, 40 µM | Regulated M1/M2-type microglia polarization.[7] |
| EGCG | BV-2 | LPS | - | Anti-inflammatory effect | IC₅₀ 11.3 µg/mL | Expressed anti-inflammatory effects and inhibited microglial activation.[8] |
Table 3: In Vivo Neuroprotective Effects in Ischemic Stroke Model (MCAO)
| Compound | Animal Model | Dosage | Endpoint | Result |
| athis compound | Rat | 0.2 and 0.4 mg/kg (i.p.) | Reduction in infarct volume | Dose-dependently attenuated focal cerebral ischemia.[9] |
| Resveratrol | Rat | - | Reduction in infarct volume | Comparable efficacy to Xanthohumol in some models.[8] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through their modulation of several key signaling pathways involved in cellular stress response, inflammation, and survival.
Caption: Key neuroprotective signaling pathways modulated by natural compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess neuroprotection.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (athis compound, Curcumin, Resveratrol, or EGCG) for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β oligomers) for another 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed) cells.
Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Protocol:
-
Cell Seeding and Treatment: Seed neuronal cells in a black, clear-bottom 96-well plate and treat with the compounds and neurotoxin as described in the MTT assay protocol.
-
DCFDA Staining: After the treatment period, wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. The reduction in fluorescence intensity indicates the antioxidant effect of the compound.
Nrf2 Nuclear Translocation (Immunofluorescence)
This method visualizes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the antioxidant response.
Caption: Immunofluorescence workflow for Nrf2 nuclear translocation.
Protocol:
-
Cell Culture and Treatment: Grow neuronal cells on glass coverslips and treat with the compounds as desired.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Nuclear translocation of Nrf2 is identified by the co-localization of the Nrf2 signal with the DAPI nuclear stain.
NF-κB Pathway Inhibition (Western Blot)
This technique is used to quantify the levels of key proteins in the NF-κB signaling pathway, such as the phosphorylated form of p65 (a subunit of NF-κB) and its inhibitor, IκBα.
Protocol:
-
Cell Treatment and Lysis: Treat neuronal or microglial cells with the compounds and an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phospho-p65 to total p65 and an increase in IκBα levels indicate inhibition of the NF-κB pathway.
Conclusion
athis compound demonstrates significant neuroprotective potential, with mechanisms of action that overlap with other well-established neuroprotective natural compounds like Curcumin, Resveratrol, and EGCG. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. While direct comparative studies are still needed to definitively rank its efficacy against other compounds, the available data suggests that athis compound is a valuable addition to the arsenal of natural products with neuroprotective properties. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances of curcumin in nervous system diseases: the effect of regulating oxidative stress and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cyclic C5-Curcuminoids Increase Antioxidant Defense and Reduce Inflammation in 6-OHDA-Induced Retinoic Acid-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPIGALLOCATECHIN GALLATE (EGCG) POTENTIATES THE CYTOTOXICITY OF ROTENONE IN NEUROBLASTOMA SH-SY5Y CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol Inhibits Oxidative Stress and Regulates M1/M2-Type Polarization of Microglia via Mediation of the Nrf2/Shh Signaling Cascade after OGD/R Injury In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green tea catechins inhibit microglial activation which prevents the development of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigallocatechin Gallate Modulates Microglia Phenotype to Suppress Pro-inflammatory Signalling Cues and Inhibit Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Xanthochymol's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the molecular targets of Xanthochymol, a prenylated chalcone with significant therapeutic potential. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating its mechanism of action and potential applications in drug development.
Comparative Analysis of Molecular Target Inhibition
This compound exerts its biological effects by modulating a multitude of signaling pathways implicated in various diseases, particularly cancer. The following tables summarize the quantitative data on this compound's inhibitory activity against its key molecular targets, alongside data for relevant comparative compounds. This allows for a direct assessment of its potency and selectivity.
Table 1: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 |
| This compound | HCT-15 (Colon Cancer) | Cytotoxicity | 3.6 µM (24h)[1] |
| 40-16 (Colon Cancer) | Proliferation | 4.1 µM (24h), 3.6 µM (48h), 2.6 µM (72h) | |
| MDA-MB-231 (Breast Cancer) | Proliferation | 6.7 µM (24h) | |
| Hs578T (Breast Cancer) | Proliferation | 4.78 µM (24h) | |
| A-2780 (Ovarian Cancer) | Cytotoxicity | 5.2 µM (48h) | |
| Neuroblastoma (NB) cell lines | Viability | ~12 µM[2] | |
| K562 (Leukemia) | Proliferation | 39.82 µM (24h), 19.56 µM (48h), 4.43 µM (72h)[3] | |
| B16F10 (Melanoma) | Cytotoxicity | 18.5 ± 1.5 µM[4] | |
| A172 (Glioblastoma) | Proliferation | 12.3 ± 6.4 µM (72h)[5] | |
| Gambogic Acid | A549 (Lung Cancer) | Viability | 0.29 µM (72h)[6] |
| MCF-7 (Breast Cancer) | Proliferation | 1.46 µM[7] | |
| Pancreatic Cancer Cell Lines | Proliferation | < 3.8 µM (24h), < 1.7 µM (48h)[7] | |
| MDA-MB-231 (Breast Cancer) | Viability | Submicromolar[8] | |
| 8-Prenylnaringenin | AKR1B1 expressing cells | Enzyme Inhibition | 0.81–1.87 µM[9] |
| AKR1B10 expressing cells | Enzyme Inhibition | 0.99–3.96 µM[9] |
Table 2: Direct Molecular Target Inhibition
| Target | Compound | Assay Type | IC50 / Ki |
| STAT3 | This compound | IL-6 induced STAT3 activation | Partial inhibition at 20 µM, complete inhibition at 50 µM[10] |
| Notch1 | This compound | Luciferase Reporter Assay | Significant reduction in Notch1 activity[11][12] |
| PI3K/Akt | This compound | Western Blot (p-Akt) | Attenuated phosphorylation[13] |
| BACE1 | This compound | Enzyme Inhibition | 7.19 µM[14] |
| COX-1 | This compound | Enzyme Inhibition | -[15] |
| COX-2 | This compound | Enzyme Inhibition | -[15] |
| Platelet Aggregation (Collagen-induced) | This compound | Aggregation Assay | ~1.5 µM[13] |
| Bcl-2 Family Proteins | Gambogic Acid | Binding Assay | Bcl-2: 1.21 µM, Mcl-1: 0.79 µM, Bcl-XL: 1.47 µM[6][16] |
| Estrogen Receptor α (ERα) | 8-Prenylnaringenin | Binding Assay | 57 nM[17][18] |
| Estrogen Receptor β (ERβ) | 8-Prenylnaringenin | Binding Assay | 68 nM[17][18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
Protocol 1: Affinity Purification-Mass Spectrometry for Target Identification
This protocol describes a "click chemistry" approach to identify covalent protein targets of this compound.
-
Synthesis of Alkyne-Probe: Synthesize an alkynylated analog of this compound (XN-alkyne) to enable subsequent biotinylation via click chemistry.
-
Cell Lysis and Probe Incubation:
-
Culture cells of interest to 80-90% confluency.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with the XN-alkyne probe at a predetermined concentration for 2-4 hours at 4°C.
-
-
Click Chemistry Reaction:
-
To the lysate-probe mixture, add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1 hour at room temperature to covalently link biotin to the XN-alkyne-protein complexes.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that were specifically pulled down with the XN-alkyne probe compared to a control probe or vehicle control using database searching algorithms (e.g., Mascot, Sequest).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a small molecule to its target protein in a cellular context.
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating Profile:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures for a set duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other quantitative proteomic techniques (e.g., mass spectrometry).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis (STAT3 & Notch1)
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the STAT3 and Notch1 signaling pathways.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period. For STAT3, stimulation with a relevant cytokine (e.g., IL-6) may be required to induce phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-STAT3, anti-STAT3, anti-Notch1, anti-cleaved Notch1, anti-HES1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels and compare the expression levels of target proteins to a loading control (e.g., GAPDH or β-actin).
-
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its target identification.
Caption: Experimental workflow for this compound's molecular target identification.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Caption: Inhibition of the Notch1 signaling pathway by this compound.
References
- 1. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets [mdpi.com]
- 2. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells [mdpi.com]
- 5. Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 9. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthohumol inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus), Prevents Platelet Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COX (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 16. caymanchem.com [caymanchem.com]
- 17. apexbt.com [apexbt.com]
- 18. LIPID MAPS [lipidmaps.org]
A Comparative Guide to the In Vitro Reproducibility of Xanthochymol and Xanthohumol
A Note to Researchers, Scientists, and Drug Development Professionals:
This guide addresses the reproducibility of in vitro studies on Xanthochymol . However, extensive literature searches have revealed a significant disparity in the volume of available research between this compound and a similarly named compound, Xanthohumol . While in vitro studies on this compound are limited and scattered, Xanthohumol has been the subject of numerous reproducible studies.
It is possible that the query for "this compound" was intended to be for the more extensively researched "Xanthohumol." Therefore, this guide is structured in two parts. The first part provides a summary of the available in vitro data for this compound. The second, more comprehensive part, presents a detailed comparison guide on the in vitro reproducibility of Xanthohumol, aligning with the core requirements of data presentation, experimental protocols, and signaling pathway visualizations.
Part 1: In Vitro Studies on this compound
This compound is a polycyclic polyprenylated acylphloroglucinol found in plants of the Garcinia genus. While some in vitro studies have explored its biological activities, the data is not as extensive or as frequently replicated as that for Xanthohumol.
Summary of In Vitro Activities of this compound
Published studies suggest that this compound exhibits a range of biological effects in vitro, including anticancer, anti-inflammatory, and antioxidant activities. However, the lack of a large body of independent studies makes it challenging to conduct a comprehensive analysis of the reproducibility of these findings. The available data often varies in the cell lines, methodologies, and reported effective concentrations.
Due to the limited number of reproducible studies, a detailed comparative guide with extensive data tables and standardized protocols for this compound cannot be compiled at this time. Researchers interested in this compound should be aware of the nascent stage of its in vitro characterization.
Part 2: A Comparative Guide to the In Vitro Reproducibility of Xanthohumol
Xanthohumol, a prenylated flavonoid from the hop plant (Humulus lupulus), has been a subject of extensive in vitro research, demonstrating a wide array of reproducible biological activities. This section provides a comprehensive comparison of its in vitro effects, supported by experimental data from multiple studies.
Anticancer Activity of Xanthohumol
Xanthohumol has been shown to inhibit the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been reported in numerous studies.
Table 1: Comparative IC50 Values of Xanthohumol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| Breast Cancer | |||||
| MCF-7 | Breast Adenocarcinoma | 1.9 - 15.7 | 48 - 72 | MTT, SRB | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 10 - 20 | 48 | MTT | [3] |
| Lung Cancer | |||||
| A549 | Lung Carcinoma | 4.74 - 25.48 | 48 | MTT, SRB | [1][4] |
| Prostate Cancer | |||||
| PC-3 | Prostate Adenocarcinoma | >10 | 72 | SRB | [5] |
| Colon Cancer | |||||
| HT-29 | Colorectal Adenocarcinoma | >10 | 72 | SRB | [5] |
| HCT116 | Colorectal Carcinoma | 40.8 | Not Specified | Not Specified | [6] |
| SW480 | Colorectal Adenocarcinoma | >10 | 48 - 72 | Not Specified | [7] |
| Hepatocellular Carcinoma | |||||
| HepG2 | Hepatocellular Carcinoma | 25.4 | Not Specified | Not Specified | [6] |
| Huh7 | Hepatocellular Carcinoma | 37.2 | Not Specified | Not Specified | [6] |
| Leukemia | |||||
| CLB70 | B-cell Leukemia (Canine) | <10 | 48 | Not Specified | [8] |
| GL-1 | B-cell Leukemia (Canine) | >10 | 48 | Not Specified | [8] |
| Neuroblastoma | |||||
| NGP | Neuroblastoma | ~12 | Not Specified | MTT | [9] |
| SH-SY-5Y | Neuroblastoma | ~12 | Not Specified | MTT | [9] |
| SK-N-AS | Neuroblastoma | ~12 | Not Specified | MTT | [9] |
| Melanoma | |||||
| B16F10 | Melanoma (Murine) | 18.5 | 48 | MTT, CV | [10] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Xanthohumol (typically ranging from 1 to 100 µM) or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity of Xanthohumol
Xanthohumol has demonstrated potent anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Effects of Xanthohumol
| Cell Line | Model | Key Findings | Effective Concentration (µM) | Reference |
| BV2 | Microglia | Inhibition of LPS-induced NO, PGE2, TNF-α, and IL-6 production. | 1 - 10 | [11] |
| RAW 264.7 | Macrophages | Suppression of LPS-induced iNOS and COX-2 expression. | 5 - 20 | [4] |
| hPDLSCs | Periodontal Ligament Stem Cells | Reduction of mechanically stimulated IL-6 and COX2 expression. | 0.2 - 4 | [12][13] |
| Cementoblasts | Cementoblasts | Decrease in compression-related IL-6 expression. | 0.2 - 0.8 | [14] |
| Human Chondrocytes | Chondrocytes | Attenuation of palmitate-induced inflammation. | Not Specified | [5] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are seeded in 24-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of Xanthohumol for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: The mixture is incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined using a standard curve of sodium nitrite.
Antioxidant Activity of Xanthohumol
The antioxidant properties of Xanthohumol have been evaluated using various in vitro assays that measure its ability to scavenge free radicals.
Table 3: Comparative Antioxidant Activity of Xanthohumol
| Assay | Key Findings | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Moderate radical scavenging activity. | [5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Potent radical scavenging activity. | [15] |
| ORAC (Oxygen Radical Absorbance Capacity) | High antioxidant capacity. | [6] |
| FRAP (Ferric Reducing Antioxidant Power) | Significant reducing power. | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.
-
Reaction Mixture: Various concentrations of Xanthohumol are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with Xanthohumol.
Neuroprotective Effects of Xanthohumol
In vitro studies have indicated that Xanthohumol may protect neurons from various insults, suggesting its potential in neurodegenerative diseases.
Table 4: In Vitro Neuroprotective Effects of Xanthohumol
| Cell Line/Model | Insult | Key Findings | Effective Concentration (µM) | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Reduced neuronal apoptosis and oxidative stress. | Not Specified | [1] |
| SH-SY5Y | Not Specified | Potential neuroprotective effects. | Not Specified | [16] |
| PC12 | Not Specified | Reported beneficial effects. | 0.1 - 10 | [16] |
Experimental Protocol: In Vitro Ischemia Model (Oxygen-Glucose Deprivation)
-
Cell Culture: Primary neurons or neuronal cell lines are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2-4 hours).
-
Treatment: Xanthohumol is added to the culture medium before, during, or after the OGD period.
-
Reperfusion: After OGD, the medium is replaced with a normal glucose-containing medium, and the cells are returned to normoxic conditions for a further incubation period (e.g., 24 hours).
-
Assessment of Neuroprotection: Cell viability (e.g., using MTT assay), apoptosis (e.g., using TUNEL staining or caspase activity assays), and oxidative stress markers are measured.
Signaling Pathways Modulated by Xanthohumol
The diverse biological activities of Xanthohumol are attributed to its ability to modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
Xanthohumol has been consistently shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Xanthohumol inhibits the NF-κB signaling pathway.
Notch Signaling Pathway
Several studies have demonstrated that Xanthohumol can inhibit the Notch signaling pathway, which is often aberrantly activated in cancer.
Caption: Xanthohumol inhibits the Notch signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target of Xanthohumol's inhibitory action in cancer cells.
Caption: Xanthohumol inhibits the PI3K/Akt signaling pathway.
This guide provides a comparative overview of the reproducible in vitro studies on Xanthohumol, offering valuable data and protocols for researchers in the field. The consistency of findings across multiple studies strengthens the evidence for Xanthohumol's potential as a therapeutic agent.
References
- 1. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthohumol Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthohumol inhibits cellular proliferation in a breast cancer cell line (MDA-MB231) through an intrinsic mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]
- 5. Fungal metabolites of xanthohumol with potent antiproliferative activity on human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
- 8. The Effect of Xanthohumol Derivatives on Apoptosis Induction in Canine Lymphoma and Leukemia Cell Lines [mdpi.com]
- 9. Cerebroprotective effects of xanthohumol on experimental stroke model: study design and preliminary results | Saratov Journal of Medical Scientific Research [ssmj.ru]
- 10. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Xanthohumol exerts anti-inflammatory effects in an in vitro model of mechanically stimulated cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xanthohumol-Enriched Beer Does Not Exert Antitumorigenic Effects on HeLa Cell Line In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Xanthochymol's Anti-Cancer Activity: A Comparative Analysis Across Different Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research reveals that Xanthochymol, a natural compound, exhibits significant anti-cancer properties across a variety of cancer cell lines. This comparative guide synthesizes experimental data on this compound's effects on cell viability, apoptosis, and cell cycle arrest, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential. The analysis highlights the differential sensitivity and mechanistic pathways of this compound in breast, colon, prostate, lung, and leukemia cancer cell lines.
Data Presentation: A Quantitative Overview
The cytotoxic effects of this compound vary considerably among different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates this variability.
| Cancer Type | Cell Line | IC50 at 48h (µM) | Reference |
| Breast Cancer | MCF-7 | 34.02 ± 3.45 | [1] |
| MDA-MB-231 | 1.9 | [2] | |
| MCF-7/ADR | 33.71 ± 3.12 | [1] | |
| Colon Cancer | HCT116 | 40.8 ± 1.4 | [3] |
| HT-29 | 50.2 ± 1.4 | [3] | |
| 40-16 | 3.6 | [4] | |
| SW620 | >50 | [5] | |
| SW480 | 28.5 ± 2.1 | [5] | |
| Prostate Cancer | PC3 | 7.671 | [6] |
| DU145 | ~10-20 | [7] | |
| Lung Cancer | A549 | 25.48 ± 0.30 | [8] |
| Leukemia | MOLM-13 | 3.29 ± 1.33 (at 72h) | [9] |
| MV4-11 | 8.85 ± 2.02 (at 72h) | [9] | |
| CLBL-1 | ~3 | [10] | |
| CLB70 | ~3 | [10] | |
| GL-1 | ~10 | [10] |
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines. This table summarizes the IC50 values of this compound at a 48-hour treatment period, unless otherwise specified, highlighting the differential sensitivity of various cancer cell lines to the compound.
Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-cancer activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
| Cancer Type | Cell Line | Apoptosis Analysis | Cell Cycle Arrest | Reference |
| Breast Cancer | MCF-7 | Induces apoptosis | G0/G1 arrest | [11] |
| MDA-MB-231 | Significant increase in sub-G0/G1 population (11.3±0.2% at 10µM, 18.4±0.1% at 20µM) | Sub-G0/G1 arrest | [12] | |
| Colon Cancer | HT-29 | Induces apoptosis | G0/G1 arrest | [13] |
| HCT116 | Induces apoptosis | Not specified | [13] | |
| SW620 | Increased apoptosis at 10µM | G0/G1 and S phase modulation | [5] | |
| HT-29 | Increased apoptosis at 10µM | G0/G1 and S phase modulation | [5] | |
| Prostate Cancer | PC3 | Increased early and late apoptotic cells | Elevated sub-G1 peak | [14] |
| BPH-1 | Increased early and late apoptotic cells | Elevated sub-G1 peak | [14] | |
| Lung Cancer | A549 | Induces apoptosis | S phase arrest | [8] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Different Cancer Cell Lines. This table provides a comparative overview of this compound's impact on inducing apoptosis and causing cell cycle arrest in various cancer cell lines, with quantitative data where available.
Modulation of Key Signaling Pathways
This compound exerts its effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Western blot analyses have revealed consistent patterns of protein expression changes.
| Cancer Type | Cell Line | Key Protein Changes | Signaling Pathway | Reference |
| Breast Cancer | MCF-7, MDA-MB-231 | ↓Bcl-2, ↑Cleaved Caspase-3 | Notch | [15] |
| Colon Cancer | 40-16 | ↓Bcl-2, ↑Cleaved Caspases-3, -7, -8, -9 | Death Receptor & Mitochondrial | [4] |
| Prostate Cancer | BPH-1, PC3 | ↑Bax, ↑p53, ↓NF-κB | NF-κB | [14] |
| Lung Cancer | A549 | ↑p53, ↑p21, ↓Cyclin D1 | Ras/Raf/ERK | [16] |
| Leukemia | K562 | ↓IκBα, ↓IKKα, ↓p-p65 (nuclear) | NF-κB | [16] |
Table 3: Impact of this compound on Key Signaling Proteins in Various Cancer Cell Lines. This table details the changes in the expression of crucial proteins involved in apoptosis and cell cycle regulation following this compound treatment, and the associated signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells are cultured and treated with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
To further elucidate the mechanisms of this compound's action, the following diagrams illustrate a general experimental workflow and a key signaling pathway affected by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Xanthohumol induces apoptosis in cultured 40-16 human colon cancer cells by activation of the death receptor- and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthohumol, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanthohumol Impairs Human Prostate Cancer Cell Growth and Invasion and Diminishes the Incidence and Progression of Advanced Tumors in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthohumol as a potential therapeutic strategy for acute myeloid leukemia: Targeting the FLT3/SRPK1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Xanthohumol Derivatives on Apoptosis Induction in Canine Lymphoma and Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanthohumol, a Prenylated Chalcone from Hops, Inhibits the Viability and Stemness of Doxorubicin-Resistant MCF-7/ADR Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Xanthohumol inhibits cellular proliferation in a breast cancer cell line (MDA-MB231) through an intrinsic mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xanthohumol, a prenylflavonoid derived from hops induces apoptosis and inhibits NF-kappaB activation in prostate epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
Xanthochymol: A Comparative Analysis of In Silico and In Vitro Antitumor Activity
A close examination of computational predictions versus laboratory findings reveals the promising, yet complex, antitumor potential of Xanthochymol. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its predicted and observed biological activities, supported by experimental data and detailed methodologies.
This compound, a polyisoprenylated benzophenone found in the fruit rinds of Garcinia indica, has demonstrated cytotoxic effects against various cancer cell lines in laboratory settings. While comprehensive in silico studies specifically targeting this compound are limited in the available research, this guide synthesizes the existing in vitro data for this compound and draws comparisons with the more extensively studied, structurally related compound, Xanthohumol. This comparative approach aims to provide a broader context for the potential mechanisms and efficacy of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro cytotoxic activity of this compound and its isomer, Isothis compound. For comparative context, data on Xanthohumol's activity is also presented.
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µg/mL) |
| This compound | Colon (COLO-320-DM) | MTT Assay | Data not specified as individual IC50 |
| Breast (MCF-7) | MTT Assay | Data not specified as individual IC50 | |
| Liver (WRL-68) | MTT Assay | Data not specified as individual IC50 | |
| Isothis compound | Colon (COLO-320-DM) | MTT Assay | Data not specified as individual IC50 |
| Breast (MCF-7) | MTT Assay | Data not specified as individual IC50 | |
| Liver (WRL-68) | MTT Assay | Data not specified as individual IC50 | |
| This compound & Isothis compound (1:2 ratio) | Colon (COLO-320-DM) | MTT Assay | Most effective combination |
| Breast (MCF-7) | MTT Assay | Most effective combination | |
| Liver (WRL-68) | MTT Assay | Most effective combination |
Note: A study on the methanol extract of Garcinia indica fruit rinds, containing both this compound and Isothis compound, showed potent cytotoxic activity. While the individual IC50 values for the pure compounds were not as effective as the combined ethyl acetate extract, a 1:2 ratio of this compound to Isothis compound demonstrated the highest cytotoxicity[1]. Further research is needed to determine the precise IC50 values of the isolated compounds.
In Silico vs. In Vitro Observations
Due to the scarcity of in silico research specifically on this compound, a direct comparison is challenging. However, the extensive computational and experimental data available for Xanthohumol, a prenylated chalcone, can offer valuable insights into the potential molecular targets and pathways that this compound might influence.
In silico studies on Xanthohumol have utilized molecular docking and virtual screening to predict its interaction with various cancer-related proteins. These studies have identified potential targets such as kinases, transcription factors, and enzymes involved in tumor progression.
In vitro studies on this compound have confirmed its cytotoxic activity against colon, breast, and liver cancer cell lines[1]. Interestingly, the combination of this compound and its isomer, Isothis compound, exhibited greater efficacy than the individual compounds, suggesting a synergistic effect[1]. This highlights the importance of investigating compound interactions in biological systems, a factor that can be further explored through computational modeling.
The workflow for a typical drug discovery process, integrating both in silico and in vitro methods, is illustrated below.
Signaling Pathways
While the precise signaling pathways affected by this compound are yet to be fully elucidated, the known anticancer mechanisms of similar compounds like Xanthohumol often involve the modulation of key cellular signaling pathways implicated in cancer development and progression. A generalized representation of a signaling pathway that could be influenced by such compounds is depicted below.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., COLO-320-DM, MCF-7, WRL-68) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Isothis compound, or their combination. A control group is treated with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
The logical flow of the MTT assay is visualized in the following diagram.
Conclusion
The available in vitro data strongly suggests that this compound possesses cytotoxic activity against several human cancer cell lines, with its efficacy being notably enhanced when combined with its isomer, Isothis compound[1]. However, the lack of specific in silico studies on this compound limits our understanding of its precise molecular mechanisms of action. Future research should focus on conducting molecular docking and virtual screening studies to identify potential protein targets of this compound. This will not only help in elucidating its anticancer pathways but also in designing more potent analogs. A comprehensive approach that integrates both computational and experimental methods will be crucial in fully harnessing the therapeutic potential of this natural compound.
References
A Comparative Analysis of the Antioxidant Capacity of Xanthochymol and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Xanthochymol against other well-researched flavonoids, namely Quercetin and Catechins. The information herein is supported by experimental data from various in vitro antioxidant assays to assist researchers in evaluating their relative potencies.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of flavonoids can be evaluated using various assays, each with a different mechanism of action. The table below summarizes the available quantitative data for Xanthohumol (a major prenylated flavonoid structurally similar to this compound), Quercetin, and Catechins from commonly used antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power).
| Flavonoid | Assay | Result | Unit |
| Xanthohumol | ABTS | 0.32 ± 0.09[1][2] | TEAC (μmol·l⁻¹) |
| Xanthohumol | FRAP | 0.27 ± 0.04[1][2] | TEAC (μmol·l⁻¹) |
| Xanthohumol | DPPH | No significant scavenging effect[1][3][4] | - |
| Quercetin | DPPH | 4.97 ± 0.08[5] | IC50 (µg/mL) |
| Quercetin | ABTS | 1.89 ± 0.33[6] | IC50 (µg/mL) |
| (+)-Catechin | ABTS | 3.12 ± 0.51[6] | IC50 (µg/mL) |
| Catechins | ABTS | Highest scavenging capacity among tested flavonoids[7][8][9] | - |
| Catechins | FRAP | Highest Fe³⁺ reduction stoichiometry[7][8][9] | - |
Note: Xanthohumol is used as a proxy for this compound due to the limited availability of direct comparative studies on this compound's antioxidant capacity. TEAC stands for Trolox Equivalent Antioxidant Capacity, which measures the antioxidant capacity of a substance in comparison to the standard, Trolox. IC50 is the concentration of an antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant capacities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[10] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[10]
-
Preparation of DPPH solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).[10]
-
Reaction mixture: A small volume of the antioxidant sample (at various concentrations) is mixed with a larger volume of the DPPH solution.[10]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[10]
-
Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11][12] This method is applicable to both hydrophilic and lipophilic antioxidants.
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate.[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Reaction mixture: A small aliquot of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.[6]
-
Measurement: The absorbance is measured at 734 nm.[5]
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction mixture: The antioxidant sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Measurement: The absorbance of the colored product (Fe²⁺-TPTZ complex) is measured at 593 nm.[5]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard (usually FeSO₄ or Trolox).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14]
-
Reagents: A fluorescent probe (commonly fluorescein), a free radical generator (AAPH), and a standard antioxidant (Trolox) are used.[14][15]
-
Reaction mixture: The antioxidant sample, the fluorescent probe, and the AAPH are mixed in a buffer solution in a microplate.[16]
-
Measurement: The fluorescence decay of the probe is monitored over time at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).[16] The presence of an antioxidant protects the fluorescent probe from degradation, thus slowing down the fluorescence decay.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[17] The net AUC of the sample is compared to the net AUC of a Trolox standard, and the results are expressed as Trolox equivalents.[15]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of antioxidant action and the methodologies used for their evaluation.
Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.
Xanthohumol has been shown to exert its antioxidant and anti-inflammatory effects through the regulation of the Nrf2/NF-kB signaling pathways.[18]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Evaluation on Antioxidant Effect of Xanthohumol by Different Antioxidant Capacity Analytical Methods | Semantic Scholar [semanticscholar.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of catechins: Comparison with other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]
- 13. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 18. Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety and Toxicity Profile of Xanthochymol: A Comparative Guide
A comprehensive assessment of the safety and toxicity profile of Xanthochymol is currently challenging due to a notable scarcity of available preclinical and clinical data. The existing scientific literature primarily focuses on its in vitro cytotoxic effects, often in combination with its isomer, isothis compound. This guide synthesizes the available information on this compound and provides a comparative analysis with other structurally related and functionally similar natural compounds to offer a broader perspective for researchers, scientists, and drug development professionals.
Limited Toxicological Data on this compound
This compound, a polyisoprenylated benzophenone derived from the fruit rinds of Garcinia indica, has demonstrated cytotoxic activity against various human cancer cell lines in vitro. However, studies suggest that its efficacy is more pronounced when used in combination with its stereoisomer, isothis compound. One study highlighted that while both compounds individually exhibit cytotoxicity, they are not as effective as the ethyl acetate extract from which they are isolated, suggesting a synergistic effect is necessary for potent activity[1]. Specifically, a 1:2 ratio of this compound to isothis compound was found to exhibit maximal cytotoxicity[1].
Crucially, there is a lack of publicly available data on the acute, sub-chronic, and chronic toxicity of this compound in animal models. Key toxicological endpoints such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL) have not been established. Furthermore, there is no information regarding its potential for genotoxicity, carcinogenicity, or reproductive and developmental toxicity. This significant data gap precludes a thorough evaluation of its safety profile and therapeutic index.
Comparative Toxicological Data of Alternative Xanthones
To provide a contextual understanding, this section compares the available toxicity data of other well-studied xanthones and related compounds: Garcinol, Gambogic Acid, and α-Mangostin.
| Compound | Test System | Route of Administration | Key Findings | Reference |
| Garcinol | Wistar Rats | Oral | Acute Toxicity: Safe up to 2000 mg/kg. Sub-acute/Sub-chronic NOAEL: 100 mg/kg/day. No significant adverse effects on clinical signs, body weight, hematology, or biochemical parameters were observed. | |
| Gambogic Acid | Rat, Mouse | Oral, Intraperitoneal, Subcutaneous | Oral TDLO (Rat): 420 ml/kg/1W intermittent. Intraperitoneal LD50 (Rat): 88 mg/kg. Subcutaneous LD50 (Mouse): 354 mg/kg. Causes skin and eye irritation. | [2] |
| α-Mangostin | Rodents | Oral, Intraperitoneal | Oral LD50: >15,480 mg/kg to ≤6000 mg/kg. Oral NOAEL: <100 to ≤2000 mg/kg. Intraperitoneal administration shows higher toxicity. | |
| Xanthohumol | Mouse, Rat | Oral | Oral TDLO (Mouse): 21,000 mg/kg/3W continuous. Sub-chronic (4 weeks, rats): Weak hepatotoxicity at 1000 mg/kg/day. No adverse reproductive effects at 100 mg/kg/day. | [2][3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for two key in vitro assays used to assess cytotoxicity and genotoxicity.
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and include appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.
-
2. Comet Assay for Genotoxicity
The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage at the level of individual cells.
-
Principle: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove cellular proteins and membranes, leaving behind the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in a lysis solution (typically containing high salt and detergents) to lyse the cells and unfold the DNA. This step is usually performed overnight at 4°C.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, which exposes single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, and tail moment).
-
Visualizing Toxicological Assessment and Mechanisms
General Workflow for Toxicity Assessment
The following diagram illustrates a generalized workflow for the toxicological assessment of a novel compound.
Caption: A generalized workflow for assessing the toxicity of a novel chemical entity.
Apoptosis Signaling Pathway Potentially Induced by Xanthones
While the specific signaling pathways for this compound-induced toxicity are unknown, many xanthones exert their cytotoxic effects on cancer cells through the induction of apoptosis. The diagram below illustrates a simplified, generic apoptosis pathway that may be relevant.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Directions
The available data on the safety and toxicity of this compound are insufficient to form a conclusive profile. While in vitro studies indicate cytotoxic potential, particularly in combination with isothis compound, the absence of in vivo toxicity and genotoxicity data represents a significant knowledge gap. For the progression of this compound as a potential therapeutic agent, rigorous preclinical toxicological evaluation in accordance with international guidelines (e.g., OECD) is imperative. Future research should focus on determining its LD50, identifying potential target organs of toxicity, and assessing its genotoxic and carcinogenic potential. Such studies will be critical in establishing a reliable safety profile and guiding any future clinical development.
References
- 1. Cytotoxic activities of this compound and isothis compound substantiated by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Xanthohumol: Clinical and Preclinical Data
Xanthohumol has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] This guide provides a comparative overview of its performance in clinical and preclinical settings, supported by experimental data and detailed methodologies.
Clinical Trial Data for Xanthohumol
To date, clinical research on Xanthohumol has focused on its safety, tolerability, and metabolic signature in humans.[2][3] Two key clinical trials have been registered: a Phase I study in healthy adults and a Phase 2 study in patients with Crohn's Disease.[4][5]
Table 1: Summary of Xanthohumol Clinical Trials
| Trial ID | Phase | Status (as of Oct 2024) | Condition | Intervention | Key Findings & Objectives | Citations |
|---|---|---|---|---|---|---|
| NCT03735420 (XMaS Trial) | Phase 1 | Completed | Healthy Volunteers | 24 mg/day of Xanthohumol or placebo for 8 weeks. | Primary Objective: Examine clinical safety and subjective tolerability. Results: 24 mg daily Xanthohumol was safe and well-tolerated over an eight-week period. No clinically relevant differences in laboratory biomarkers, body weight, or vital signs were observed between groups. | [3][4][6] |
| NCT04590508 | Phase 2 | Last Update: Oct 2024 | Crohn's Disease | Oral Xanthohumol vs. Placebo | Primary Objective: Assess safety and tolerability in adults with Crohn's Disease and identify a biological signature of exposure. |[5][7] |
Preclinical Anticancer Performance: A Comparative Overview
While clinical data in oncology is pending, extensive preclinical research has demonstrated Xanthohumol's potent anticancer effects across a wide range of cancer types in vitro and in vivo.[8][9] It exhibits a broad spectrum of inhibitory mechanisms targeting initiation, promotion, and progression stages of carcinogenesis.[10]
Table 2: Comparative In Vitro Efficacy of Xanthohumol Across Cancer Cell Lines
| Cancer Type | Cell Line | Concentration Range | Observed Effects | Citations |
|---|---|---|---|---|
| Prostate Cancer | LNCaP, PC-3, DU145 | 20–40 µM | Induction of apoptosis via inhibition of Akt and NF-κB. | [11] |
| Pancreatic Cancer | AsPC-1, PANC-1, MiaPaCa-2 | Dose-dependent | Inhibition of cell proliferation, induction of apoptosis via Notch1 pathway suppression. | [11][12] |
| Lung Adenocarcinoma | A549, H1563 | >10 µmol/L | Inhibition of cell proliferation and angiogenesis. | [13][14] |
| Breast Cancer | MCF-7 | Not specified | Antiproliferative activity. | [15] |
| Leukemia | KBM-5 (CML), L1210 (ALL) | Not specified | Induction of apoptosis, overcoming drug resistance. | [11] |
| Glioblastoma | T98G, U87 | Time- & concentration-dependent | Induction of apoptosis, increased intracellular ROS. |[11] |
Table 3: Summary of Key In Vivo Animal Studies
| Animal Model | Cancer Type | Xanthohumol Dosage | Key Outcomes | Citations |
|---|---|---|---|---|
| Mouse Xenograft | Prostate Cancer | Oral administration | Delayed tumor progression and reduced cell growth. | [12] |
| Mouse Xenograft | Colorectal Cancer | Not specified | Reduction in tumor size, associated with inhibition of glycolysis via AKT suppression. | [14] |
| Mouse Mammary Gland Organ Culture | Preneoplastic Lesions | Nanomolar concentrations | Prevention of carcinogen-induced preneoplastic lesions. | [10] |
| Rat Model | Gastric Ulcers | 100-150 mg/kg (hop extract) | Reduction in gastric ulcers. |[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in Xanthohumol research.
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of Xanthohumol on cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 lung adenocarcinoma cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[13]
-
Treatment: Cells are treated with varying concentrations of Xanthohumol (or a vehicle control, like DMSO) and incubated for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the control group.
-
2. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of Xanthohumol in a living organism.
-
Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., HeLa cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into immunodeficient mice (e.g., nude mice).[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives Xanthohumol via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.[12][16] The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).
-
Visualization of Molecular Pathways and Workflows
Xanthohumol exerts its biological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: A typical workflow for evaluating the anticancer effects of Xanthohumol in vitro.
Caption: Xanthohumol inhibits T-cell proliferation by blocking the Jak/STAT and Erk1/2 pathways.[1][17]
References
- 1. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthohumol-Study - Hop Quencher [hop-quencher.com]
- 3. Xanthohumol microbiome and signature in healthy adults (the XMaS trial): a phase I triple-masked, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Xanthohumol Microbiome and Signature in Healthy Adults (the XMaS Trial): Safety and Tolerability Results of a Phase I Triple-Masked, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthohumol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 12. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Xanthohumol: A Safety and Operations Guide
Disclaimer: The following information pertains to the disposal of Xanthohumol. Initial searches for "Xanthochymol" indicate a likely misspelling, as safety and disposal information predominantly corresponds to Xanthohumol. Researchers should verify the identity of their substance and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before proceeding.
The proper disposal of Xanthohumol is critical to ensure laboratory safety and environmental protection. As a substance classified as hazardous to the aquatic environment, it requires a structured disposal plan in accordance with local and national regulations. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to manage Xanthohumol waste safely and effectively.
Key Disposal and Safety Information
For quick reference, the following table summarizes the essential quantitative data and classifications for Xanthohumol disposal.
| Parameter | Information | Source |
| UN Number | UN3077 | [1] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Xanthohumol) | [1] |
| Hazard Class | Aquatic Acute 1, Aquatic Chronic 1 | [1] |
| Hazard Statements | H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effectsH317: May cause an allergic skin reaction | [1][2][3] |
| Disposal Method | Must not be disposed of with household garbage. Do not allow to reach sewage system. Offer to a licensed, professional waste disposal company. | [1][2] |
| Spill Decontamination | 10% caustic solution | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of Xanthohumol waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling Xanthohumol waste, ensure proper PPE is worn. This includes, at a minimum:
2. Waste Segregation and Collection:
-
Collect all solid Xanthohumol waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed waste container.
-
Do not mix Xanthohumol waste with other chemical waste streams unless compatibility has been verified. Xanthohumol is incompatible with strong oxidizing agents[2][4].
-
For liquid waste containing Xanthohumol, use a designated, leak-proof container.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Place the collected material into a suitable, closed container for disposal[2][4].
-
Decontaminate the spill area with a 10% caustic solution and ensure adequate ventilation[4].
4. Container Management:
-
Empty Xanthohumol containers are also considered hazardous waste and should not be treated as regular trash[5].
-
Whenever possible, triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6].
-
After decontamination, containers can be disposed of through landfill or incineration as per institutional guidelines. Do not remove the original label until the container is cleaned[5].
5. Final Disposal:
-
All Xanthohumol waste must be disposed of through a licensed and professional waste disposal company[2].
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.
-
Follow all local and national regulations for the disposal of environmentally hazardous substances[1][5].
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural flows for the proper disposal of Xanthohumol.
Caption: Workflow for Xanthohumol Waste Handling and Disposal.
Caption: Disposal Procedure for Empty Xanthohumol Containers.
References
Personal protective equipment for handling Xanthochymol
Essential Safety and Handling Guide for Xanthochymol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side protection, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2][3] | Protects against eye irritation from dust particles and accidental splashes. |
| Skin Protection | Nitrile rubber (NBR) gloves with a material thickness of >0.11 mm, compliant with EN 374 standards.[2][3] Long-sleeved lab coat.[4] | Prevents skin irritation and potential allergic reactions upon contact.[4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or P1 filter type) required when dusts are generated. | Protects against inhalation of the powder, which may cause respiratory tract irritation.[1] |
Operational and Disposal Plans
Safe Handling Protocol:
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and contamination.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] Use local exhaust ventilation, such as a chemical fume hood, especially when working with the powdered form to control dust.[6]
-
General Hygiene : Practice good industrial hygiene.[1] Avoid eating, drinking, or smoking in the laboratory. Keep the compound away from food and drink.[6][7] Wash hands thoroughly with soap and water after handling.[4]
-
Procedural Steps :
Waste Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect waste this compound by sweeping or shoveling, avoiding dust creation.[1] Place the material in a suitable, closed, and properly labeled container for disposal.[1]
-
Contaminated Materials : Items such as gloves, absorbent pads, and empty containers should be handled as if they are the substance itself. Dispose of these materials in accordance with federal, state, and local regulations.[4][8]
-
Environmental Precautions : Do not allow the product or contaminated materials to enter drains, surface water, or ground water.[1][2] this compound is classified as very toxic to aquatic life.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure.
First Aid Measures:
-
General Advice : In case of any exposure, move the affected person out of the dangerous area and consult a physician, providing them with the substance's Safety Data Sheet.[1]
-
Skin Contact : Immediately take off all contaminated clothing. Wash the affected skin area thoroughly with soap and water.[4] If irritation persists, seek medical attention.[9] For large splashes, use a safety shower for at least 15 minutes.[10][11]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11][12] Remove contact lenses if present and easy to do so.[4][7] Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air at once.[4][9] If breathing becomes difficult or stops, provide respiratory support and get medical attention as soon as possible.[9]
-
Ingestion : Rinse the mouth with water.[2][7] Have the person drink one or two glasses of water to dilute the substance.[4] Do not induce vomiting.[4] Seek medical advice if feeling unwell.
Spill Response Workflow:
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. barthhaasx.com [barthhaasx.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. uh.edu [uh.edu]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
